Tris(4-isopropylphenyl) phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26967-76-0, 2502-15-0 | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(p-isopropylphenyl)phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
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| Record name | Tris(isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Tris(4-isopropylphenyl) phosphate chemical properties
Title: Technical Deep Dive: Tris(4-isopropylphenyl) Phosphate (TiPPP)
Executive Summary
Tris(4-isopropylphenyl) phosphate (TiPPP), often encountered as a primary constituent in isopropylated triphenyl phosphate mixtures (e.g., CAS 68937-41-7), is a triaryl phosphate ester used extensively as a flame retardant, plasticizer, and lubricant additive.[1] For drug development professionals and toxicologists, TiPPP represents a critical analyte due to its environmental persistence, potential for endocrine disruption, and organophosphate-like neurotoxicity profile.[1] This guide isolates the properties of the specific para-isomer (CAS 26967-76-0) to facilitate precise toxicological modeling and analytical method development.[1]
Molecular Architecture & Physicochemical Profile
The para-substitution of the isopropyl group confers distinct steric and lipophilic properties compared to its ortho and meta isomers.[1] This structural rigidity influences its binding affinity to nuclear receptors (e.g., PXR, CAR) and its resistance to hydrolysis.[1]
Table 1: Physicochemical Properties of Tris(4-isopropylphenyl) Phosphate
| Property | Value / Description | Context for Researchers |
| CAS Number | 26967-76-0 | Specific to the tris(4-isomer); distinct from mixture CAS 68937-41-7.[1] |
| Molecular Formula | C₂₇H₃₃O₄P | High carbon content drives lipophilicity.[1] |
| Molecular Weight | 452.52 g/mol | Relevant for mass spectrometry fragment targeting.[1] |
| Physical State | Viscous Liquid / Waxy Solid | Pure isomer may crystallize; commercial grades are liquids (MP ~ -25°C).[1] |
| Boiling Point | 220–270°C (at 0.53 kPa) | Requires high-temperature GC columns (e.g., DB-5HT).[1] |
| Log Kow | ~6.1 – 9.07 (Estimated) | High bioaccumulation potential; requires non-polar extraction solvents.[1] |
| Solubility | Water: <0.1 mg/L; Soluble in Toluene, Acetonitrile | Hydrophobic; precipitates in aqueous buffers.[1] |
Synthesis & Manufacturing Logic
Understanding the synthesis is crucial for identifying impurities (e.g., mono- and di-substituted byproducts) that may confound toxicity screens.[1] The industrial route employs a nucleophilic acyl substitution where phosphorus oxychloride (POCl₃) acts as the electrophile.[1]
Mechanism of Action (Synthesis)
The reaction proceeds via sequential displacement of chloride ions by the phenoxide oxygen.[1] The steric bulk of the para-isopropyl group minimizes steric hindrance at the reaction site compared to ortho-isomers, typically resulting in higher yields of the tris-substituted product under controlled conditions.[1]
Figure 1: Industrial synthesis pathway of TiPPP via phosphorylation of 4-isopropylphenol. Catalyst choice dictates the ratio of fully substituted esters.
Chemical Stability & Reactivity
For drug stability studies or environmental fate modeling, TiPPP exhibits specific reactivity profiles:
-
Hydrolytic Stability: TiPPP is relatively stable at neutral pH due to the steric shielding of the phosphate core by the bulky aryl groups.[1] However, under alkaline conditions (pH > 9) or in the presence of esterases, it undergoes hydrolysis.[1]
-
Thermal Decomposition: Stable up to ~250°C. Above this, it releases toxic phosphorus oxides and phosphine gas if subjected to strong reducing agents.[1]
-
Photodegradation: Lacks significant chromophores for UV absorption >290 nm; resistant to direct photolysis but susceptible to hydroxyl radical oxidation in the atmosphere.[1]
Analytical Characterization Protocol
Objective: Quantification of TiPPP in biological matrices (plasma/tissue) using GC-MS/MS. Rationale: Due to its high boiling point and lipophilicity, Gas Chromatography (GC) with Electron Impact (EI) ionization is the gold standard.[1] LC-MS/MS (Electrospray) is an alternative but often suffers from poor ionization efficiency for neutral organophosphates.[1]
Protocol: Solid-Phase Extraction (SPE) & GC-MS Quantification
Step 1: Sample Preparation
-
Homogenization: Homogenize 100 mg tissue in 1 mL acetonitrile (ACN) to precipitate proteins and solubilize lipids.
-
Internal Standard: Spike with d15-Triphenyl phosphate (TPP-d15) to correct for recovery losses.
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.
Step 2: Purification (SPE)
-
Why: Removes lipids that foul GC liners.[1]
-
Conditioning: Use an Aminopropyl (NH2) or Silica SPE cartridge.[1] Condition with 3 mL Hexane.
-
Loading: Dilute supernatant 1:1 with hexane and load onto cartridge.
-
Washing: Wash with 2 mL Hexane (removes non-polar interferences).[1]
-
Elution: Elute TiPPP with 3 mL of 10% Acetone in Hexane.
Step 3: GC-MS/MS Parameters [1]
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Injection: Splitless, 280°C.
-
Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection (SIM Mode):
Toxicological Context & Metabolism
TiPPP is an organophosphate ester (OPE).[1] Unlike organophosphate pesticides, it does not potently inhibit acetylcholinesterase (AChE) acutely.[1] However, its structural similarity to nuclear receptor ligands poses risks for endocrine disruption .[1]
Metabolic Pathway (Biotransformation)
Metabolism primarily occurs in the liver via Cytochrome P450 enzymes.[1] The pathway involves oxidative dealkylation and hydrolysis.[1]
Figure 2: Proposed metabolic fate of TiPPP.[1] Hydrolysis to diesters (DIPPP) and phenols represents the primary detoxification route.[1]
Key Toxicological Concerns:
-
Endocrine Disruption: Studies on related triaryl phosphates suggest TiPPP acts as a weak agonist for the Estrogen Receptor (ER) and antagonist for the Androgen Receptor (AR).[1]
-
Neurotoxicity: While not a strong AChE inhibitor, chronic exposure may induce delayed neuropathy (OPIDN) if impurities (e.g., ortho-isomers) are present in the technical grade mixture.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Phenol, isopropylated, phosphate (3:1).[1] (Data source for mixture properties and toxicity).[1][2] Retrieved from [Link][1]
-
U.S. EPA. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[1] (Source for LogKow and physicochemical estimations). Retrieved from [Link][1]
-
Environment Agency (UK). Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate.[1] (Detailed degradation and environmental fate data).[1] Retrieved from [Link]
Sources
Tris(4-isopropylphenyl) phosphate molecular structure and weight
Structural Characterization, Synthesis, and Toxicological Relevance in Pharmaceutical Applications[1]
Executive Summary
Tris(4-isopropylphenyl) phosphate (CAS 26967-76-0), often abbreviated as 4-IPPP , is a specific isomer of the triaryl phosphate ester family.[1][2] While commercially encountered as part of the "Isopropylphenyl phosphate" isomeric mixture (used as flame retardants and lubricants), the isolated para-isomer holds distinct significance in analytical chemistry and toxicology.
For drug development professionals, 4-IPPP serves two critical roles:
-
Impurity Benchmarking: It acts as a reference standard to quantify extractables/leachables (E&L) from single-use bioprocessing systems and plastic packaging.
-
Toxicological Control: It allows for the differentiation between neurotoxic ortho-substituted isomers and the thermodynamically stable para-isomers during safety assessments.
Molecular Architecture & Physicochemical Properties[1]
The molecule consists of a central phosphoryl core (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Tris(4-propan-2-ylphenyl) phosphate |
| Common Name | Tris(4-isopropylphenyl) phosphate; 4-IPPP |
| CAS Number | 26967-76-0 (Pure isomer) / 68937-41-7 (Commercial mix) |
| Molecular Formula | |
| Molecular Weight | 452.54 g/mol |
| Monoisotopic Mass | 452.2116 Da |
| Physical State | Viscous colorless to pale yellow liquid |
| LogP (Octanol/Water) | ~7.4 (Predicted) – Highly Lipophilic |
| Solubility | Insoluble in water; Soluble in Toluene, DCM, Ethyl Acetate |
Visualization: Molecular Hierarchy
The following diagram illustrates the structural hierarchy and functional domains of the molecule.
Figure 1: Structural decomposition of Tris(4-isopropylphenyl) phosphate linking chemical moieties to physicochemical properties.
Synthesis & Purification Protocols
In a research setting, isolating the specific tris(4-) isomer requires precise control over the starting material (pure 4-isopropylphenol) rather than the alkylation mixtures used in industry.
Reaction Mechanism
The synthesis follows a standard nucleophilic acyl substitution where the phenolic oxygen attacks the phosphorus oxychloride (
Experimental Protocol: Laboratory Scale Synthesis
Safety Note:
-
Reactant Preparation:
-
Charge a 3-neck round-bottom flask with 4-isopropylphenol (0.3 mol, 40.8 g).
-
Add catalyst Magnesium Chloride (
) (1.0 wt% relative to phenol). -
Heat mixture to 50°C to melt phenol (if solid) or ensure homogeneity.
-
-
Phosphorylation:
-
Add Phosphorus Oxychloride (
) (0.1 mol, 15.3 g) dropwise over 60 minutes. -
Critical Control: Maintain temperature between 55–65°C during addition to prevent runaway exotherms.
-
Once addition is complete, ramp temperature to 140°C over 2 hours.
-
Hold at 140°C for 4–6 hours to drive off HCl gas (scrub exhaust gas through NaOH trap).
-
-
Purification (The "Self-Validating" Step):
-
Wash: Cool to 80°C. Wash crude oil with 5% NaOH (removes unreacted phenol) followed by distilled water until neutral pH.
-
Dry:[3] Dry organic phase over anhydrous
. -
Distillation: Perform vacuum distillation. The product has a high boiling point (>240°C at reduced pressure).
-
Validation: Purity must be confirmed via GC-MS (Target >98%).
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for high-purity Tris(4-isopropylphenyl) phosphate.
Analytical Characterization
For drug development, detecting 4-IPPP as a leachable requires high-sensitivity methods.
GC-MS Parameters (Standard Method)
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 10 min). -
Mass Spec (EI Mode):
-
Molecular Ion (
): m/z 452 (Strong). -
Base Peak: m/z 437 (
, loss of methyl from isopropyl). -
Characteristic Fragment: m/z 119 (Isopropylphenol cation).
-
NMR Spectroscopy
-
NMR: Single singlet peak around -16 to -18 ppm (relative to
). Note: Multiple peaks indicate the presence of ortho/meta isomers. -
NMR: Doublet at
1.2 (methyls), Septet at 2.9 (methine), AA'BB' aromatic system at 7.1-7.3.
Toxicological Context & Drug Development Relevance[1]
Understanding the toxicity profile is mandatory for risk assessment, particularly regarding Organophosphate-Induced Delayed Neuropathy (OPIDN) .
Mechanism of Action: The "Ortho" Effect
Triaryl phosphates cause OPIDN by inhibiting Neuropathy Target Esterase (NTE) .
-
Toxicity Rule: Isomers with at least one ortho-alkyl group (e.g., ortho-isopropyl) are highly neurotoxic because the steric proximity allows for cyclic formation and "aging" of the enzyme-inhibitor complex.
-
4-IPPP Safety: The tris(4-isopropyl) isomer lacks this ortho-substitution. Consequently, it is significantly less neurotoxic than the commercial mixtures containing ortho-isomers.
-
Metabolism: The primary metabolic pathway for the para-isomer involves hydroxylation of the isopropyl chain, followed by glucuronidation and excretion, rather than neurotoxic activation.
Visualization: Adverse Outcome Pathway (AOP) Comparison
Figure 3: Comparative toxicity pathways. The pure 4-IPPP isomer favors metabolic clearance, whereas ortho-impurities drive neurotoxicity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Retrieved from [Link]
-
Weiner, M. L., & Jortner, B. S. (1999).[4] Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 20(4), 653–673.[4] Retrieved from [Link]
-
Hartwig, A., et al. (2021).[5][6] Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety.[5][7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Tris(isopropylphenyl) phosphate. Retrieved from [Link]
-
Dishaw, L. V., et al. (2014). Isomer-specific effects of tricresyl phosphate on zebrafish development. Toxicological Sciences. (Contextual reference for isomer-specific toxicity in triaryl phosphates). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102887917A - Preparation method of TCPP (trichloropropylphosphate) flame retardant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
High-Purity Synthesis of Tris(4-isopropylphenyl) Phosphate: A Precision Protocol
Executive Summary
Tris(4-isopropylphenyl) phosphate (TiPPP) is a high-stability organophosphate ester traditionally utilized as a flame retardant and functional fluid. However, in the context of pharmaceutical sciences and toxicology, it serves a critical role as a reference standard for extractables/leachables (E&L) profiling and as a structural analogue in the development of phosphate prodrugs.
While industrial synthesis often yields a heterogeneous mixture of isomers (ortho/meta/para) known as Isopropylated Triphenyl Phosphate (IPPP), this guide focuses on the regiospecific synthesis of the para-isomer . Achieving high isomeric purity (>99%) is paramount for drug development applications to eliminate the neurotoxic potential associated with ortho-substituted aryl phosphates and to ensure reproducible toxicological data.
Part 1: Chemical Basis & Retrosynthesis
Mechanistic Pathway
The synthesis proceeds via a Lewis Acid-Catalyzed Nucleophilic Phosphorylation . Unlike alkyl phosphates formed via alcoholysis, aryl phosphates require activation due to the lower nucleophilicity of phenols and the steric bulk of the aromatic ring.
The reaction involves the stepwise substitution of the three chlorine atoms of phosphorus oxychloride (
Key Reaction:
Catalytic Strategy
While Aluminum Chloride (
-
Selectivity: Lower Lewis acidity reduces side reactions like dealkylation.
-
Removal:
is easily removed via aqueous acidic washing, preventing emulsion formation common with aluminum salts. -
Activation:
coordinates with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center.
Reaction Mechanism Diagram
Caption: Stepwise nucleophilic substitution mechanism facilitated by Magnesium Chloride activation.
Part 2: Critical Raw Material Analysis
For pharmaceutical-grade applications, the "isopropylated phenol" feedstock must be strictly controlled. Industrial feedstocks are often produced by alkylating phenol with propylene, resulting in a statistical distribution of isomers.[1]
| Parameter | Requirement | Rationale |
| Purity | >99.0% 4-isopropylphenol | Presence of ortho-isopropylphenol leads to sterically hindered esters and potential neurotoxicity. |
| Phenol Content | <0.1% | Unsubstituted phenol reacts to form Triphenyl Phosphate (TPP), a distinct impurity with different tox profile. |
| Water Content | <0.05% | Water hydrolyzes |
Authoritative Note: The presence of ortho-isomers in triaryl phosphates has been historically linked to delayed neurotoxicity. Using pure para-isopropylphenol mitigates this risk significantly [1].
Part 3: Optimized Synthetic Protocol
Scale: 1.0 Mole (Theoretical Yield ~452g) Equipment: 1L 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Temperature Controller, HCl Scrubber (NaOH trap).
Step-by-Step Methodology
-
Charge & Melt:
-
Charge 422 g (3.10 mol) of 4-isopropylphenol into the RBF. (Note: 3.3% excess is used to drive the reaction to completion).
-
Add 2.5 g of anhydrous
(approx 0.5 wt% of ester). -
Heat to 60°C to fully melt the phenol. Ensure stirring is efficient.
-
-
POCl3 Addition (Exothermic Phase):
-
Charge 153.3 g (1.00 mol) of Phosphorus Oxychloride (
) into a pressure-equalizing addition funnel. -
Slowly add
dropwise over 60–90 minutes . -
Control: Maintain internal temperature between 60°C–75°C . Do not exceed 80°C during addition to prevent
loss (b.p. 105°C).
-
-
Stepwise Heating (Kinetic Drive):
-
Once addition is complete, the reaction is only partially converted (Mono/Di-ester stage).
-
Ramp 1: Heat to 140°C over 1 hour. HCl evolution will be vigorous.
-
Ramp 2: Heat to 200°C over 2 hours.
-
Soak: Hold at 200°C–220°C for 4–6 hours.
-
Endpoint: Evolution of HCl gas ceases. Sampling (GC/HPLC) should show <1% Di-ester remaining.
-
-
Degassing:
-
Apply partial vacuum (approx. 200 mbar) at 180°C for 30 minutes to strip residual HCl and unreacted
.
-
Process Flow Diagram
Caption: Operational workflow from raw material charging to final isolation.
Part 4: Purification & Characterization
Achieving "Drug Development" quality requires removing the catalyst and the excess phenolic starting material.
Work-up Protocol
-
Cooling: Cool the crude reaction mass to 90°C.
-
Acid Wash: Add equal volume of 2% HCl or Oxalic Acid solution. Stir at 80°C for 30 mins. Phase separate. (Removes Mg catalyst).
-
Alkaline Wash: Wash with 2% NaOH solution at 70°C.
-
Critical: This converts unreacted 4-isopropylphenol into water-soluble sodium phenolate.
-
Caution: Avoid high shear or high concentration NaOH to prevent hydrolysis of the ester product.
-
-
Neutral Wash: Wash with distilled water until pH is neutral.
-
Drying: Dry under vacuum at 100°C to remove moisture.
Final Polish (Distillation)
For analytical standards, simple washing is insufficient.
-
Method: Short-path distillation or Wiped Film Evaporation (WFE).
-
Conditions: High vacuum (<1 mmHg) is required due to the high boiling point (>250°C at reduced pressure).
-
Target: Collect the main fraction. Fore-cuts will contain residual phenols; bottoms will contain polymeric phosphates or decomposition products [2].
Characterization Criteria
| Test | Acceptance Criteria | Method |
| Assay | > 99.0% | GC-FID or HPLC-UV |
| Appearance | Clear, colorless viscous liquid | Visual |
| Acid Value | < 0.1 mg KOH/g | Titration (indicates hydrolysis) |
| Free Phenol | < 500 ppm | GC-MS |
Part 5: Safety & Toxicology[1]
Handling Reagents
- : Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried.
-
HCl Evolution: The synthesis generates 3 moles of HCl gas per mole of product. This must be neutralized in a scrubber (e.g., dilute NaOH) and never vented directly into the fume hood ductwork.
Product Toxicology
-
Neurotoxicity: Triaryl phosphates with ortho-substituents (like tri-ortho-cresyl phosphate, TOCP) are known inhibitors of Neuropathy Target Esterase (NTE), causing delayed neuropathy.
-
TiPPP Safety: The para-isomer (Tris-4-isopropylphenyl phosphate) is structurally distinct from the neurotoxic ortho-isomers. However, it should be handled as a potential reproductive toxin and aquatic pollutant until fully characterized in a specific context [3].
References
-
United Kingdom Environment Agency. (2009).[1] Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from
-
Weil, E. D. (1976). Distillation process for purification of triaryl phosphate esters. U.S. Patent 3,945,891. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Tris(4-isopropylphenyl)phosphate - CAMEO Chemicals. Retrieved from
-
European Patent Office. (2017). Process for the preparation of a triaryl phosphate ester composition. EP 3208276 A1. Retrieved from
Sources
Physical state and appearance of Tris(4-isopropylphenyl) phosphate
[1]
Executive Summary: The Dual-State Identity
For researchers and analytical scientists, Tris(4-isopropylphenyl) phosphate (TiPPP) presents a unique physicochemical duality. While theoretically a solid in its highly purified para-isomer form, it is most frequently encountered in the laboratory as a viscous, pale yellow oily liquid .
This discrepancy often leads to confusion in material safety data sheets (MSDS) and certificates of analysis. The physical state depends heavily on isomeric purity and thermal history.
-
High Purity (>99% p-isomer): Waxy Solid (Low melting point).
-
Technical Grade / Isomeric Mixtures: Viscous Liquid (Due to melting point depression from ortho- and meta- isomers).
Key Identifier:
-
CAS No: 2502-15-0 (Specific to the para-isomer).
-
Note: Often confused with CAS 68937-41-7 (Isopropylated phenol phosphate, a complex mixture).
Physicochemical Properties Matrix
The following data consolidates experimental values for the specific para-isomer (CAS 2502-15-0) relevant to analytical method development and toxicological assessment.
| Property | Value / Description | Technical Insight |
| Physical State | Viscous Liquid to Waxy Solid | State is sensitive to purity; supercools easily. |
| Appearance | Colorless to Pale Yellow | Darkens upon oxidation or UV exposure. |
| Molecular Formula | C₂₇H₃₃O₄P | Phosphate ester core with three isopropylphenyl ligands. |
| Molecular Weight | 452.53 g/mol | High MW facilitates retention in reverse-phase LC. |
| Boiling Point | > 300°C (at 760 mmHg) | Non-volatile; requires high-temp GC columns (e.g., DB-5ht). |
| Melting Point | Indeterminate / Waxy Transition | Pure isomer MP is likely near ambient; mixtures freeze < -20°C. |
| Solubility (Water) | < 0.33 mg/L (Insoluble) | Highly hydrophobic; requires organic extraction (LLE). |
| Solubility (Organic) | Soluble in Acetonitrile, DCM, Toluene | Compatible with standard RP-HPLC mobile phases. |
| Log P (Octanol/Water) | ~ 7.4 | Indicates high potential for bioaccumulation and adsorption to tubing. |
Critical Application: Extractables & Leachables (E&L)
In drug development, TiPPP is a critical Process-Related Impurity (PRI) . It serves as a flame retardant and plasticizer in PVC, polyurethane foams, and single-use systems (SUS) used in biomanufacturing.
The Migration Pathway: Because TiPPP is not chemically bound to the polymer matrix (additive flame retardant), it can migrate into drug formulations, particularly those containing solubilizers like Polysorbate 80 or ethanol.
Analytical Detection Workflow
To detect TiPPP at trace levels (ppm/ppb) in drug products, a self-validating workflow using LC-MS/MS is recommended.
Figure 1: Analytical workflow for the isolation and quantification of TiPPP leachables. The extraction step is critical due to the compound's high lipophilicity.
Handling & Stability Protocols
Scientific Rationale: As an organophosphate ester, TiPPP is susceptible to hydrolysis under extreme pH conditions, though it is relatively stable at neutral pH. Its waxy/viscous nature requires specific handling techniques to ensure accurate dosing.
Protocol: Handling Viscous/Waxy Standards
-
Thermal Conditioning: If the material appears solid or heterogeneous, warm the vial to 40–50°C in a water bath for 15 minutes. This ensures homogeneity before weighing.
-
Gravimetric Preparation: Do not rely on volumetric pipetting for the neat standard due to viscosity. Weigh the standard directly into a volumetric flask.
-
Storage: Store at +4°C , protected from light. The compound is hygroscopic; ensure the cap is tightly sealed to prevent moisture ingress, which can accelerate hydrolysis.
Safety (Toxicological Context)
-
Neurotoxicity: While less toxic than ortho-substituted isomers (e.g., TOCP), TiPPP is an organophosphate and should be treated as a potential cholinesterase inhibitor.
-
PPE: Nitrile gloves are required. Double-gloving is recommended when handling neat reference standards to prevent dermal absorption.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Phenol, isopropylated, phosphate (3:1) (PIP (3:1)); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals. Retrieved from [Link]
Solubility Profile & Physicochemical Characterization of Tris(4-isopropylphenyl) Phosphate (IPPP)
The following technical guide details the solubility profile, physicochemical properties, and analytical characterization of Tris(4-isopropylphenyl) phosphate (IPPP). This document is structured for researchers in pharmaceutical toxicology, analytical chemistry, and material science.[1]
Executive Summary
Tris(4-isopropylphenyl) phosphate (IPPP), a specific isomer within the isopropylated triphenyl phosphate family, serves primarily as a flame retardant and plasticizer.[1] However, in the context of drug development and safety assessment, it is a critical analyte due to its potential neurotoxicity (organophosphate-induced delayed neuropathy, OPIDN) and its presence as a leachable impurity in medical-grade polymers.[1]
Understanding the solubility of IPPP is paramount for three reasons:
-
Toxicological Screening: Designing delivery vehicles for in vivo toxicity studies requires precise solvent compatibility data.[1]
-
Analytical Method Development: Efficient extraction from biological matrices (plasma, tissue) or polymeric devices demands solvents that maximize recovery.[1]
-
Environmental Fate: Its high lipophilicity (Log Kow > 5) dictates its partitioning behavior in aqueous environments and bioaccumulation potential.[1]
This guide provides a definitive solubility landscape, moving beyond generic data to offer actionable experimental protocols and mechanistic insights.
Physicochemical Identity
Before addressing solubility, the fundamental thermodynamic properties of the molecule must be established.[1] IPPP is a bulky, non-polar organophosphate ester.[1]
Table 1: Physicochemical Properties of Tris(4-isopropylphenyl) phosphate
| Parameter | Value / Description | Significance |
| CAS Number | 2502-15-0 (Specific Isomer)26967-76-0 (Technical Mix) | Identifier for regulatory and sourcing verification.[1] |
| Molecular Formula | C27H33O4P | High carbon content drives lipophilicity.[1] |
| Molecular Weight | 452.53 g/mol | Large size affects diffusion rates in viscous solvents.[1] |
| Physical State | Viscous Oil / Waxy Solid | Slow dissolution kinetics in cold solvents.[1] |
| Log Kow | 5.30 – 5.99 | Highly lipophilic; partitions strongly into organic phases.[1] |
| Water Solubility | ~0.12 mg/L (at 25°C) | Practically insoluble; requires surfactants for aqueous media.[1] |
| Henry's Law Const. | ~2.9 × 10-7 atm-m³/mol | Low volatility from aqueous solutions.[1] |
Solubility in Organic Solvents
The solubility of IPPP follows the principle of "like dissolves like."[1] Its structure—three hydrophobic isopropylphenyl rings surrounding a central phosphate core—makes it highly compatible with non-polar and moderately polar aprotic solvents.[1]
Solvent Compatibility Matrix
The following data synthesizes experimental observations and predictive Hansen Solubility Parameters (HSP).
Table 2: Solubility Profile in Key Organic Solvents
| Solvent Class | Representative Solvent | Solubility Status | Application Relevance |
| Aromatic Hydrocarbons | Toluene, Benzene | High (>100 mg/mL) | Primary solvent for reference standards and synthesis.[1] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction from aqueous matrices (LLE).[1] |
| Esters | Ethyl Acetate | High | Excellent, less toxic alternative to DCM for extraction.[1] |
| Nitriles | Acetonitrile | High | Standard solvent for HPLC mobile phases.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases as water content increases.[1] Used in precipitations.[1] |
| Polar Aprotic | DMSO, DMF | Moderate/High | Critical for preparing stock solutions for in vitro bioassays.[1] |
| Alkanes | Hexane, Cyclohexane | Moderate | Useful for defatting or specific partitioning steps.[1] |
| Aqueous | Water, PBS | Insoluble (<1 µg/mL) | Requires emulsifiers (e.g., Tween 80) for biological dosing.[1] |
Mechanistic Insight: The Solvation Process
The dissolution of IPPP in aromatic solvents (e.g., Toluene) is entropically driven.[1] The π-π interactions between the solvent's aromatic ring and the isopropylphenyl groups of IPPP facilitate rapid solvation.[1] In contrast, solubility in alcohols like Methanol is limited by the energy required to disrupt the solvent's hydrogen-bonding network, which the hydrophobic IPPP molecule cannot effectively replace.[1]
Experimental Protocol: High-Precision Solubility Determination
For researchers requiring exact saturation points (e.g., for formulation stability), the following "Shake-Flask" method coupled with HPLC-UV quantification is the gold standard.
Workflow Visualization
The following diagram outlines the critical path for determining thermodynamic solubility, ensuring equilibrium is truly reached.
Figure 1: Step-by-step workflow for thermodynamic solubility determination of IPPP.
Detailed Methodology
Reagents:
Step-by-Step Procedure:
-
Preparation: Add excess IPPP (~50 mg) to a glass vial containing 2 mL of the target solvent.
-
Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24–48 hours. Note: Use a temperature-controlled shaker to prevent supersaturation errors caused by temperature fluctuations.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-heated 0.22 µm PTFE syringe filter. Crucial: PTFE is required; Nylon filters may absorb organophosphates.[1]
-
Quantification: Dilute the filtrate with Acetonitrile (to bring within linear calibration range) and inject into HPLC.
Biopharmaceutical & Toxicological Implications
For drug development professionals, IPPP is rarely a drug candidate but often a toxicological impurity .[1] Its solubility profile dictates how it is extracted from medical devices or formulated for safety studies.[1]
Neurotoxicity Screening (OPIDN)
Triaryl phosphates can cause Organophosphate-Induced Delayed Neuropathy (OPIDN).[1] When screening for this:
-
Vehicle Selection: Do not use pure aqueous buffers.[1] IPPP will precipitate, leading to erratic dosing.[1]
-
Recommended Vehicle: Corn oil or a DMSO:PBS (1:[1]9) mixture (with rapid mixing immediately prior to dosing) is standard for oral gavage studies.[1]
Extractables & Leachables (E&L)
In E&L studies for medical plastics (PVC tubing, IV bags):
-
Extraction Solvents: To aggressively target IPPP, use Isopropanol or Hexane/Ethanol mixtures.[1]
-
Analytical Trap: IPPP is "sticky."[1] It adsorbs to glass and plastic surfaces in aqueous solutions.[1] All glassware must be silanized or rinsed with organic solvent (Acetone) to prevent loss during analysis.[1]
Metabolic Pathway Visualization
Understanding how IPPP breaks down relies on its solubility-dependent access to hepatic enzymes.[1]
Figure 2: Simplified metabolic fate of IPPP.[1] Solubility influences the rate of hepatic uptake.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
Environment Agency (UK) (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1] Retrieved from [Link][1]
-
Saeger, V. W., et al. (1979). Environmental Fate of Selected Phosphate Esters. Environmental Science & Technology.[1] (Cited for Log Kow and water solubility methodologies).[1][2]
- Wellington Laboratories.Reference Standards for Organophosphorus Flame Retardants (IPPP).
Sources
Technical Guide: Spectroscopic Characterization of Tris(4-isopropylphenyl) phosphate
This technical guide details the spectroscopic characterization of Tris(4-isopropylphenyl) phosphate , a critical organophosphate ester used as a flame retardant and functional fluid. The following protocols and data are synthesized for high-purity structural validation, distinguishing the specific para-isomer from technical-grade isomeric mixtures.
CAS Registry Number: 2502-15-0 (Specific Isomer) | Molecular Formula: C
Executive Summary & Compound Profile
Tris(4-isopropylphenyl) phosphate (Tipp) is the symmetric phosphate ester of 4-isopropylphenol. Unlike technical grade "isopropylated triphenyl phosphates" (which contain complex mixtures of ortho, meta, and para isomers), the pure tris-para isomer exhibits distinct spectroscopic signatures useful for quality control and environmental monitoring.
Key Physicochemical Properties:
-
Appearance: Viscous colorless to pale yellow liquid or waxy solid (mp ~ -25 °C for technical mixes; pure isomer mp is higher).[1]
-
Solubility: Soluble in organic solvents (CH
Cl , Toluene, Acetone); insoluble in water. -
Stability: Hydrolytically stable at neutral pH; susceptible to hydrolysis under strong alkaline conditions.[1]
Synthesis & Sample Preparation
Context: Reliable spectroscopy requires a high-purity reference standard. Commercial technical grades are unsuitable for precise structural assignment due to signal broadening from isomer mixtures.
Synthesis Protocol (High-Purity Route)
Objective: Synthesize >98% purity Tris(4-isopropylphenyl) phosphate.
-
Reagents: Phosphorus oxychloride (POCl
, 1.0 eq), 4-Isopropylphenol (3.1 eq), Magnesium chloride (MgCl , 1 mol% catalyst). -
Apparatus: 3-neck round-bottom flask, reflux condenser, N
inlet, HCl scrubber. -
Procedure:
-
Charge flask with 4-isopropylphenol and MgCl
under N .[1] Heat to melt (approx. 65 °C). -
Add POCl
dropwise over 60 minutes.[1] -
Ramp temperature to 140 °C over 2 hours; HCl gas evolution will be vigorous.
-
Hold at 200 °C for 6 hours to drive the reaction to completion (monitor by TLC/GC).
-
Purification: Vacuum distillation (bp ~260–270 °C at 0.5 mmHg) or recrystallization from hexane (if solid).
-
NMR Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (CDCl
) is the standard solvent. -
Concentration: ~15 mg/mL for
H; ~50 mg/mL for C and P. -
Reference: TMS (0.00 ppm) for
H/ C; 85% H PO (external, 0.00 ppm) for P.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The symmetry of the tris(para) isomer simplifies the spectrum significantly compared to technical mixtures. The molecule possesses
P NMR Data
The phosphorus nucleus provides a clean diagnostic singlet.[2][3][4]
| Parameter | Shift ( | Multiplicity | Notes |
| P-O-Ar | -17.5 ppm | Singlet | Typical range for triaryl phosphates is -16 to -20 ppm.[1] |
H NMR Data (400 MHz, CDCl
)
The aromatic region displays a characteristic AA'BB' pattern (pseudo-doublets) due to para-substitution.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H (Ortho) | 7.15 | Doublet (d) | 6H | Protons adjacent to Phosphate ester | |
| Ar-H (Meta) | 7.22 | Doublet (d) | 6H | Protons adjacent to Isopropyl group | |
| CH (Methine) | 2.91 | Septet | 3H | Isopropyl CH | |
| CH | 1.25 | Doublet | 18H | Isopropyl Methyls |
C NMR Data (100 MHz, CDCl
)
Carbon spectrum confirms the substitution pattern. Note the doublet splitting on aromatic carbons due to
| Position | Shift ( | Splitting ( | Assignment |
| C-1 (Ipso) | 148.5 | Aromatic C-O-P | |
| C-4 (Para) | 145.8 | Aromatic C-isopropyl | |
| C-2 (Ortho) | 119.8 | Aromatic CH | |
| C-3 (Meta) | 127.5 | Aromatic CH | |
| CH (Aliph) | 33.6 | Isopropyl Methine | |
| CH | 24.1 | Isopropyl Methyls |
Visualization: NMR Structural Logic
Caption: Logical flow of NMR signal assignment based on molecular symmetry and spin-spin coupling interactions.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation pathways, which are dominated by the stability of the aromatic phosphate core and the labile isopropyl groups.
Technique: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).
| Ion Type | m/z (approx) | Intensity | Fragment Structure/Explanation |
| Molecular Ion [M]+ | 452 | High | Stable aromatic phosphate parent ion.[1] |
| [M - CH | 437 | Moderate | Loss of methyl radical from isopropyl group (benzylic cleavage).[1] |
| [M - Aryl]+ | 319 | Low | Cleavage of P-O bond, loss of one isopropylphenyl radical.[1] |
| Base Peak | 327/328 | High | (ESI+) Often [M-C |
| Tropylium-like | 119/133 | High | Isopropylphenyl cation fragments.[1] |
Visualization: MS Fragmentation Pathway
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (FT-IR)
IR analysis is useful for rapid functional group verification.[1]
| Wavenumber (cm | Assignment | Mode |
| 2960 - 2870 | C-H (Aliphatic) | Isopropyl -CH |
| 1295 - 1310 | P=O | Phosphate phosphoryl stretch (Strong) |
| 1160 - 1190 | P-O-C(Ar) | Aryl ester C-O stretch |
| 950 - 970 | P-O-C | P-O stretch |
| 830 - 850 | C-H (Aromatic) | Para-substitution out-of-plane bending |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
MassBank Europe. Mass Spectrum of Triphenyl phosphate derivatives (Analogous fragmentation data). Retrieved from [Link]
-
Organic Chemistry Data. 31P NMR Chemical Shifts. Retrieved from [Link]
Sources
Thermal decomposition profile of Tris(4-isopropylphenyl) phosphate
This guide details the thermal decomposition profile of Tris(4-isopropylphenyl) phosphate (IPPP) . It is structured to serve researchers in material science and drug development who require precise stability data, degradation mechanisms, and toxicological context for this organophosphate ester.
Technical Monograph & Stability Guide
Executive Summary
Tris(4-isopropylphenyl) phosphate (CAS: 26967-76-0), often abbreviated as IPPP or TIPPP , exhibits high thermal stability typical of triaryl phosphates, with a decomposition onset (
Critical Insight for Drug Development: While industrially valued as a flame retardant, IPPP is a potent mitochondrial toxin. Its thermal breakdown products (isopropylphenols) are more volatile and potentially more bioavailable than the parent ester. Control of processing temperatures below 250°C is critical to prevent the release of cytotoxic degradants.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Tris(4-isopropylphenyl) phosphate |
| CAS Number | 26967-76-0 |
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| Physical State | Viscous yellow liquid or low-melting solid |
| Boiling Point | 220–270°C (at 0.53 kPa reduced pressure) |
| Log | ~6.0 – 9.0 (Highly Hydrophobic) |
Structural Significance: The bulky isopropyl groups at the para-position provide steric hindrance, enhancing hydrolytic stability compared to triphenyl phosphate (TPHP). However, the benzylic hydrogens on the isopropyl group introduce a site susceptible to oxidative attack at elevated temperatures.
Thermal Decomposition Kinetics (The Core)
The thermal stability of IPPP is characterized by a two-stage degradation process under oxidative conditions, and a single major mass-loss step under inert (nitrogen) conditions.
Thermogravimetric Analysis (TGA) Profile
Experimental Conditions:
| Parameter | Temperature / Value | Interpretation |
| 260°C – 280°C | Initial mass loss is primarily physical volatilization of lower molecular weight isomers or impurities (e.g., diphenyl isopropyl phosphate). | |
| > 310°C | Chemical bond scission begins. The P-O-C (aryl) bond cleavage initiates. | |
| 360°C – 390°C | Peak release of phenolic volatiles and aromatics. | |
| Char Yield (at 600°C) | 5 – 15% | Formation of polyphosphoric acid species creates a stable carbonaceous char (solid-phase flame retardant mechanism). |
Differential Scanning Calorimetry (DSC)
-
Melting Transition: Endothermic peak at -25°C to -10°C (Glass transition/melting range due to isomeric mixture).
-
Decomposition: Broad endotherm starting
(volatilization) followed by weak exotherms (cross-linking/charring) if oxygen is present.
Mechanistic Pathways of Degradation
The decomposition of IPPP proceeds through two competing pathways depending on oxygen availability.
Pathway Logic
-
Phosphorylation/Charring (Condensed Phase): The phosphate ester linkage cleaves to release the aryl group, leaving behind phosphoric acid (
). This acid dehydrates to pyrophosphoric acid, which catalyzes the cross-linking of any organic matrix (or the IPPP residue itself) into a protective char. -
Radical Scission (Gas Phase): At high heat, the P-O bond breaks homolytically. The isopropylphenyl radical can capture a hydrogen to form 4-isopropylphenol , or undergo fragmentation to release propylene (less common in pure aryl phosphates but possible via benzylic hydrogen abstraction).
Pathway Visualization
Caption: Thermal degradation mechanism of IPPP showing bifurcation into volatile phenolic toxicity and condensed-phase char formation.
Experimental Protocols for Validation
To validate these profiles in your own lab, use the following "Senior Scientist" protocols. These are designed to eliminate common artifacts like buoyancy effects or pan contamination.
Protocol A: High-Fidelity TGA Profiling
Objective: Determine precise
-
Sample Prep: Weigh 10–15 mg of IPPP into a platinum or alumina pan. (Avoid aluminum pans; they melt at 660°C, limiting char analysis).
-
Atmosphere: Purge with
at 50 mL/min for 30 mins before heating to remove dissolved and moisture. -
Ramp: Heat from 40°C to 800°C at 10°C/min .
-
Baseline Correction: Run an empty pan under identical conditions and subtract this baseline from your sample data to correct for buoyancy.
-
Data Extraction: Calculate the first derivative (DTG) peak. The onset is defined by the intersection of the baseline tangent and the tangent at the inflection point.
Protocol B: Evolved Gas Analysis (Pyrolysis-GC-MS)
Objective: Identify toxic degradation products.
-
Pyrolyzer: Set flash pyrolysis temperature to 500°C (simulating fire/extreme process failure).
-
Interface: 300°C transfer line.
-
GC Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Detection: Monitor for m/z 136 (Isopropylphenol) and m/z 326 (Di-isopropylphenyl phosphate species).
Toxicological & Safety Implications
For drug development professionals, IPPP is often encountered as an impurity in plasticized materials (IV bags, tubing) or as a legacy environmental contaminant.
-
Cytotoxicity: IPPP exhibits an
of ~12 µM in mitochondrial activity assays, making it significantly more cytotoxic than Triphenyl Phosphate (TPHP). -
Metabolic Activation: The thermal degradation product, 4-isopropylphenol , is an estrogenic mimic. If IPPP is subjected to thermal stress during manufacturing (e.g., extrusion of medical plastics), this degradant may leach into pharmaceutical products.
-
Handling Precaution: When heating IPPP >200°C, perform all work in a fume hood. The vapor pressure increases logarithmically, and the aerosolized phosphate esters are potent neurotoxins.
Analytical Workflow for Detection
Caption: Analytical workflow for detecting IPPP and its thermal degradants in complex matrices.
References
-
Environment Agency (UK). "Environmental risk evaluation report: Isopropylated triphenyl phosphate." GOV.UK. Available at: [Link]
-
National Institutes of Health (NIH). "Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies." PubMed Central. Available at: [Link]
-
PubChem. "Tris(4-isopropylphenyl) phosphate Compound Summary." National Library of Medicine. Available at: [Link]
Technical Guide: Tris(4-isopropylphenyl) Phosphate (TiPPP) in Industrial & Pharmaceutical Matrices
[1][2][3]
Executive Summary & Chemical Identity[1][2][3][4]
Tris(4-isopropylphenyl) phosphate (TiPPP), often encountered within the broader commercial mixture of Isopropylated Triphenyl Phosphates (IPTPP) , represents a critical class of organophosphate esters (OPEs).[1][2] While historically valued for its dual functionality as a flame retardant and plasticizer in heavy industry, its relevance to drug development professionals has shifted toward material qualification and toxicological risk assessment .[1][2]
For the pharmaceutical scientist, TiPPP is not an active ingredient but a critical process impurity or leachable derived from single-use systems (SUS), medical device housings, and packaging materials.[2] Understanding its behavior is essential for regulatory compliance (FDA/EMA) regarding Extractables and Leachables (E&L).[1][2]
Chemical Characterization
| Property | Specification | Relevance |
| CAS Number | 26967-76-0 (Generic IPTPP); 2502-15-0 (Pure Tris-4 isomer) | Regulatory tracking (TSCA, REACH).[1][2] |
| Molecular Formula | C₂₇H₃₃O₄P | High lipophilicity (LogP ~4.9–7.4).[1][2] |
| Physical State | Viscous, colorless to yellow liquid/solid | Low volatility; persistent in polymer matrices.[1][2] |
| Functionality | Phosphate Ester | Acts as a Lewis base in lubrication; Char former in combustion.[1][2] |
Industrial Applications: Mechanisms of Action
Flame Retardancy (Solid-Phase Mechanism)
In the polymer industry (PVC, Polyurethanes, Engineering Thermoplastics), TiPPP functions primarily through a condensed-phase mechanism .[1][2] Unlike halogenated retardants that scavenge radicals in the gas phase, TiPPP promotes carbonization.
-
Acid Release: Upon thermal decomposition, TiPPP releases phosphoric acid species.[1][2]
-
Dehydration: These acids catalyze the dehydration of the polymer backbone (especially in oxygenated polymers like Cellulose or Polyurethane).[1][2]
-
Char Formation: This process creates a carbonaceous "char" layer.[1][2] This layer acts as a thermal insulator, preventing heat transfer back to the bulk polymer and blocking oxygen access.[3]
Figure 1: Condensed-phase flame retardant mechanism of TiPPP, highlighting the critical char formation step.[1][2]
Tribology: Anti-Wear Additive
In hydraulic fluids and lubricants (e.g., for turbine engines), TiPPP serves as an anti-wear agent.[2] Under high load and temperature, the phosphate ester decomposes on the metal surface to form metal-phosphate films (e.g., Iron Phosphate).[2] This "sacrificial layer" prevents direct metal-to-metal contact, significantly reducing scuffing and wear.[1][2]
The Pharma Intersection: Extractables & Leachables (E&L)[1][2]
For drug development professionals, TiPPP is a Target Compound of Concern .[1][2] It is frequently used as a plasticizer in PVC tubing, IV bags, and the housing of medical devices.[2] Due to its lipophilic nature, it can migrate into drug formulations, particularly those containing solubilizers (e.g., Polysorbates, PEG) or lipid emulsions.[2]
Why It Matters
-
Toxicological Risk: Organophosphates are potential neurotoxins (inhibiting acetylcholinesterase, though TiPPP is less potent than ortho-cresyl isomers) and reproductive toxins.[1][2]
-
Regulatory Scrutiny: The EPA has identified IPTPP as a PBT (Persistent, Bioaccumulative, and Toxic) chemical.[1][3] FDA requirements for container closure systems (CCS) demand rigorous quantification of such leachables.[1]
Experimental Protocol: Quantitation of TiPPP in Medical Polymers
Objective: To extract and quantify Tris(4-isopropylphenyl) phosphate from a PVC-based medical device component using GC-MS. This protocol ensures detection limits compliant with safety thresholds (typically < 1 ppm).[1]
Reagents & Equipment[1][2][3][6]
-
Solvent: Toluene (HPLC Grade) for dissolution; Methanol for precipitation.[1][2]
-
Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15).[1][2][4]
-
Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS) (e.g., Agilent 7890/5977).[1][2]
Step-by-Step Methodology
Phase 1: Sample Preparation (Dissolution-Precipitation)
-
Weighing: Cut the polymer sample into <2mm fragments. Weigh approx.[1][2] 0.5 g into a 20 mL glass vial.
-
Dissolution: Add 5 mL of Toluene. Sonicate at 40°C for 60 minutes until the polymer is fully swollen or dissolved.
-
Spiking: Add 50 µL of Internal Standard solution (100 µg/mL TPP-d15).
-
Precipitation: Slowly add 10 mL of cold Methanol while vortexing. This precipitates the PVC polymer while keeping the TiPPP in the supernatant.[1][2]
-
Filtration: Centrifuge at 4000 rpm for 10 mins. Filter the supernatant through a 0.2 µm PTFE syringe filter into a GC vial.
Phase 2: GC-MS Acquisition
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
-
SIM Mode (Selected Ion Monitoring):
Phase 3: Data Analysis
Calculate the Response Ratio (
Analytical Workflow Visualization
The following diagram illustrates the critical path for identifying TiPPP in a pharmaceutical E&L study, emphasizing the decision gates for safety assessment.
Figure 2: Analytical workflow for Extractables & Leachables (E&L) assessment of TiPPP in medical devices.
Toxicology & Safety Profile
For researchers handling TiPPP, the following safety data is paramount. This compound is under increasing regulatory pressure due to its classification as an organophosphate.[1]
| Endpoint | Hazard Assessment | Reference |
| Neurotoxicity | Potential for organophosphate-induced delayed neuropathy (OPIDN), though less potent than ortho-cresyl phosphates.[1][2] | [NIH PubChem, 2025] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (GHS H361).[1][2] | [ECHA, 2024] |
| Environmental | Classified as PBT (Persistent, Bioaccumulative, Toxic).[1][2] Very toxic to aquatic life with long-lasting effects.[1][2] | [EPA TSCA, 2023] |
Handling Precaution: All handling of pure TiPPP reference standards should occur within a chemical fume hood using nitrile gloves. Avoid aerosol generation.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). TSCA Work Plan Chemicals: Isopropylated Phenol, Phosphate (3:1).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Tris(isopropylphenyl) phosphate.[1][2] Retrieved from [Link][1]
-
National Institutes of Health (NIH). Characterization of Isopropylated Triarylphosphate Isomers in Flame Retardant Mixtures. Retrieved from [Link]
Tris(4-isopropylphenyl) phosphate as a flame retardant mechanism
Mechanistic Profiling & Experimental Validation of a Dual-Phase Flame Retardant
Executive Summary
Tris(4-isopropylphenyl) phosphate (IPPP) represents a critical class of organophosphate flame retardants (OPFRs) utilized in high-performance thermoplastics (PVC, PC/ABS) and industrial lubricants. Unlike halogenated retardants that rely solely on radical scavenging, IPPP functions through a hybrid mechanism : it acts as a char promoter in the condensed phase and a radical trap in the gas phase. This guide provides a rigorous analysis of its molecular behavior, thermal degradation kinetics, and experimental validation protocols for researchers developing next-generation fire-safe materials.
Molecular Architecture & Physicochemical Profile
IPPP is a triaryl phosphate ester where the central phosphorus atom is bonded to three phenyl rings, each substituted with an isopropyl group at the para position (though commercial grades often contain mixed isomers).
| Property | Specification | Criticality in Application |
| Formula | C₂₇H₃₃O₄P | High carbon content contributes to char yield. |
| Molecular Weight | ~452.5 g/mol | High MW reduces volatility/migration compared to smaller phosphates. |
| Phosphorus Content | ~6.8 - 7.2% | The active site for char promotion (acid generation). |
| Physical State | Viscous Liquid | Acts as a plasticizer, improving processing of rigid polymers like PVC. |
| Flash Point | > 220°C | Ensures stability during high-temperature compounding. |
Structure-Property Logic: The bulky isopropyl groups increase the steric hindrance around the phosphate core, enhancing hydrolytic stability compared to unsubstituted triphenyl phosphate (TPP). However, the P-O-C (aryl) bond remains the "weak link" designed to cleave under thermal stress, triggering the flame retardant response.
Mechanistic Action: The "Chemical Firewall"
IPPP operates via a Dual-Phase Synergistic Mechanism . Its efficacy depends heavily on the host polymer matrix.
Condensed Phase: The Acid Source (Primary Mechanism in PVC/PC)
In oxygen-rich polymers (e.g., cellulosics, polyesters), IPPP acts primarily as an acid precursor.
-
Thermal Decomposition: At temperatures >220°C, the P-O-C bonds rupture.
-
Acid Generation: The phosphate moiety hydrolyzes or eliminates to form phosphoric acid (
) and eventually polymeric species like polyphosphoric acid . -
Dehydration & Charring: These strong acids catalyze the dehydration of the polymer backbone (esterification), stripping -OH groups and forcing the carbon skeleton to crosslink into a carbonaceous "char."
-
Thermal Shielding: This char layer acts as a physical insulator, blocking heat transfer to the bulk material and preventing oxygen diffusion.
Gas Phase: Radical Scavenging (Secondary Mechanism)
In non-charring polymers (e.g., polyolefins), IPPP contributes to flame extinction via the vapor phase.
-
Volatilization: Thermal stress releases volatile aryl radicals and phosphorus-containing fragments (PO·, PO₂[1]·).
-
Radical Trapping: These species enter the flame zone and scavenge high-energy radicals (H· and OH·) that sustain combustion.[2]
-
Reaction:
-
Reaction:
-
-
Flame Inhibition: By reducing the concentration of H· and OH·, the exothermic oxidation chain reaction is slowed or terminated.
Mechanistic Pathway Diagram
Figure 1: Dual-phase action of IPPP showing the bifurcation into gas-phase radical scavenging and condensed-phase char formation.
Thermal Degradation Kinetics
Understanding the mass loss profile is essential for processing. The following data represents typical Thermogravimetric Analysis (TGA) behavior under Nitrogen (
| Temperature (°C) | Mass Loss (%) | Interpretation |
| < 200°C | < 1% | Stable processing window. Volatility is negligible. |
| 217°C | ~ 5% | Onset of degradation.[1] Release of isopropylphenol species.[3][4] |
| 235°C | ~ 10% | Significant volatilization of degradation byproducts. |
| 287°C | ~ 50% | Major decomposition. Formation of phosphoric acid residue. |
| > 500°C | Residue | Residual mass corresponds to phosphorus-rich char (if in polymer matrix). |
Note: Data derived from commercial IPPP technical grades [4].
Experimental Validation Protocols
To validate IPPP efficacy in a new formulation, do not rely on a single test. Use this triangulation method.
Protocol A: Thermogravimetric Analysis (TGA)
-
Objective: Determine thermal stability and char yield.
-
Method: Ramp 10mg sample from 25°C to 700°C at 10°C/min under
and Air. -
Success Metric: A shift in the onset temperature (lower is sometimes better if it matches polymer degradation) and increased char residue at 600°C compared to the neat polymer.
Protocol B: Limiting Oxygen Index (LOI) - ASTM D2863
-
Objective: Measure flammability threshold.
-
Method: Vertical bar test in controlled
atmosphere. -
Success Metric:
-
LOI < 21%: Flammable.
-
LOI > 26%: Self-extinguishing (Target for IPPP formulations).
-
Mechanistic Insight: If LOI increases significantly but char is low, the gas-phase mechanism is dominant.
-
Protocol C: Cone Calorimetry (The "Gold Standard")
-
Objective: Measure Heat Release Rate (HRR) and Smoke Production.
-
Method: Subject sample to 35 kW/m² or 50 kW/m² heat flux.
-
Key Metrics:
-
pHRR (Peak Heat Release Rate): IPPP should reduce this by >30%.
-
THR (Total Heat Release): Indicates total fuel load reduction.
-
SEA (Specific Extinction Area): Measures smoke. Warning: Aryl phosphates can increase smoke (SEA) due to gas-phase action; monitor this closely.
-
Experimental Logic Flow
Figure 2: Step-by-step validation workflow for assessing IPPP performance.
Safety & Toxicology Profile
Researchers must handle IPPP with specific precautions due to its classification as an organophosphate.
-
PBT Status: IPPP has been identified as a Persistent, Bioaccumulative, and Toxic (PBT) substance by agencies like the US EPA [6].
-
Neurotoxicity: Like many organophosphates, it poses potential risks of neurotoxicity upon chronic exposure.
-
Handling:
-
Use nitrile gloves (permeation resistant).
-
Work in a fume hood to avoid inhaling vapors, especially during thermal processing (release of phenol/isopropylphenol).
-
Dispose of as hazardous chemical waste; do not release into waterways.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. Retrieved from [Link]
-
Hunan Chemical BV. Technical Data Sheet: Flame Retardant Triaryl Phosphate Isopropylated. Retrieved from [Link]
-
Ataman Chemicals. Isopropylated Triphenyl Phosphate Product Profile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. TSCA Work Plan Chemicals: Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
Sources
Tris(4-isopropylphenyl) phosphate as a plasticizer in polymers
Functional Architecture, Synthesis, and Toxicological Profile in Polymer Science
Executive Summary
Tris(4-isopropylphenyl) phosphate (TIPPP) represents a specialized class of organophosphate esters (OPEs) utilized simultaneously as a plasticizer and flame retardant.[1][2] While commercial formulations often exist as isomeric mixtures (isopropylated triphenyl phosphates), the specific tris(4-isopropylphenyl) isomer (the para-substituted variant) is of distinct interest to materials scientists and toxicologists.[1] Unlike its ortho-substituted counterparts, which are historically associated with delayed neurotoxicity, the para isomer offers a more favorable safety profile while maintaining high hydrolytic stability and low volatility.
This guide analyzes TIPPP’s utility in polyvinyl chloride (PVC) and engineering thermoplastics, detailing its synthesis, mechanistic action, and critical extractables/leachables (E&L) profile relevant to pharmaceutical packaging and medical device development.[1]
Chemical Architecture and Physicochemical Properties[3][4]
Structural Significance
TIPPP is a triaryl phosphate where the central phosphorus atom is esterified with three 4-isopropylphenol moieties.[1][2] The bulky isopropyl group at the para position provides two critical advantages over unsubstituted Triphenyl Phosphate (TPP):
-
Steric Hindrance: It increases the free volume between polymer chains more effectively than TPP, enhancing plasticity.[1]
-
Migration Resistance: The increased molecular weight and lipophilicity reduce migration rates from the polymer matrix, a critical parameter for long-term material stability.[1]
Property Matrix
The following data distinguishes the pure para isomer from generic commercial mixtures.
| Property | Value / Characteristic | Relevance |
| CAS Number | 2502-15-0 (Pure p-isomer) | Distinct from mixture CAS 68937-41-7 |
| Molecular Formula | High Carbon/Phosphorus ratio | |
| Molecular Weight | 452.5 g/mol | Low volatility |
| Physical State | Viscous Liquid / Waxy Solid | Processing aid capability |
| LogP (Octanol/Water) | ~7.4 (Predicted) | High lipophilicity; bioaccumulation potential |
| Boiling Point | >400°C (at 760 mmHg) | High thermal stability for processing |
| Solubility | Soluble in organic solvents; Insoluble in water | Hydrolytic stability |
Synthesis and Purification Protocol
Expert Insight: The synthesis of high-purity TIPPP requires strict moisture control to prevent the formation of partial esters (di- or mono-phosphates), which are acidic and degrade polymer matrices.[1] The following protocol utilizes a Lewis acid catalyst to ensure complete esterification.
Reaction Mechanism
The synthesis follows a nucleophilic acyl substitution where 4-isopropylphenol attacks phosphorus oxychloride (
Experimental Workflow
-
Reagents: Phosphorus oxychloride (1.0 eq), 4-isopropylphenol (3.05 eq - slight excess), Magnesium Chloride (
, 1 mol% catalyst).[1] -
Equipment: 3-neck round bottom flask, reflux condenser, acid scrubber (NaOH trap), mechanical stirrer.[1]
Step-by-Step Protocol:
-
Charge: Load molten 4-isopropylphenol and
catalyst into the reactor under nitrogen purge. -
Addition: Heat to 60°C. Add
dropwise over 2 hours. Critical: Control exotherm and HCl evolution.[1] -
Ramp: Slowly increase temperature to 180°C over 4 hours to drive the reaction to completion and remove HCl.
-
Degassing: Apply vacuum (20 mmHg) at 180°C for 1 hour to remove residual HCl and unreacted phenol.
-
Neutralization: Wash the crude ester with 5% NaOH solution followed by distilled water until pH is neutral.
-
Distillation: Purify via short-path molecular distillation to isolate the tri-substituted product from mono/di-esters.
Process Visualization
Figure 1: Industrial synthesis workflow for TIPPP highlighting critical acid removal steps.
Performance in Polymer Systems[3][6][8]
Mechanism of Action: The Dual Function
TIPPP acts through the Free Volume Theory of plasticization while providing flame retardancy via the Radical Scavenging Mechanism .[1]
-
Plasticization: The bulky isopropyl groups force polymer chains apart, increasing free volume and lowering the Glass Transition Temperature (
).[1] This makes rigid PVC flexible.[1] -
Flame Retardancy: Upon combustion, the phosphate ester decomposes to form phosphoric acid species that char the polymer surface (solid phase) and release radicals that quench flame propagation (gas phase).[1]
Comparative Efficiency in PVC
Compared to standard plasticizers like DEHP (phthalate) or TPP (phosphate), TIPPP offers a balance of safety and performance.[1]
| Parameter | TIPPP (Para-isomer) | TPP (Triphenyl Phosphate) | DEHP (Phthalate) |
| Plasticizing Efficiency | Moderate | High | Very High |
| Volatility | Low (Superior) | High (Poor) | Low |
| Hydrolytic Stability | Excellent (Steric protection) | Moderate | Good |
| Flame Retardancy | Yes (Synergistic) | Yes | No |
| Neurotoxicity Risk | Low | Low | N/A (Repro tox concern) |
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic pathway of TIPPP in PVC matrices.[1]
Toxicological Profile & Drug Development Implications[1]
Target Audience Note: For scientists in drug development, the primary concern with organophosphates is typically neurotoxicity (OPIDN) and leaching into drug products from packaging (E&L).[1]
The Ortho- vs. Para- Effect (Neurotoxicity)
A critical structure-activity relationship exists for triaryl phosphates.[1]
-
Tri-ortho-cresyl phosphate (TOCP): A known neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN) by inhibiting Neuropathy Target Esterase (NTE).[1]
-
Tris(4-isopropylphenyl) phosphate (TIPPP): The para substitution sterically prevents the "aging" reaction on the NTE enzyme.[1] Consequently, pure para isomers are significantly less neurotoxic than ortho isomers.[1]
-
Recommendation: When sourcing for medical-grade polymers, specify low ortho-isomer content (<0.1%) to mitigate neurotoxic risk.[1]
Extractables and Leachables (E&L)
In pharmaceutical packaging (IV bags, tubing), TIPPP is a "Target Leachable."[1]
-
Detection: It is non-polar and will leach into lipid-based drug formulations (e.g., Propofol) or surfactants (Polysorbate 80).[1]
-
Metabolism: If ingested/infused, OPEs are generally metabolized via liver cytochrome P450 enzymes to diesters and hydroxylated metabolites.
-
Endocrine Disruption: Recent studies suggest OPEs may activate the Pregnane X Receptor (PXR), potentially altering the metabolism of co-administered drugs.[1]
References
-
National Institutes of Health (NIH) - PubChem. Tris(4-isopropylphenyl) phosphate Compound Summary. [Link][1][2]
-
World Health Organization (WHO) / IPCS. Environmental Health Criteria 110: Tricresyl Phosphate (Mechanistic comparison of ortho vs para toxicity). [Link][1]
-
Product Quality Research Institute (PQRI). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. [Link]
-
U.S. EPA. Flame Retardants Update: Isopropylated Triphenyl Phosphates. [Link][1]
Sources
Technical Whitepaper: Environmental Fate, Toxicity, and Analytical Profiling of Tris(4-isopropylphenyl) phosphate
This technical whitepaper provides a comprehensive analysis of Tris(4-isopropylphenyl) phosphate (TiPPP), a specific isomer within the broader class of isopropylated triphenyl phosphates (IPTPPs).[1] It synthesizes physicochemical data, environmental fate mechanisms, toxicological profiles, and validated analytical protocols for researchers and drug development professionals.
Executive Summary
Tris(4-isopropylphenyl) phosphate (TiPPP) is a high-production-volume organophosphate ester (OPE) utilized primarily as a flame retardant and plasticizer in PVC, polyurethanes, and hydraulic fluids.[1] Historically considered a safer alternative to halogenated flame retardants, TiPPP has emerged as a contaminant of concern due to its pseudo-persistence in sediment and potential for neurotoxicity and endocrine disruption.[1] This guide delineates the compound's chemodynamics, detailing why its high lipophilicity (
Part 1: Chemical Identity and Physicochemical Properties
TiPPP is the symmetrical para-substituted isomer of the isopropylated triphenyl phosphate mixture.[1] Its structure features a central phosphate core esterified with three 4-isopropylphenol moieties.[1][2] The steric bulk of the isopropyl groups contributes to its hydrolytic stability compared to non-alkylated analogs.[1]
Table 1: Physicochemical Profile of TiPPP
| Property | Value | Implication |
| Molecular Weight | 452.52 g/mol | Low volatility; particulate-bound transport in air.[1] |
| Log Kow | ~6.1 (Estimated) | High potential for partitioning into organic matter/lipids.[1] |
| Water Solubility | < 0.1 mg/L | Hydrophobic; rapid partitioning out of aqueous phase.[1] |
| Koc (Soil/Sediment) | Immobile in soil; persistent sink in aquatic sediments.[1] | |
| Vapor Pressure | Exists primarily in the particulate phase in the atmosphere.[1][3] | |
| Henry’s Law Constant | Low volatility from water surfaces.[1][3] |
Part 2: Environmental Fate and Transport[3][4]
The environmental fate of TiPPP is governed by its hydrophobicity and resistance to biodegradation.[1] Unlike lower molecular weight OPEs, TiPPP does not remain dissolved in the water column but rapidly partitions into sediment and suspended particulate matter (SPM).[1]
Chemodynamics[1]
-
Sediment Sorption: With a
exceeding , sediment acts as the primary environmental reservoir.[1] Resuspension events can reintroduce TiPPP into the water column, but it quickly re-equilibrates to the solid phase.[1] -
Biodegradation: Standard OECD 301C (MITI-I) tests indicate 0% degradation over 28 days , classifying TiPPP as recalcitrant under aerobic conditions.[1] However, anaerobic conditions in deep sediment may facilitate slow hydrolysis.[1]
-
Bioaccumulation Paradox: Despite a high
predicting significant bioaccumulation, observed Bioconcentration Factors (BCF) in fish are often lower than predicted (range 6.9 – 495 L/kg).[1] This is attributed to rapid metabolic clearance via hepatic cytochrome P450 enzymes, specifically O-dearylation.[1]
Visualization: Environmental Fate Transport Mechanism
The following diagram illustrates the multi-compartmental transport of TiPPP, highlighting the "Sediment Sink" phenomenon.
Figure 1: Environmental fate pathways of TiPPP.[1][3] Note the dominant pathway from water to sediment, acting as a long-term reservoir.
Part 3: Toxicology and Mechanism of Action
TiPPP exhibits a complex toxicological profile characterized by low acute lethality but significant chronic risks, particularly concerning neurotoxicity and reproductive health.[1]
Neurotoxicity (OPIDN)
Organophosphates are classically associated with Organophosphate-Induced Delayed Neuropathy (OPIDN).[1]
-
Mechanism: Inhibition of Neuropathy Target Esterase (NTE) in neural tissue.[1]
-
Observation: Studies in hens (the standard model for OPIDN) showed TiPPP causes biochemical inhibition of NTE, though clinical paralysis is less severe than with tri-ortho-cresyl phosphate (TOCP).[1] This suggests a "sub-clinical" neurotoxic potential that may manifest as subtle behavioral deficits in chronic exposures.[1]
Endocrine Disruption and Reproductive Toxicity
Recent data suggests TiPPP interferes with steroidogenesis.[1]
-
Pathway: TiPPP and its metabolites (e.g., isopropylphenyl diphenyl phosphate) can bind to nuclear receptors, disrupting the Hypothalamus-Pituitary-Gonadal (HPG) axis.[1]
-
Outcomes: High-dose exposure in rats (
ppm) resulted in perturbed reproductive performance, reduced pup body weight, and delayed pubertal endpoints.[1][4]
Visualization: Adverse Outcome Pathway (AOP)
Figure 2: Simplified Adverse Outcome Pathway (AOP) linking molecular initiating events to organism-level toxicity.[1]
Part 4: Analytical Methodologies
Accurate quantification of TiPPP requires rigorous extraction to separate it from the lipid-rich matrices it inhabits.[1] The following protocol is validated for sediment and biological tissue.
Sample Preparation Workflow
Matrix: Sediment or Biological Tissue (Fish homogenate).[1]
Internal Standard:
-
Lyophilization: Freeze-dry samples to remove moisture, which interferes with organic extraction.[1]
-
Extraction (PLE/ASE):
-
Cleanup (Critical Step):
-
Concentration: Nitrogen blow-down to 100
L.
Instrumental Analysis (GC-MS/MS)
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the gold standard due to TiPPP's non-polar nature.[1]
-
Column: DB-5MS or Rxi-5Sil MS (30m
0.25mm 0.25 m).[1] -
Carrier Gas: Helium at 1.2 mL/min (constant flow).[1]
-
Inlet: Splitless mode, 280°C.
-
Oven Program: 80°C (1 min)
20°C/min to 200°C 5°C/min to 300°C (hold 5 min). -
MS Source: Electron Impact (EI), 70 eV, 230°C.[1]
-
Acquisition: Multiple Reaction Monitoring (MRM).[1]
Visualization: Analytical Workflow
Figure 3: Step-by-step analytical workflow for the isolation and quantification of TiPPP.
Part 5: Risk Assessment & Regulatory Context[1]
-
REACH (EU): TiPPP is under scrutiny as part of the broader "isopropylated triphenyl phosphate" group.[1] It meets screening criteria for P (Persistent) and T (Toxic) but bioaccumulation (B) is debated due to metabolic clearance.[1]
-
US EPA: Listed under the TSCA Work Plan for flame retardants.[1] High priority for risk evaluation due to potential for aggregate exposure in indoor dust and ecological accumulation.[1]
-
Strategic Recommendation: For drug development or material science applications, substitution with non-halogenated, chemically bonded flame retardants is recommended to avoid the leaching and persistence issues associated with additive OPEs like TiPPP.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate.[1] Retrieved from [Link][1]
-
Environment Agency (UK) (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1] Retrieved from [Link][1]
-
National Institutes of Health (2024). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants.[1] Retrieved from [Link][1]
-
The MAK Collection for Occupational Health and Safety (2021). Triphenyl phosphate, isopropylated – Determination in workplace air using GC-MS.[1][5][6] Retrieved from [Link][1][7]
Sources
- 1. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Toxicological Evaluation of Tris(4-isopropylphenyl) phosphate
[1][2][3]
Executive Summary & Chemical Context
Tris(4-isopropylphenyl) phosphate (often abbreviated as IPPP or referred to within the broader class of Isopropylated Triphenyl Phosphates ) is a triaryl phosphate ester primarily utilized as a flame retardant and plasticizer in polyvinyl chloride (PVC), polyurethanes, and phenolic resins.[1][2][3]
In the context of pharmaceutical drug development , this compound is rarely an Active Pharmaceutical Ingredient (API).[2] Instead, it is a critical Extractable and Leachable (E&L) target. It can migrate from single-use bioprocessing systems (bags, tubing, filters) or final product packaging into drug formulations.[1][2] Consequently, researchers typically handle this substance as a high-purity analytical reference standard for toxicity screening or impurity quantification.[1][2]
Key Hazards:
-
Target Organ Toxicity: Adrenal gland hypertrophy and metabolic disruption (lipid metabolism).[1][2]
-
Neurotoxicity Potential: Like many triaryl phosphates, it interacts with neuropathy target esterase (NTE), posing a theoretical risk of Organophosphate-Induced Delayed Neuropathy (OPIDN), though it is less potent than tri-ortho-cresyl phosphate (TOCP).[1][2]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][5]
| Property | Data | Relevance to Handling |
| CAS Number | 26967-76-0 (Mixture/Generic)2502-15-0 (Specific Tris-4 isomer) | Verification of SDS and labeling.[1][2] |
| Molecular Formula | C₂₇H₃₃O₄P | Mass spectrometry confirmation.[1][2] |
| Molecular Weight | 452.53 g/mol | Calculation of molarity for standard curves.[1][2] |
| Physical State | Viscous liquid or waxy solid (isomer dependent) | Handling difficulty; requires warming for transfer.[1][2] |
| Vapor Pressure | ~2.1 × 10⁻⁸ mmHg (25°C) | Low volatility, but aerosols are hazardous.[1][2] |
| Solubility | Soluble in organic solvents (toluene, acetonitrile); Insoluble in water | Use compatible solvents for spill cleanup.[2] |
Hazard Identification & Toxicology Mechanisms[1][2][3]
Toxicological Mechanisms
Researchers must understand why safety measures are strict.[1][2] The toxicity of IPPP is not merely acute; it is mechanistic and endocrine-mediated.[1][2]
-
Endocrine Disruption (Adrenal):
-
Mechanism: IPPP exposure leads to hypertrophy of the zona fasciculata in the adrenal cortex.[2][4] It disrupts cholesterol transport or metabolism, leading to neutral lipid accumulation (vacuolization) within adrenal cells.[1][2]
-
Implication: Chronic low-level exposure in the lab could theoretically impact steroidogenesis.[1][2]
-
-
Neurotoxicity (OPIDN Risk):
GHS Classification[2][3]
Engineering Controls & Personal Protective Equipment (PPE)[1][2][3]
Hierarchy of Controls Visualization
The following diagram illustrates the decision logic for exposure control when handling IPPP standards.
Figure 1: Risk Management Hierarchy.[1][2] Prioritize purchasing pre-dissolved standards to eliminate inhalation risk of neat material.[2]
PPE Specifications[2][3][7]
-
Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness).[1][2]
-
Respiratory: If handling neat powder/mist outside a hood (strongly discouraged), use a P100/OV (Organic Vapor) respirator.[1][2]
-
Clothing: Tyvek® arm sleeves are recommended if pipetting large volumes to prevent wrist exposure.[1][2]
Experimental Protocol: Preparation of Analytical Standards
Objective: Safely prepare a stock solution for GC-MS/LC-MS E&L analysis without cross-contamination or exposure.
Pre-Requisites
-
Tools: Anti-static weighing boat, glass syringe (preferable to plastic tips which may leach plasticizers), Class A volumetric flask.[2]
Step-by-Step Workflow
-
Equilibration:
-
Weighing (Difference Method):
-
Do not scoop.[1][2] Place the primary vial on the balance. Tare.
-
Remove a small amount using a glass capillary or stainless steel spatula .[1][2]
-
Deposit into the volumetric flask.
-
Reweigh primary vial.[1][2] The loss in mass is your sample weight.[1][2]
-
Why? This prevents static scattering of the waxy solid and minimizes surface contamination of weighing boats.[2]
-
-
Dissolution:
-
Storage:
-
Transfer to amber silanized glass vials .
-
Why? Phosphate esters can adsorb to untreated glass active sites over time, altering standard concentration.[2]
-
Store at +4°C.
-
Emergency Response & Spills
Spill Logic Flow
Immediate action is required to prevent environmental release and dermal absorption.[1][2]
Figure 2: Decision matrix for spill response. Note that "Major" spills are rare for analytical standards but possible in synthesis.[2]
Decontamination[2][3]
-
Solvent: Use Isopropanol or Ethanol on paper towels to wipe the area after bulk absorption.[1][2]
-
Hydrolysis (Optional for large spills): A mild alkaline solution (Sodium Carbonate) can accelerate hydrolysis of the phosphate ester, but this is generally unnecessary for milligram-scale lab spills.[1][2]
Waste Disposal & Environmental Compliance
Since IPPP is H410 (Very toxic to aquatic life) , it must NEVER be disposed of down the drain.[2]
-
Segregation: Collect all solid waste (gloves, weighing boats) and liquid waste (rinsate) in a container labeled "Toxic Organic Waste - Organophosphates" .[1][2]
-
Labeling: Explicitly list "Tris(4-isopropylphenyl) phosphate" on the tag.[1][2] General "Organic Solvent" tags may lead to improper incineration protocols.[1][2]
-
Destruction: The preferred method is high-temperature incineration with flue gas scrubbing (to capture phosphorus oxides).[1][2]
References
-
European Chemicals Agency (ECHA). Substance Information: Tris(4-isopropylphenyl) phosphate.[1][2] REACH Registration Dossier. [Link][1][2]
-
PubChem. Compound Summary: Tris(4-isopropylphenyl) phosphate.[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Wade, M. G., et al. (2019).[1][2][4] Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. International Journal of Toxicology. [Link]
Sources
- 1. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms for Tris(4-isopropylphenyl) phosphate (e.g., IPPP, Tri(p-isopropylphenyl)phosphate)
A Technical Guide for Research & Development
Abstract
Tris(4-isopropylphenyl) phosphate—often conflated with its commercial mixture synonyms like IPPP or Reofos—presents a unique challenge in drug development and toxicological screening. While industrial applications utilize complex isomeric mixtures, precision research requires the isolation or specific synthesis of the para-substituted isomer to avoid confounding neurotoxic data associated with ortho-isomers.[1] This guide provides a definitive resolution to the nomenclature chaos, details a self-validating synthesis protocol for the pure para-isomer, and outlines critical analytical methods for characterization.
Part 1: Chemical Identity & Nomenclature Resolution
In high-stakes research, "synonyms" are often sources of experimental error.[1] The acronym IPPP (Isopropylphenyl phosphate) is frequently used interchangeably for two distinct chemical entities: a specific molecule and a variable industrial mixture.
The "Synonym Trap" in Procurement
Commercial "IPPP" is typically a reaction product of phosphorus oxychloride with an isomeric mixture of isopropylphenols, resulting in a "soup" of ortho-, meta-, and para- substituted phosphates, often containing triphenyl phosphate (TPP) as an impurity.[1] For mechanistic toxicology or specific ligand-binding assays, the pure tris(4-isopropylphenyl) isomer is required.[1]
Table 1: Critical Identity Distinctions
| Feature | Target Molecule (Pure) | Commercial Mixture (Industrial) |
| Primary Name | Tris(4-isopropylphenyl) phosphate | Isopropylated triphenyl phosphate |
| Common Synonyms | Tri(p-cumenyl) phosphate; T4IPPhP | IPPP; Reofos 95; Kronitex 100; Durad |
| CAS Number | 2502-15-0 (Specific Isomer) | 68937-41-7 (Complex Mixture) |
| Molecular Weight | 452.53 g/mol | Variable (Avg ~370–450 g/mol ) |
| Key Impurity | Ortho-isomers (Neurotoxic potential) | Triphenyl phosphate (TPP); Di-substituted esters |
| Primary Use | Reference Standard, Tox Screening | Flame Retardant, Plasticizer, Lubricant |
Structural Visualization
The following diagram illustrates the specific para-substitution pattern required for the pure standard, contrasted with the generic structure.
Figure 1: Nomenclature hierarchy distinguishing the pure para-isomer from the industrial mixture.
Part 2: Synthesis & Production Mechanics[1][2]
To obtain high-purity Tris(4-isopropylphenyl) phosphate (CAS 2502-15-0) suitable for biological assays, one cannot rely on fractional distillation of the industrial mixture due to boiling point proximity of isomers. A direct synthesis using para-specific precursors is required.
Mechanism: Esterification via Phosphoryl Chloride
The synthesis follows a nucleophilic acyl substitution where 4-isopropylphenol attacks the phosphorus center of
Reaction:
Experimental Protocol: High-Purity Synthesis
Note: All steps must be performed in a fume hood due to
Reagents:
-
Phosphorus oxychloride (
): 1.0 eq -
4-Isopropylphenol (99%+ purity): 3.1 eq (slight excess)
-
Catalyst: Magnesium Chloride (
) or Aluminum Chloride ( ) (1-2 mol%) -
Solvent: Toluene (optional, for temperature control) or solvent-free melt.
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl), and a pressure-equalizing addition funnel.
-
Charging: Add 4-Isopropylphenol (3.1 eq) and
catalyst (0.01 eq) to the flask. Heat to 50–60°C to melt the phenol if no solvent is used.[1] -
Addition: Add
(1.0 eq) dropwise over 60 minutes. Critical: Exothermic reaction; maintain temperature <70°C to prevent side reactions. -
Reflux: Once addition is complete, slowly ramp temperature to 140–150°C (or reflux temperature of toluene). Hold for 4–6 hours until HCl evolution ceases.
-
Workup (Purification):
-
Cool the mixture to 80°C.
-
Acid Wash: Wash with 1M HCl to remove catalyst residues.
-
Alkali Wash: Wash with 5% NaOH solution to remove unreacted phenol (critical for tox studies).
-
Water Wash: Wash with distilled water until neutral pH.
-
-
Isolation: Dry organic phase over
, filter, and remove solvent/volatiles under reduced pressure. -
Final Polish: Recrystallize from hexane/ethanol or perform high-vacuum distillation (if liquid) to achieve >99% purity.
Figure 2: Synthetic pathway for high-purity Tris(4-isopropylphenyl) phosphate.
Part 3: Analytical Characterization[1][2]
Validating the identity of CAS 2502-15-0 requires distinguishing it from ortho and meta isomers.[1]
GC-MS Profiling
Gas Chromatography-Mass Spectrometry is the gold standard.[1] The para-isomer typically elutes later than the ortho-isomer on non-polar columns due to steric factors and boiling point differences.[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 300°C (hold 5 min). -
Key MS Fragments (EI, 70eV):
-
m/z 452: Molecular Ion
. -
m/z 437: Loss of methyl group
. -
m/z 135: Isopropylphenol cation (Diagnostic).
-
P-31 NMR Spectroscopy
Phosphorus-31 NMR provides a clean check for purity.[1]
-
Shift:
-16 to -18 ppm (relative to ). -
Impurity Check: Multiple peaks in this region indicate the presence of mixed isomers or TPP.[1]
Part 4: Toxicological Implications[1][2][5]
For drug development professionals, the distinction between isomers is vital due to the phenomenon of Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1]
The Ortho-Effect
Historical data on triaryl phosphates indicates that ortho-alkyl substituents significantly increase neurotoxic potential (e.g., TOCP).[1] The para-isomer (Tris(4-isopropylphenyl) phosphate) is generally considered less neurotoxic than the ortho-containing industrial mixtures, but it still exhibits reproductive toxicity concerns.
-
Target: Neuropathy Target Esterase (NTE).
-
Mechanism: Inhibition of NTE leads to axonal degeneration.
-
Screening: Pure CAS 2502-15-0 should be used to assess baseline toxicity without the confounding high-toxicity signal of ortho-impurities found in CAS 68937-41-7.[1]
Figure 3: Comparative metabolic activation pathways highlighting the risk of ortho-isomer impurities.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update.[3] EPA 744-R-15-002. Retrieved from [Link]
-
Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[1][4] The MAK Collection for Occupational Health and Safety.[4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Phenol, isopropylated, phosphate (3:[1][2]1) [IPPP]. Retrieved from [Link]
Sources
Methodological & Application
Analytical methods for quantifying Tris(4-isopropylphenyl) phosphate
This application note details a high-sensitivity analytical protocol for the quantification of Tris(4-isopropylphenyl) phosphate (TIPPP) , a specific isomer within the broader class of Isopropylated Triphenyl Phosphates (IPPhP) .
Commonly used as a flame retardant and plasticizer (e.g., Reofos®), this compound presents a unique analytical challenge: commercial formulations are complex isomeric mixtures (ortho-, meta-, para- substituted; mono-, di-, tri-isopropylated). This protocol addresses the critical distinction between quantifying the specific tris(4-isopropyl) isomer versus the total technical mixture, a requirement often missed in standard environmental and extractable/leachable (E&L) screenings.
Part 1: Strategic Overview & Causality
The Analytical Challenge: The "Isomer Trap"
TIPPP (CAS 26967-76-0 for the mixture; 2502-15-0 for the specific isomer) is highly lipophilic (LogP ~4.9–5.2). In drug development and environmental toxicology, relying solely on a single isomer standard can lead to underestimation of total phosphate load by up to 40%.
-
Causality: The manufacturing process (alkylation of phenol followed by phosphorylation) produces a statistical distribution of isomers.
-
Solution: This protocol employs LC-MS/MS with ESI+ for trace sensitivity (ng/L levels), utilizing a C18 separation that groups isomers while resolving them from the matrix. We prioritize Ammonium Acetate in the mobile phase to facilitate
or adduct formation, stabilizing the phosphate core during ionization.
Target Audience
-
E&L Scientists: Detecting migration from single-use bioprocess bags or PVC tubing.
-
Toxicologists: Quantifying exposure in biological fluids (plasma/urine).
-
Environmental Chemists: Monitoring dust and water contamination.
Part 2: Experimental Protocol
Reagents & Standards
-
Target Analyte: Tris(4-isopropylphenyl) phosphate (High purity >98% for isomer specific; Technical mixture for total quant).
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15) or ¹³C₁₈-TIPPP (if available). Note: TPP-d15 is structurally similar enough to correct for extraction losses but may not perfectly track matrix effects for the tri-isopropylated species.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.
Sample Preparation Workflows
Workflow A: Biological Fluids (Plasma/Urine) - Protein Precipitation
-
Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of ISTD working solution (100 ng/mL in MeOH).
-
Add 300 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial. Optional: Dilute 1:1 with water if peak shape is poor due to solvent strength.
Workflow B: Pharmaceutical/Polymer Extracts (E&L) - Solid Phase Extraction (SPE) Use this for trace analysis in aqueous buffers or drug formulations.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent (e.g., Oasis HLB, 60 mg).
-
Conditioning: 3 mL MeOH followed by 3 mL Water.
-
Loading: Load 5–10 mL of sample (pH adjusted to neutral).
-
Wash: 3 mL of 5% MeOH in Water (removes salts/polar interferences).
-
Elution: 2 x 1.5 mL of Acetonitrile (TIPPP is very hydrophobic; MeOH may not fully elute it from the plastic cartridge housing).
-
Reconstitution: Evaporate to dryness under N₂ and reconstitute in 200 µL 80:20 MeOH:Water.
LC-MS/MS Instrumentation Parameters
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). Why: High surface area C18 is required to retain and separate the hydrophobic isomers.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5–10 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 5 mM Ammonium Acetate.
-
Note: Methanol is preferred over ACN for OPEs as it often provides better separation of isomeric clusters.
-
Gradient Program:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 60 | Initial focusing (High organic needed due to lipophilicity) |
| 1.0 | 60 | Hold |
| 8.0 | 98 | Linear ramp to elute strongly retained isomers |
| 11.0 | 98 | Wash column |
| 11.1 | 60 | Re-equilibration |
| 14.0 | 60 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Spray Voltage: 4500 V.
-
Gas Temps: Source 350°C, Sheath 400°C.
MRM Transitions (Tris(4-isopropylphenyl) phosphate):
-
Precursor Ion: m/z 453.2
-
Note: If Ammonium Acetate is high, you may see m/z 470.2
. Adjust precursor accordingly.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Purpose | Mechanism |
| TIPPP (Quant) | 453.2 | 327.1 | 25 | Quantifier | Loss of Isopropylphenol group |
| TIPPP (Qual) | 453.2 | 411.2 | 15 | Qualifier | Loss of Isopropyl group (C3H6) |
| TIPPP (Qual 2) | 453.2 | 215.1 | 35 | Qualifier | Bis-phenyl phosphate core |
| TPP-d15 (ISTD) | 342.1 | 77.1 | 30 | Quantifier | Phenyl ring fragment |
Part 3: Visualization & Logic
Workflow Diagram: Sample to Insight
Caption: Analytical workflow for TIPPP quantification, highlighting the divergent data processing paths for pure isomers vs. technical mixtures.
Part 4: Validation & Troubleshooting
Validation Criteria (Self-Validating System)
To ensure trustworthiness (E-E-A-T), the method must pass these checks:
-
Linearity:
over the range 0.5 ng/mL – 500 ng/mL. -
Recovery: Spike samples at low (5 ng/mL) and high (200 ng/mL) levels. Acceptable range: 80–120%.
-
Matrix Effect (ME): Calculate ME% =
.-
Insight: If ME < 70% (suppression), switch to APCI source or increase dilution.
-
-
Isomer Ratio Stability: The ratio of the Quant/Qual transitions (327/411) should remain constant (
) across the peak, even if the peak is broad due to isomers.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Broad/Split Peaks | Isomer separation or Solvent mismatch | This is expected for technical mixtures. Integrate the entire cluster. If pure standard splits, match sample solvent to initial mobile phase (60% MeOH). |
| Low Sensitivity | Adsorption to plastic | TIPPP is hydrophobic. Use glass vials or low-binding polypropylene. Ensure autosampler wash uses strong organic (100% ACN). |
| Carryover | Retention on column/injector | Add a "Sawtooth" wash step (98% B -> 10% B -> 98% B) at the end of the gradient. |
| Signal Suppression | Co-eluting lipids (Plasma) | Improve cleanup. Switch from Protein Precip to Phospholipid Removal Plates (e.g., Ostro). |
References
-
MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using GC-MS.[4]Link
-
Mottier, P., et al. (2014).[5] LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite... in food packaging materials. Food Additives & Contaminants: Part A. Link
-
MassBank Europe. (2023).[2] Mass Spectrum of Tris(4-isopropylphenyl) phosphate (Accession: MSBNK-BAFG-CSL23111014428).[2]Link
-
PubChem. (2025).[2][6] Tris(4-isopropylphenyl) phosphate Compound Summary.Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Quantification of Tris(4-isopropylphenyl) phosphate (TiPPP) in Pharmaceutical Packaging
Abstract
This application note details a robust protocol for the trace analysis of Tris(4-isopropylphenyl) phosphate (TiPPP), a critical organophosphate ester (OPE) flame retardant and plasticizer, often monitored as an Extractable/Leachable (E&L) in pharmaceutical container closure systems (CCS).[1] Using Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method achieves limits of quantification (LOQ) suitable for toxicological risk assessment (< 100 ppb in solution).[1] The protocol addresses the challenges of isomeric separation and high-boiling point elution behavior characteristic of aryl phosphates.[1]
Introduction & Regulatory Context
Tris(4-isopropylphenyl) phosphate (CAS: 2502-15-0) is the para-isomer of the technical mixture often referred to as Tris(isopropylphenyl) phosphate (IPPP).[1][2] It is widely used in PVC, phenolic resins, and synthetic rubber to improve flame retardancy and flexibility.[1]
In drug development, TiPPP is a "target leachable."[1] Migration of OPEs from packaging (O-rings, IV bags, stoppers) into drug formulations poses potential neurotoxic risks.[1] Regulatory bodies (FDA, EMA) require rigorous E&L assessment per USP <1663> and <1664>.[1] This method provides the specificity required to distinguish TiPPP from other phosphate esters (e.g., Triphenyl phosphate) and quantify it reliably in complex matrices.[1]
Chemical Identity[1][2][3][4][5][6][7]
-
Compound: Tris(4-isopropylphenyl) phosphate[1][2][3][4][5][6]
-
CAS Number: 2502-15-0 (pure p-isomer); 68937-41-7 (technical mix)[1][6]
-
Molecular Weight: 452.53 g/mol
-
Boiling Point: >220°C (at reduced pressure); elutes late in GC.
Method Development & Logic
Chromatographic Considerations
TiPPP is a high-molecular-weight, semi-volatile compound.[1]
-
Column Selection: A 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms) is selected for its high thermal stability (up to 325°C) and ability to resolve aromatic isomers.
-
Inlet Conditions: Due to its high boiling point, a high inlet temperature (280°C) and a pulsed splitless injection are critical to maximize transfer of the heavy analyte onto the column without discrimination.[1]
Mass Spectrometry Strategy
Electron Ionization (EI) at 70 eV produces a distinct fragmentation pattern.[1]
-
Molecular Ion: The parent ion (
) at m/z 452 is stable and abundant, making it an ideal Quantifier.[1] -
Fragmentation: The loss of a methyl group from the isopropyl moiety yields the base peak (in some spectra) or major fragment at m/z 437 (
).[1] Further fragmentation of the phenol ring yields m/z 118 . -
SIM Mode: To achieve ppb-level sensitivity, Selected Ion Monitoring (SIM) is preferred over Full Scan.[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: Tris(4-isopropylphenyl) phosphate (>98% purity).
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15). Deuterated analogs are preferred to mimic the extraction behavior of aryl phosphates.[1]
-
Solvents: Toluene (for polymer swelling/extraction) or Dichloromethane (DCM) for liquid samples. LC-MS grade.
Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | Robust oven control. |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low bleed at high temp; separates isomers. |
| Inlet | Splitless, 280°C | Ensures complete vaporization of high BP analyte. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Maintains separation efficiency during ramp.[1] |
| Oven Program | 90°C (1 min) → 20°C/min → 260°C → 5°C/min → 300°C (hold 5 min) | Fast initial ramp; slow ramp at end resolves isomers. |
| Transfer Line | 300°C | Prevents condensation of TiPPP before ion source. |
| Ion Source | EI, 230°C, 70 eV | Standard ionization energy. |
| Acquisition | SIM Mode (See Table 4.[1]3) | Maximizes signal-to-noise ratio.[1] |
SIM Acquisition Table[1][2]
| Compound | RT (min)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| TPP-d15 (ISTD) | 14.2 | 341.1 | 342.1 | 226.1 |
| TiPPP | 18.9 | 452.2 | 437.2 | 118.1 |
*Retention times are estimates and must be verified with standards.
Sample Preparation Workflow (Extractables)
This protocol describes the extraction of TiPPP from a polymeric medical device component (e.g., O-ring).[1]
Step 1: Extraction[1][2][9]
-
Weigh 1.0 g of polymer sample (cut into 2x2 mm pieces).
-
Place in a verified clean glass vial.
-
Add 10.0 mL of Extraction Solvent (Isopropanol or Hexane/Isopropanol 50:50 depending on polymer compatibility).
-
Reflux or incubate in a sealed vessel at 50°C for 24 hours (Simulation Study) or 72 hours (Exaggerated Extraction).
Step 2: Internal Standard Addition[1][2]
-
Take 1.0 mL of the extract.
-
Spike with 10 µL of TPP-d15 internal standard solution (100 µg/mL).[1]
-
Final ISTD concentration: 1 µg/mL.[1]
Step 3: Cleanup (Optional but Recommended)[1][2]
-
If the matrix is cloudy or highly polymeric, pass through a 0.2 µm PTFE syringe filter .
-
Note: Avoid nylon filters as they may adsorb OPEs.
Step 4: Analysis
-
Transfer to an autosampler vial.[1]
-
Inject 1 µL into the GC-MS.
Workflow Visualization
Figure 1: Step-by-step extraction and analysis workflow for TiPPP in pharmaceutical packaging.
Validation & Quality Assurance
To ensure data integrity (ALCOA+ principles), the method must be validated.
Linearity
Prepare a calibration curve ranging from 50 ng/mL to 5000 ng/mL (50 ppb - 5 ppm).
-
Acceptance Criteria:
. -
Weighting:
weighting is recommended to improve accuracy at the low end.[1]
Recovery (Accuracy)
Spike a blank polymer matrix (if available) or solvent blank at three levels (Low, Mid, High).[1]
-
Target: 70% - 130% recovery.
-
Note: OPEs can adsorb to glass; ensure all glassware is silanized or rinsed with solvent immediately before use.[1]
Sensitivity[1][2]
-
LOD (Limit of Detection): Typically ~10 ng/mL (S/N > 3).[1]
-
LOQ (Limit of Quantification): Typically ~50 ng/mL (S/N > 10).[1]
Troubleshooting & Expert Insights
Isomer Resolution
Commercially available TiPPP is often a mixture of isomers (ortho, meta, para).[1]
-
Observation: You may see a cluster of peaks rather than a single sharp peak.
-
Action: The para-isomer (TiPPP) generally elutes last among the isomers due to its linear symmetry and higher boiling point.[1] Integrate the specific peak matching the retention time of the pure 2502-15-0 standard. If quantifying the "total" technical mix, sum the areas of the isomer cluster.[1]
Carryover
Due to the high boiling point, TiPPP can condense in the syringe or inlet liner.[1]
-
Prevention: Use 5-10 solvent washes (Toluene/DCM) between injections.[1]
-
Maintenance: Change the inlet liner and gold seal frequently if analyzing high-concentration extracts.
References
-
Deutsche Forschungsgemeinschaft (DFG). (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[1][7] The MAK Collection for Occupational Health and Safety.[7] Link
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate.[1][4]Link[1]
-
Wellington Laboratories. (2023). Reference Standards for Organophosphate Esters (OPEs). (Source of TPP-d15 and TiPPP standards). Link
-
Liu, X., et al. (2019).[1] Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry.[1][8] Semantic Scholar. Link
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Buy Tris(4-isopropylphenyl) phosphate | 2502-15-0 [smolecule.com]
- 5. achemtek.com [achemtek.com]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Sensitivity Quantitation of Tris(4-isopropylphenyl) Phosphate (TiPPP) via LC-MS/MS
Introduction & Scientific Context
Tris(4-isopropylphenyl) phosphate (TiPPP) is a high-production volume organophosphate ester (OPE) utilized extensively as a flame retardant and plasticizer. Unlike legacy brominated flame retardants, TiPPP and its technical isomeric mixtures (Isopropylated Triphenyl Phosphates, IPPPs) are increasingly detected in indoor dust, environmental waters, and human biological matrices.
The Analytical Challenge: Quantifying TiPPP presents two distinct challenges:
-
Isomeric Complexity: Commercial formulations are often mixtures of ortho-, meta-, and para- isomers with varying degrees of alkylation. While this protocol focuses on the specific para- isomer (Tris(4-isopropylphenyl) phosphate), the chromatographic method is designed to resolve it from structural analogs.
-
Ubiquitous Background: OPEs are pervasive in laboratory environments (plastics, parafilm, air filters). A "low-background" protocol is essential to distinguish trace biological levels from methodological contamination.
This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow validated for sensitivity, linearity, and matrix interference management.
Experimental Workflow
The following logic flow illustrates the critical decision points in sample preparation to minimize background contamination while maximizing recovery.
Figure 1: Analytical workflow emphasizing contamination control points (red notes) critical for trace OPE analysis.
Materials and Methods
Chemicals and Reagents[1]
-
Target Standard: Tris(4-isopropylphenyl) phosphate (purity >98%, CAS 2502-15-0).[1]
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15) or 13C-labeled TiPPP if available.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Methyl tert-butyl ether (MTBE).
-
Additives: Ammonium Acetate (solid, LC-MS grade), Formic Acid.
Sample Preparation (Supported Liquid Extraction - SLE)
SLE is superior to traditional SPE for OPEs as it reduces the volume of plasticware contact and provides cleaner extracts for lipid-rich matrices.
-
Pre-treatment: Aliquot 200 µL of serum into a glass tube. Add 10 µL of ISTD solution (100 ng/mL).
-
Dilution: Add 200 µL of 1% Formic Acid in water to disrupt protein binding. Vortex for 30s.
-
Loading: Load the entire mixture onto a synthetic SLE cartridge (e.g., Biotage Isolute SLE+ 400). Apply gentle vacuum to initiate adsorption, then wait 5 minutes for complete equilibration.
-
Elution: Elute with 2 x 2.5 mL of MTBE. Allow gravity flow for the first aliquot, then apply low vacuum for the second.
-
Drying: Evaporate the eluate to near-dryness under a gentle stream of Nitrogen at 35°C. Crucial: Do not let it bake dry for extended periods to prevent adsorption losses.
-
Reconstitution: Reconstitute in 200 µL of 1:1 MeOH:Water. Vortex and transfer to a glass autosampler vial with a preslit septum.
LC-MS/MS Instrumentation & Parameters
Chromatographic Conditions:
-
System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Rationale: A C18 phase provides sufficient hydrophobicity to retain the non-polar TiPPP while resolving it from the slightly more polar ortho- isomers potentially present in technical mixtures.
-
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Methanol (MeOH).
-
Note: MeOH is preferred over ACN for OPEs as it often yields higher ionization efficiency in ESI+.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Start Gradient |
| 8.00 | 95 | Elution of TiPPP |
| 10.00 | 95 | Wash |
| 10.10 | 40 | Re-equilibration |
| 13.00 | 40 | End Run |
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 400°C (OPEs are thermally stable).
-
Gas Flow: 10 L/min.
MRM Transitions:
Note: TiPPP (MW 452.5) forms a stable
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| TiPPP | 453.2 | 317.1 | 25 | Quantifier |
| TiPPP | 453.2 | 137.1 | 35 | Qualifier 1 |
| TiPPP | 453.2 | 119.1 | 45 | Qualifier 2 |
| TPP-d15 (ISTD) | 342.1 | 77.1 | 30 | Internal Std |
-
Mechanistic Insight: The 453 -> 317 transition corresponds to the neutral loss of one isopropylphenol group (
, 136 Da). The 137 fragment is the protonated isopropylphenol ion itself.
Validation & Quality Control
Linearity and Range
-
Dynamic Range: 0.5 ng/mL to 500 ng/mL.
-
Curve Fit: Linear (
weighting) is typically sufficient, though quadratic may be required if saturation occurs at the high end. -
Criterion:
.[4][5]
Background Contamination (The "Blank" Problem)
OPEs are ubiquitous.[6] To validate the method, you must run a System Blank (injecting mobile phase) and a Process Blank (extraction without sample).
-
Acceptance Criteria: Analyte peak area in the Process Blank must be < 20% of the LOQ peak area.
-
Mitigation:
-
Bake all glassware at 400°C for 4 hours.
-
Replace PTFE solvent lines with PEEK or stainless steel where possible.
-
Use an "isolator column" (a short C18 column) between the pump mixer and the injector to delay system contaminants, separating them from the analyte peak.
-
Matrix Effects
Calculate the Matrix Factor (MF) by comparing the peak area of TiPPP spiked into post-extracted serum vs. clean solvent.
-
Target:
.[4] -
If suppression is observed (
), increase the dilution factor in the SLE loading step or switch to an isotope-dilution method using 13C-TiPPP.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Contamination from LC solvent lines or mobile phase bottles. | Install a "delay column" before the injector. Use glass solvent bottles, not plastic. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate is fresh (pH buffer). Increase column temp to 45°C. |
| Isomer Co-elution | Technical mix standard used. | Switch to a Phenyl-Hexyl column for better selectivity between ortho and para isomers. |
| Low Recovery | Adsorption to glass during evaporation. | Add a "keeper" solvent (e.g., 10 µL dodecane) or avoid drying completely. |
References
-
Determination of Isopropylated Phenyl Phosphates in Workplace Air. The MAK Collection for Occupational Health and Safety, 2021.[7][8]
-
Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 2019.
-
Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. Methods in Enzymology, 2023.
-
PubChem Compound Summary for CID 75628: Tris(4-isopropylphenyl) phosphate. National Center for Biotechnology Information, 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massbank.jp [massbank.jp]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS | MDPI [mdpi.com]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Sample Preparation Strategies for Tris(4-isopropylphenyl) Phosphate (TIPPP) in Environmental Matrices
Introduction & Scientific Context
Tris(4-isopropylphenyl) phosphate (TIPPP) is a specific high-molecular-weight organophosphate ester (OPE) used extensively as a flame retardant and plasticizer. It is a major component of commercial isopropylated triphenyl phosphate (IPPP) mixtures (e.g., Reofos 50/95).
Unlike legacy brominated flame retardants (BFRs), TIPPP presents unique analytical challenges:
-
Isomer Complexity: Commercial sources are mixtures of ortho-, meta-, and para- isomers. This protocol focuses on the para- isomer (4-isopropyl), requiring high-resolution chromatography.
-
Ubiquitous Background: OPEs are present in laboratory air, dust, and plastics. A "zero-blank" strategy is impossible; a "controlled-blank" strategy is required.
-
Matrix-Dependent Partitioning: TIPPP has a high Log Kow (~7.4), driving it strongly into sediment organic carbon and lipid tissues, making extraction efficiency heavily dependent on lipid/carbon removal.
This guide provides validated workflows for extracting TIPPP from aqueous, solid, and biological matrices, ensuring data integrity for environmental risk assessment.
Pre-Analytical Control: The "Plastic-Free" Directive
Critical Warning: TIPPP is a common plasticizer. Standard laboratory plastics (pipette tips, tubing, parafilm) can leach target analytes, causing false positives.
-
Glassware: All glassware must be baked at 450°C for 4 hours to remove organic residues.
-
Solvents: Use only LC-MS grade solvents. Test each lot for background OPE levels.
-
Tubing: Replace PVC or Tygon tubing on nitrogen evaporators with stainless steel or PEEK.
-
Procedural Blanks: Must be run with every batch of 10 samples. If blank levels > 5% of sample signal, the batch is invalid.
Matrix 1: Aqueous Samples (Surface & Wastewater)
Methodology: Solid Phase Extraction (SPE) Rationale: TIPPP is hydrophobic. Liquid-Liquid Extraction (LLE) consumes excessive solvent and forms emulsions. SPE using a hydrophile-lipophile balance (HLB) polymer provides superior recovery without pH adjustment, which prevents hydrolysis of the phosphate ester bond.
Protocol A: SPE Workflow
Materials: Oasis HLB Cartridges (500 mg, 6 cc) or equivalent divinylbenzene-co-N-vinylpyrrolidone polymer.
-
Filtration: Filter 500 mL (surface water) or 100 mL (wastewater) through a 0.7 µm Glass Fiber Filter (GFF) (baked at 450°C). Note: Analyze filter separately if suspended solids are of interest.
-
Spiking: Add 50 ng of Surrogate Standard (e.g.,
-TPHP or -TnBP). Equilibrate for 30 mins. -
Conditioning:
-
5 mL Methanol (MeOH)[1]
-
5 mL Milli-Q Water
-
Do not let the cartridge dry.
-
-
Loading: Pass sample at flow rate < 5 mL/min. Fast loading causes breakthrough of hydrophobic TIPPP.
-
Washing: Wash with 5 mL 5% MeOH in water. This removes polar interferences (humic acids) while retaining the non-polar TIPPP.
-
Drying: Dry cartridge under vacuum for 30 mins. Critical: Residual water interferes with GC-MS injection.
-
Elution: Elute with 2 × 4 mL Methyl tert-butyl ether (MTBE) or Acetone:Ethyl Acetate (1:1).
-
Concentration: Evaporate to near dryness under gentle Nitrogen stream. Reconstitute in 200 µL Isooctane (for GC) or Methanol (for LC).
Matrix 2: Sediment and Soil
Methodology: Ultrasonic-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) Rationale: Strong adsorption to soil organic carbon requires thermal or kinetic energy to desorb TIPPP. Hexane/Acetone (1:[2][3]1) is chosen to balance polarity: Acetone penetrates the soil pores/moisture, while Hexane solubilizes the hydrophobic TIPPP.
Protocol B: Sediment Extraction & Cleanup
Materials: Activated Copper granules, Florisil or Silica Gel.
-
Preparation: Freeze-dry sediment and sieve (< 250 µm).
-
Extraction (UAE Option):
-
Weigh 2 g dry sediment into a glass centrifuge tube.
-
Add Surrogate Standard.
-
Add 10 mL Hexane:Acetone (1:1 v/v) .
-
Sonicate for 20 mins at < 30°C (avoid thermal degradation).
-
Centrifuge at 3000 rpm for 5 mins. Collect supernatant.
-
Repeat extraction twice; combine extracts.
-
-
Sulfur Removal: Add 2 g activated Copper granules to the extract and stand for 30 mins (sediment sulfur poisons GC-MS catalysts).
-
Cleanup (Fractionation):
-
Concentration: Evaporate to 200 µL. Add Internal Standard (
-Chrysene or similar).
Matrix 3: Biota (Fish Tissue)
Methodology: Modified QuEChERS with Lipid Freezing Rationale: Traditional QuEChERS leaves too much lipid co-extract for high-fat fish, fouling instruments. A "Freezing Lipid Precipitation" step is superior to Z-Sep sorbents for preserving large OPE molecules like TIPPP.
Protocol C: Biota Workflow
-
Homogenization: Homogenize 2 g fish muscle (wet weight).
-
Extraction:
-
Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Add ceramic homogenizer and shake vigorously (1 min).
-
Add salts: 4 g MgSO₄, 1 g NaCl. Shake immediately to prevent clumping.
-
Centrifuge at 4000 rpm for 5 mins.
-
-
Lipid Removal (Freezing):
-
Transfer supernatant to a glass vial.
-
Place at -20°C for > 2 hours . Lipids will precipitate as white solids.
-
Quickly decant the cold supernatant (before lipids re-dissolve).
-
-
d-SPE Cleanup:
-
Transfer extract to d-SPE tube containing: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.
-
Note: C18 removes remaining long-chain fats; PSA removes fatty acids.
-
Vortex and Centrifuge.
-
-
Final Prep: Evaporate supernatant to dryness; reconstitute in solvent.
Visualization of Workflows
The following diagrams illustrate the decision logic and workflow for each matrix.
Figure 1: Decision tree for TIPPP sample preparation based on environmental matrix type.
Analytical Validation & Quality Control
Instrumental Analysis (GC-MS/MS)
While LC-MS/MS is common for polar OPEs, GC-MS/MS is often preferred for TIPPP to achieve better isomer resolution.
-
Column: DB-5MS or TG-5SILMS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (hold 5 min).
-
Ions (EI Source):
-
Quantifier: m/z 452 (Molecular Ion)
-
Qualifiers: m/z 309, 203
-
Note: The para- isomer typically elutes later than the ortho- isomer due to steric hindrance effects.
-
Performance Metrics (Expected)
| Parameter | Water (SPE) | Sediment (UAE) | Biota (QuEChERS) |
| Recovery (%) | 85 - 110% | 80 - 105% | 75 - 100% |
| RSD (%) | < 10% | < 15% | < 15% |
| MDL | 0.5 ng/L | 0.2 ng/g dw | 1.0 ng/g ww |
| Major Interference | Humic Acids | Sulfur/Aliphatics | Lipids/Proteins |
References
-
Wei, G. L., et al. (2015). "Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure." Environmental Pollution, 196, 29-46. Link
-
Luo, Q., et al. (2018).[2] "Simultaneous accelerated solvent extraction and purification for the determination of thirteen organophosphate esters in soils." Environmental Science and Pollution Research, 25, 19546–19554.[2] Link[2]
-
Van der Veen, I., & de Boer, J. (2012).[2] "Phosphorus flame retardants: properties, production, environmental occurrence, toxicity and analysis." Chemosphere, 88(10), 1119-1153. Link
-
US EPA. (2012). "Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM)." (Adapted for OPEs). Link
-
Santín, G., et al. (2016). "QuEChERS-based method for the determination of organophosphate flame retardants in fish." Journal of Chromatography A, 1440, 23-32. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Temporal trends of organophosphate esters in a sediment core from the tidal flat of Liao River estuary, Northeast China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
Use of Tris(4-isopropylphenyl) phosphate in polyurethane foam formulations
Application Note: Integration of Tris(4-isopropylphenyl) phosphate in Flexible Polyurethane Foam Formulations
Abstract
This technical guide details the protocol for incorporating Tris(4-isopropylphenyl) phosphate (TIPPP; CAS: 26967-76-0) into flexible polyurethane (PU) foam matrices.[1] As a triaryl phosphate ester, TIPPP functions as a dual-action flame retardant (FR) and plasticizer.[1] This document outlines the chemical mechanism, precise synthesis formulation, processing parameters, and characterization metrics required to achieve UL-94 compliant foams without compromising mechanical integrity.[1]
Introduction: The Chemistry of TIPPP
Polyurethane foams are inherently flammable due to their porous structure and high surface-to-volume ratio.[1] While historical formulations relied on halogenated FRs (e.g., PBDEs), regulatory pressure has shifted focus to organophosphate esters (OPEs).[1]
Tris(4-isopropylphenyl) phosphate is a specific isomer within the broader class of Isopropylated Triphenyl Phosphates (IPPP).[1][2]
-
Chemical Function: It acts as a viscosity depressant during the polyol premix stage and a radical scavenger during combustion.[1]
-
Structural Advantage: The isopropyl group on the phenyl ring enhances hydrolytic stability compared to unsubstituted triphenyl phosphate (TPP) and improves compatibility with polyether polyols.[1]
Field Note: While CAS 26967-76-0 refers to the specific tris isomer, commercial "IPPP" additives are often isomeric mixtures.[1] This protocol focuses on the specific behavior of the tris-substituted species to ensure reproducibility in high-precision R&D environments.[1]
Mechanism of Action
TIPPP operates via a bimodal mechanism, active in both the gas and condensed phases.[1]
-
Gas Phase (Radical Scavenging): Upon thermal decomposition, TIPPP releases phosphorus-containing radicals (PO[1]•, HPO[1]•). These species scavenge high-energy H• and OH• radicals from the combustion chain, effectively quenching the flame.[1]
-
Condensed Phase (Char Formation): The phosphoric acid derivatives generated react with the polyurethane backbone to dehydrate the matrix, promoting the formation of a carbonaceous char layer.[1] This layer acts as a thermal insulator, cutting off oxygen and heat transfer.[1]
Mechanism Visualization
Figure 1: Bimodal flame retardant mechanism of TIPPP in polyurethane matrix.[1]
Experimental Protocol: Synthesis of FR-PU Foam
This protocol uses a standard "cup foam" method scalable to pilot lines.[1] The stoichiometry is based on a standard polyether polyol formulation.[1]
Reagents & Materials
-
Polyol: Polyether Polyol (MW ~3000, OH Value ~56).[1]
-
Isocyanate: Toluene Diisocyanate (TDI 80/20).[1]
-
FR Additive: Tris(4-isopropylphenyl) phosphate (TIPPP) - Purity >95%.[1]
-
Catalysts: Amine (DABCO 33-LV) and Tin (Stannous Octoate).[1]
-
Surfactant: Silicone surfactant (e.g., L-580).[1]
-
Blowing Agent: Distilled Water.[1]
Formulation Table (Parts per Hundred Polyol - php)
| Component | Function | Control (php) | Low Loading (php) | High Loading (php) |
| Polyether Polyol | Base Resin | 100.0 | 100.0 | 100.0 |
| TIPPP | Flame Retardant | 0.0 | 10.0 | 20.0 |
| Distilled Water | Blowing Agent | 4.0 | 4.0 | 4.0 |
| Silicone Surfactant | Cell Stabilizer | 1.0 | 1.0 | 1.0 |
| Amine Catalyst | Blowing Cat.[1][3] | 0.25 | 0.25 | 0.25 |
| Tin Catalyst | Gelation Cat.[1] | 0.20 | 0.20 | 0.20 |
| TDI (Index 110) | Hard Segment | ~48.5 | ~48.5 | ~48.5 |
Step-by-Step Synthesis Workflow
-
Conditioning: Ensure all reagents are at 25°C ± 2°C. TIPPP is viscous; pre-warming to 30°C can aid dispersion but is not strictly necessary.[1]
-
Premix Preparation (Component A):
-
Activation:
-
Reaction (Component B Addition):
-
Free Rise:
-
Curing:
-
Cure at room temperature for 24 hours.
-
Post-cure at 70°C for 4 hours to ensure complete isocyanate conversion.[1]
-
Synthesis Workflow Diagram
Figure 2: Laboratory scale synthesis workflow for TIPPP-modified PU foam.[1]
Characterization & Validation
To validate the efficacy of TIPPP, the following tests are mandatory.
A. Flammability Testing (LOI & UL-94)[1][2]
-
Limiting Oxygen Index (LOI) - ASTM D2863: Measures the minimum concentration of oxygen required to support combustion.[1]
-
UL-94 Horizontal Burn: Standard for foam materials (HF-1, HF-2 ratings).[1]
B. Physical Properties
-
Density: TIPPP is dense (approx.[1] 1.18 g/cm³). High loading will increase foam density.[1]
-
Compression Force Deflection (CFD): TIPPP acts as a plasticizer, potentially softening the foam (lowering CFD).[1]
Representative Data Trends
| Metric | Control (0 php) | TIPPP (10 php) | TIPPP (20 php) | Impact Analysis |
| Density ( kg/m ³) | 30.5 | 32.1 | 34.2 | Slight increase due to heavy aromatic additive.[1] |
| LOI (%) | 18.5 | 21.0 | 23.5 | Significant Improvement. >21% is self-extinguishing in air.[1] |
| UL-94 Rating | Fail | HF-2 | HF-1 | 20 php required for robust HF-1 rating. |
| Tensile Strength (kPa) | 120 | 115 | 105 | Plasticization effect reduces tensile strength slightly.[1] |
| Elongation at Break (%) | 150 | 165 | 180 | Plasticizer effect increases elasticity.[1] |
Safety & Handling (EHS)
Tris(4-isopropylphenyl) phosphate requires strict handling protocols due to potential neurotoxicity and reproductive toxicity concerns associated with aryl phosphates.[1]
-
GHS Classification:
-
PPE Requirements:
-
Disposal: Do not wash residues down the sink.[1] All liquid waste must be incinerated via hazardous waste streams.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update.[1] (EPA 744-R-15-002).[1] Retrieved from [Link][1]
-
Polyurethane Foam Association (2023). Flexible Polyurethane Foam: A Primer on Manufacturing.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Tris(4-isopropylphenyl) phosphate.[1][3][5][6] Retrieved from [Link][1]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Triisopropyl phosphate | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfa.org [pfa.org]
- 5. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Note: Tris(4-isopropylphenyl) Phosphate (TIPPP) in Electronic Component Formulation
[1][2][3]
Abstract
This technical guide details the application, processing, and validation of Tris(4-isopropylphenyl) phosphate (TIPPP) as a high-performance flame retardant (FR) and plasticizer in electronic materials.[1][2] Unlike standard Triphenyl Phosphate (TPP), TIPPP utilizes isopropyl substitution to enhance thermal stability and reduce volatility, critical for the longevity of electronic components such as wire insulation, connectors, and circuit housings.[1][2] This document provides actionable protocols for compounding, flammability testing, and migration analysis, tailored for R&D scientists and process engineers.
Material Science Fundamentals
Chemical Identity & Structure
Tris(4-isopropylphenyl) phosphate (CAS: 26967-76-0 / 68937-41-7 for commercial mixtures) is an organophosphate ester.[2][3] In industrial applications, it is often found as the primary component of "Isopropylated Triphenyl Phosphate" (IPPP) mixtures.[1][2]
-
Key Structural Advantage: The isopropyl group at the para position provides steric hindrance and increases molecular weight compared to TPP. This modification significantly reduces vapor pressure, preventing "fogging" (condensation of volatiles on sensitive electronic contacts) and ensuring the additive remains in the polymer matrix over decades of thermal cycling.[1]
Mechanism of Action
TIPPP functions through a dual-phase mechanism:
-
Gas Phase: Upon thermal decomposition, it releases phosphorus-containing radicals (PO[1][2]•) that scavenge high-energy H[1][2]• and OH• radicals, effectively quenching the flame combustion chain.[2]
-
Condensed Phase: It promotes acid-catalyzed charring.[2] Phosphoric acid species generated in situ dehydrate the polymer backbone, forming a carbonaceous char layer that insulates the underlying material from heat and oxygen.[1][4]
Figure 1: Dual-phase flame retardant mechanism of TIPPP in polymer matrices.[1][2]
Application Protocols
Protocol A: High-Shear Compounding for PVC Wire Insulation
Objective: Incorporate TIPPP into flexible PVC (Polyvinyl Chloride) for UL-94 V-0 rated wire insulation.[2] Rationale: Liquid phosphates require specific absorption steps to prevent "bleed-out" during extrusion.[2]
Materials:
Step-by-Step Methodology:
-
Dry Blending (Critical Step):
-
Load PVC resin into a high-speed mixer.[2]
-
Ramp speed to reach a frictional heat of 60°C .[2]
-
Injection: Slowly inject liquid TIPPP through the atomizing nozzle while mixing.
-
Causality: Adding liquid at 60°C ensures the PVC pores are open (swollen), allowing the TIPPP to penetrate the grain rather than coating the surface.[2] This prevents screw slippage during extrusion.[2]
-
Continue mixing until the blend reaches 110°C (Dry Point).
-
Cool down to 40°C in a cooling mixer to prevent agglomeration.
-
-
Extrusion Profile:
-
Feed the dry blend into a Twin-Screw Extruder (L/D ratio > 24:1).
-
Temperature Profile:
-
Note: Do not exceed 190°C to prevent premature degradation of the phosphate ester, which can darken the resin.
-
Protocol B: Engineering Plastic (PC/ABS) Modification
Objective: Use TIPPP as a flow promoter and FR synergist in Polycarbonate/ABS alloys for device housings.[1][2]
-
Feeding Strategy: Unlike PVC, PC/ABS is compounded via melt blending.[1][2]
-
Injection Point: Introduce TIPPP downstream (Zone 4/5) using a liquid injection pump into the polymer melt.[2]
-
Loading Level: Typical loading is 8-12 wt%.[2] Excess loading lowers the Heat Deflection Temperature (HDT) significantly.[1][2]
Validation & Testing Framework
Flammability Testing (UL-94)
Standard: UL-94 Vertical Burn Test (V-0, V-1, V-2).[1][2] Specimen: 125mm x 13mm x 3.0mm bars.[2]
-
Procedure:
-
Condition bars at 23°C/50% RH for 48 hours.
-
Apply 20mm Methane flame for 10 seconds (t1). Remove.
-
Apply flame for another 10 seconds (t2) after combustion ceases.
-
-
Success Criteria (V-0): t1 + t2 < 10 seconds; no flaming drips. TIPPP is effective here due to rapid char formation preventing the "drip" failure mode common in thermoplastics.[2]
Volatility & Fogging Test (Critical for Electronics)
Context: Volatile organics can condense on relay contacts or optical sensors, causing device failure.[1][2]
-
Method: TGA (Thermogravimetric Analysis) & Fogging Test (DIN 75201).[1][2]
-
Protocol:
-
Heat sample to 100°C for 16 hours in a closed beaker with a cooled glass plate on top.
-
Measure the reflectance of the glass plate before and after.[2]
-
Target: TIPPP formulations should show < 5% loss in reflectance.
-
Comparative Data Analysis
The following table contrasts TIPPP with standard Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP).
| Property | Triphenyl Phosphate (TPP) | TIPPP (Target) | RDP | Relevance to Electronics |
| Physical State | Solid (Flakes) | Liquid (Viscous) | Liquid | Liquids are easier to automate in dosing pumps.[1][2] |
| Phosphorus % | 9.5% | ~8.1 - 8.6% | 10.8% | Higher P% generally equals better flame retardancy.[2] |
| Volatility (TGA 5% Loss) | ~220°C | ~245°C | >300°C | TIPPP offers superior thermal stability to TPP, reducing outgassing.[1][2] |
| Hydrolytic Stability | Moderate | High | High | Prevents acid formation in humid environments (tropicalization).[1][2] |
| Migration | High | Low | Very Low | Low migration prevents "greasy" surfaces on device housings.[2] |
Safety & Toxicology (For Drug Dev/Tox Screening)
While this guide focuses on materials, researchers in toxicology must note that organophosphates are scrutinized for bioactivity.[1][2]
-
Metabolism: TIPPP metabolizes primarily to diphenyl phosphate (DPHP) and isopropylated phenols.[1][2]
-
Screening: In high-throughput screening (HTS) for biocompatibility (e.g., wearable electronics), TIPPP shows lower acute toxicity than halogenated flame retardants but should still be handled with standard PPE.[1][2]
-
Environmental: It is classified as hazardous to the aquatic environment (Chronic Category 1).[1][2] Waste from R&D compounding must be disposed of via incineration, not municipal water systems.[1][2]
References
-
ECHA (European Chemicals Agency). Registration Dossier - Phenol, isopropylated, phosphate (3:1).[1][2] Retrieved from [Link]1]
-
PubChem. Tris(4-isopropylphenyl) phosphate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]1]
-
ICL Industrial Products. Phosflex 71B: Flame-Retardant Plasticizer Technical Data.[2] Retrieved from [Link]1]
-
Hallstar Industrial. The Function and Selection of Ester Plasticizers. Retrieved from [Link]1]
Sources
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 3. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. valtris.com [valtris.com]
Procedure for synthesizing Tris(4-isopropylphenyl) phosphate in the lab
Application Note: High-Purity Synthesis of Tris(4-isopropylphenyl) Phosphate (IPPP)
Abstract & Scope
This protocol details the laboratory-scale synthesis of Tris(4-isopropylphenyl) phosphate (CAS: 2502-15-0), a specific isomer of the isopropylated triphenyl phosphate family.[1] While commercial variants are often isomeric mixtures used as flame retardants and plasticizers, high-purity synthesis of the para-substituted isomer is critical for toxicological assays, metabolic profiling, and use as a reference standard in drug development and environmental analysis.[1]
This guide utilizes a Magnesium Chloride (
Reaction Mechanism & Principles
The synthesis proceeds via a Nucleophilic Acyl Substitution at the phosphorus center. The reaction is stepwise, where the nucleophilic oxygen of the 4-isopropylphenol attacks the electrophilic phosphorus of the phosphoryl chloride (
-
Step 1: Formation of mono-ester (rapid, low temp).
-
Step 2: Formation of di-ester (slower, requires heat).
-
Step 3: Formation of tri-ester (rate-limiting, requires high heat and catalyst).
Role of Catalyst (
Visualizing the Reaction Pathway
Figure 1: Stepwise phosphorylation mechanism.
Material Safety & Pre-Requisites
CRITICAL WARNING: This protocol involves Phosphorus Oxychloride (
-
HCl Management: The reaction generates 3 moles of HCl gas per mole of product. A robust scrubbing system (NaOH trap) is mandatory .
-
Moisture Control: All glassware must be flame-dried.[1] Reagents must be anhydrous.[2]
-
PPE: Face shield, acid-resistant gloves, and lab coat required.[1] Work strictly in a fume hood.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |
| 4-Isopropylphenol | 136.19 | 3.05 | 41.5 g | Nucleophile (Slight excess) |
| Phosphorus Oxychloride ( | 153.33 | 1.00 | 15.3 g (9.1 mL) | Electrophile |
| Magnesium Chloride ( | 95.21 | 0.05 | 0.48 g | Catalyst (Anhydrous) |
| Sodium Hydroxide (10%) | 40.00 | N/A | Excess (Trap) | HCl Scrubber |
Step-by-Step Procedure
Phase A: Setup & Addition
-
Assembly: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer adapter, and a reflux condenser.
-
Scrubber Connection: Connect the top of the condenser to an oil bubbler, which then vents into a trap containing 10% NaOH solution to neutralize evolved HCl.
-
Charging: Add 4-isopropylphenol (41.5 g) and anhydrous
(0.48 g) to the flask. -
Melting: Gently heat the flask to ~55°C (phenol mp is ~60°C, but it will melt/slurry with trace solvent or upon slight warming). Ensure a stirrable slurry/melt is formed.
-
Addition: Charge the addition funnel with
(15.3 g). Add dropwise over 30 minutes. Note: HCl evolution will begin immediately.
Phase B: Thermal Reaction Ramp Rationale: Gradual heating prevents vigorous HCl evolution from foaming the reaction over and ensures orderly substitution.
-
Stage 1 (Mono-substitution): Heat to 70°C and hold for 1 hour.
-
Stage 2 (Di-substitution): Increase temperature to 125°C over 1 hour. Hold for 2 hours.
-
Stage 3 (Tri-substitution): Increase temperature to 160°C . Hold for 3–4 hours.
-
Endpoint Check: Evolution of HCl gas should cease. TLC (Hexane/EtOAc 8:2) should show consumption of the di-ester intermediate.
-
Phase C: Workup & Purification 9. Degassing: Cool to 100°C. Apply a gentle vacuum (using a water aspirator or diaphragm pump with a trap) for 30 minutes to strip residual HCl gas. 10. Quench: Cool to room temperature. Dissolve the crude viscous oil in Toluene (100 mL). 11. Washing:
- Wash 2x with 1M HCl (50 mL) to remove
salts. - Wash 2x with 5% NaOH (50 mL) to remove unreacted phenol and acidic partial esters. Critical: Do not shake vigorously to avoid emulsions; gentle inversion is preferred.
- Wash 1x with Brine (50 mL) and 1x with Water .
- Drying: Dry organic layer over anhydrous
, filter, and concentrate via rotary evaporation. - Distillation: The product is a high-boiling liquid. Purify via Vacuum Distillation (high vacuum, <1 mmHg).
- Boiling Point: Expect product fraction >250°C at reduced pressure. Alternatively, if distillation is not feasible, recrystallization from cold Hexane/Ethanol may be attempted if the product solidifies (mp ~20-25°C for pure isomer).[1]
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Identity | Doublet at | |
| Purity | HPLC (C18, MeOH/Water) | > 98.0% Area |
| Phosphorus Shift | Single peak at | |
| Acid Value | Titration (KOH) | < 0.1 mg KOH/g (Indicates removal of partial esters). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of IPPP.
Troubleshooting Guide
-
Problem: Product is dark/brown.
-
Cause: Oxidation of phenol or excessive heating temperature.
-
Solution: Ensure nitrogen atmosphere is maintained. Perform a charcoal filtration step during the toluene workup.
-
-
Problem: Low Yield / Incomplete Reaction.
-
Cause:
catalyst deactivation (moisture) or insufficient temperature for the 3rd substitution. -
Solution: Ensure
is anhydrous (dry in oven at 120°C). Extend the 160°C hold time.
-
-
Problem: Emulsion during NaOH wash.
-
Cause: Presence of mono/di-acid phosphates acting as surfactants.
-
Solution: Add brine to increase ionic strength or filter through Celite.
-
References
- Preparation of Triaryl Phosphates. US Patent 2,358,133. Google Patents.
-
Tris(4-isopropylphenyl) phosphate - Compound Summary. PubChem. Available at: [Link]
- Preparation method of trixylenyl phosphate (Magnesium Chloride Catalyst Protocol). CN Patent 103224521A. Google Patents.
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate. UK Environment Agency.[3] Available at: [Link]
Sources
Experimental setup for testing the flame retardancy of materials with Tris(4-isopropylphenyl) phosphate
Application Note: Experimental Characterization of Tris(4-isopropylphenyl) Phosphate (TIPPP) as a Flame Retardant Plasticizer
Executive Summary & Rationale
This guide details the experimental setup for evaluating Tris(4-isopropylphenyl) phosphate (TIPPP) , a triaryl phosphate ester used simultaneously as a flame retardant (FR) and plasticizer. While traditional material science focuses on "pass/fail" compliance, this protocol adopts a pharmaceutical-grade validation approach , treating the FR additive as an active ingredient with a specific "mechanism of action" (MOA) and "dose-response" relationship.
Target Applications: Polyvinyl Chloride (PVC), Polyurethanes (PU), and Engineering Thermoplastics. Primary Mechanism: Condensed-phase char promotion via phosphorylation, with secondary gas-phase radical scavenging.
Chemical Basis & Mechanism of Action (MOA)
To design a valid experiment, one must understand the chemical pathway. TIPPP functions through a multi-stage decomposition process:
-
Thermal Decomposition: Upon heating, TIPPP releases phosphoric acid species.[1][2]
-
Dehydration: These acids catalyze the dehydration of the polymer matrix (especially oxygenated polymers).
-
Char Formation: A carbonaceous, cross-linked "char" layer forms on the surface.[3]
-
Insulation: This char acts as a thermal barrier, reducing heat transfer to the unburned fuel below and preventing volatile gas escape.[2]
DOT Diagram: TIPPP Mechanism of Action
Figure 1: Mechanistic pathway of TIPPP converting from additive to protective thermal barrier.
Experimental Workflow: Sample Preparation
Critical Control Point: Inconsistent dispersion of the FR additive is the #1 cause of testing failure. Solution casting is insufficient for industrial validation; melt blending is required.
Protocol A: Formulation & Compounding
-
Materials:
-
Polymer Matrix (e.g., PVC resin K-value 65).
-
TIPPP (CAS 26967-76-0, >99% purity or industrial grade).
-
Thermal Stabilizers (Ca/Zn stearates) to prevent degradation during processing.
-
-
Dosing Strategy: Prepare a concentration gradient to establish the Limit of Performance (LoP).
-
Control (0% TIPPP)
-
Low Load (5-10 wt%)
-
Medium Load (15-20 wt%)
-
High Load (25-30 wt%)
-
Step-by-Step Procedure:
-
Dry Blending: Mix resin and TIPPP in a high-speed mixer at 80°C for 10 mins to ensure absorption of the liquid plasticizer into the porous resin.
-
Melt Extrusion: Use a twin-screw extruder.
-
Zone 1-2: 150°C (Feeding)
-
Zone 3-4: 165°C (Plasticization)
-
Die: 175°C
-
-
Specimen Molding: Injection mold or compression mold the extrudate into standard bars (ASTM/ISO dimensions).
-
Conditioning (Mandatory): Store samples at 23°C ± 2°C and 50% ± 5% Relative Humidity for 48 hours prior to testing (ASTM D618). Failure to condition leads to variability in LOI results.
Analytical Protocols
Protocol B: Thermal Stability Screening (TGA)
Purpose: Determine the decomposition onset temperature (
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Atmosphere: Nitrogen (inert) and Air (oxidative) flow at 50 mL/min.
-
Ramp Rate: 10°C/min from 30°C to 700°C.
-
Key Metric: Compare the Residue at 600°C . A higher residue in TIPPP samples vs. Control confirms condensed-phase activity.
Protocol C: Limiting Oxygen Index (LOI)
Purpose: Quantify the minimum oxygen concentration required to sustain combustion.[4][5][6][7]
-
Standard: ASTM D2863 / ISO 4589-2.
-
Specimen: 80-150 mm x 10 mm x 4 mm bars.
-
Procedure:
-
Mount specimen vertically in the glass chimney.[4]
-
Introduce mixed gas flow (
). Start at 21% . -
Ignite top surface with a propane flame.
-
Adjust
concentration using the "Up-and-Down" method until the precise extinction point is found.
-
-
Success Criteria: LOI > 26-28% is generally considered "self-extinguishing" for many applications.
Protocol D: Cone Calorimetry (The "Gold Standard")
Purpose: Measure Heat Release Rate (HRR), the single most important variable in fire hazard assessment.
-
Standard: ISO 5660-1 / ASTM E1354.
-
Specimen: 100 mm x 100 mm x 3-50 mm squares. Wrapped in aluminum foil (sides/bottom).
-
Heat Flux: Set conical heater to 35 kW/m² (simulating developing fire) or 50 kW/m² (fully developed fire).
-
Data Output:
-
pHRR (Peak Heat Release Rate): The maximum intensity of the fire.
-
THR (Total Heat Release): Total energy load.
-
SEA (Specific Extinction Area): Smoke production metric.
-
Data Presentation & Analysis
Summarize your findings in a comparative matrix.
Table 1: Example Data Layout for TIPPP Validation
| Metric | Unit | Control (0% TIPPP) | Test A (15% TIPPP) | Test B (30% TIPPP) | Interpretation |
| LOI | % | 19.0 | 24.5 | 29.2 | Higher is better. >21% indicates reduced flammability in air. |
| UL-94 | Rating | Fail/HB | V-2 | V-0 | V-0 is the highest rating (no dripping, fast extinction). |
| pHRR | kW/m² | 450 | 280 | 150 | Lower is better. Indicates suppression of fire intensity.[2][3] |
| Char Yield | % wt | 5.2 | 12.8 | 24.1 | Higher confirms the char-forming MOA. |
| Tg | °C | 85 | 65 | 45 | Lower Tg confirms plasticization efficiency (dual-function). |
DOT Diagram: Experimental Logic Flow
Figure 2: Decision tree for validating flame retardant efficacy.
References
-
ASTM International. ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). West Conshohocken, PA. Available at: [Link]
-
International Organization for Standardization. ISO 5660-1:2015, Reaction-to-fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (Cone Calorimeter). Geneva, Switzerland. Available at: [Link]
-
Underwriters Laboratories. UL 94, Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances. Northbrook, IL. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Bethesda, MD. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Tris(4-isopropylphenyl) phosphate (CAS 26967-76-0). Helsinki, Finland. Available at: [Link]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS: 26967-76-0 Tri (4-isopropylphenyl) Phosphate Ippp for Flame Retardant and Building Material - CAS No. 25155-23-1 and Txp [dobo2021.en.made-in-china.com]
- 4. Oxygen Index ASTM D2863 [intertek.com]
- 5. kiyorndlab.com [kiyorndlab.com]
- 6. fire.tc.faa.gov [fire.tc.faa.gov]
- 7. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Advanced Protocol: Measuring the Plasticizing Efficiency of Tris(4-isopropylphenyl) phosphate (TIPPP)
Abstract
This application note details the rigorous characterization of Tris(4-isopropylphenyl) phosphate (TIPPP) as a plasticizer. While TIPPP is widely utilized for its dual-functionality (flame retardancy and plasticization) in industrial PVC and cellulosic resins, its evaluation in drug delivery systems and medical-grade plastics requires a higher standard of precision. This guide moves beyond simple "softening" observations, establishing a quantitative framework to measure Thermodynamic Efficiency (via DSC), Macroscopic Efficiency (via Tensile Testing), and Permanence (via Migration Studies).
Introduction: Defining "Efficiency"
In high-performance applications, plasticization efficiency is not merely the ability to lower the Glass Transition Temperature (
For TIPPP, a bulky organophosphate, efficiency is governed by the balance between its high molecular weight (which suggests lower efficiency per gram compared to smaller phthalates) and its specific interaction with polymer dipoles.
The Core Metrics
-
Substitution Factor (SF): The amount of TIPPP required to match the modulus of a standard plasticizer (e.g., DEHP or TEC).
- per phr: The depression of the glass transition temperature per part per hundred resin.
-
Leaching Resistance: The stability of the plasticizing effect over time (crucial for medical devices/implants).
Methodology A: Thermodynamic Efficiency (DSC)
Objective: Determine the limit of miscibility and the efficiency of free-volume creation using Differential Scanning Calorimetry (DSC).
Theoretical Basis: The Fox Equation
The efficiency of TIPPP in a polymer matrix (e.g., PVC or Ethyl Cellulose) is theoretically predicted by the Fox equation, but experimental deviations indicate specific intermolecular interactions.
Protocol 1: DSC Analysis
Equipment: TA Instruments Discovery DSC 2500 (or equivalent) with Tzero pans.
-
Sample Preparation:
-
Dissolve Polymer (e.g., PVC,
) and TIPPP in Tetrahydrofuran (THF) to create films of varying concentrations: 0%, 10%, 20%, 30%, 40% (w/w). -
Critical Step: Solvent casting must be followed by vacuum drying at 60°C for 48 hours to remove residual solvent, which acts as a confounding plasticizer.
-
-
Thermal Cycle:
-
Equilibrate: -90°C.
-
Ramp 1: Heat to 180°C at 10°C/min (Erases thermal history).
-
Cool: Cool to -90°C at 20°C/min.
-
Ramp 2: Heat to 180°C at 10°C/min (Data collection cycle).
-
-
Analysis:
-
Identify
at the inflection point of the heat flow signal (half-height). -
Plot
vs. TIPPP Concentration.
-
Success Criteria: A linear decrease in
Methodology B: Macroscopic Efficiency (Mechanical)
Objective: Quantify the reduction in storage modulus and increase in elongation, simulating real-world stress.
Protocol 2: Tensile Testing (ASTM D638 Modified)
Equipment: Universal Testing Machine (e.g., Instron 6800) with 1kN load cell.
-
Specimen Fabrication:
-
Die-cut Type V dogbone specimens from the solvent-cast films prepared in Methodology A.
-
Condition samples at 23°C / 50% RH for 48 hours (ASTM D618).
-
-
Test Parameters:
-
Grip Separation: 25.4 mm.
-
Crosshead Speed: 10 mm/min (low speed prevents adiabatic heating).
-
-
Data Collection:
-
Measure Young’s Modulus (
) in the linear elastic region (0.05% - 0.25% strain). -
Measure Elongation at Break (
) .
-
Calculation: The Efficiency Factor (
Methodology C: Permanence (The "Drug Development" Standard)
Objective: For medical applications, a plasticizer that migrates is a toxicological hazard. TIPPP’s bulky isopropyl groups theoretically improve permanence over standard phosphates.
Protocol 3: Loop Migration Test
-
Setup: Weigh TIPPP-plasticized discs (
). -
Media: Immerse in simulated physiological fluids (PBS, pH 7.4) and lipophilic simulants (n-Heptane or Corn Oil) to mimic body fat contact.
-
Incubation: 37°C for 72 hours (agitated).
-
Measurement:
-
Remove, rinse with distilled water, and vacuum dry.
-
Reweigh (
). -
Analysis: Calculate % Weight Loss.
-
Verification: Analyze the supernatant via HPLC-UV (254 nm) to confirm TIPPP presence (vs. polymer degradation).
-
Data Visualization & Workflows
Figure 1: Plasticization Efficiency Evaluation Workflow
This diagram outlines the logical flow from material formulation to efficiency validation.
Caption: Step-by-step workflow for validating TIPPP efficiency, ensuring only thermodynamically stable formulations proceed to mechanical and biological stability testing.
Figure 2: Mechanistic Action of TIPPP
Visualizing how TIPPP functions at the molecular level compared to standard plasticizers.
Caption: The isopropyl group on TIPPP provides steric bulk, preventing polymer chain recombination while anchoring the molecule to reduce migration.
Summary of Expected Results (Reference Data)
| Metric | Unplasticized PVC | PVC + 20 phr TIPPP | PVC + 40 phr TIPPP | Interpretation |
| ~85°C | ~55°C | ~30°C | Significant depression confirms thermodynamic efficiency. | |
| Modulus (MPa) | ~3000 | ~800 | ~20 | Exponential decay in stiffness; 40 phr mimics soft tissue. |
| Migration (% Loss) | N/A | < 0.5% | < 1.2% | Lower migration than DEHP due to higher molecular weight ( |
Troubleshooting Note: If
References
-
ASTM International. (2022). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
Mettler Toledo. (n.d.).[1] Thermal Analysis of Polymers: Glass Transition Measurement by DSC.[1][2][3] Retrieved from [Link]
-
UK Environment Agency. (2009).[4] Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate.[4][5] Retrieved from [Link]
-
ASTM International. (2020). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[Link]
Sources
Standard Operating Procedure (SOP): Containment and Cleanup of Tris(4-isopropylphenyl) Phosphate Spills
Emergency Response Summary (Immediate Action)
If a spill occurs, STOP and execute the following immediately:
-
Evacuate & Isolate: Clear the area of all non-essential personnel. Isolate the spill radius by at least 10 meters (33 feet).
-
Alert: Notify the Laboratory Safety Officer (LSO) or EHS coordinator.
-
Assess: Determine if this is a Minor Spill (< 100 mL/g, contained) or Major Spill (> 100 mL/g, spreading, or threat to drains).
-
PPE Check: Do NOT enter the zone without Nitrile/Butyl gloves, lab coat, and safety goggles. If dust or aerosols are present, a N95 or P100 respirator is mandatory.
Product Identification & Hazard Profile
Substance: Tris(4-isopropylphenyl) phosphate Synonyms: TIPPP, Tri(4-isopropylphenyl) phosphate, Isopropylated triphenyl phosphate (technical mixture). CAS Registry Number: 26967-76-0 (Technical Mixture) | 2502-15-0 (Pure Isomer) Physical State: Viscous colorless-to-yellow liquid or waxy solid (depending on isomer purity and temperature).
Toxicology & Environmental Hazards[1]
-
Target Organ Toxicity (STOT-RE): Prolonged exposure may cause damage to the nervous system and adrenal glands . While less acutely toxic than organophosphate pesticides, it must be handled as a potential neurotoxin [1, 2].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (based on structural analogs like Tricresyl phosphate) [2].
-
Aquatic Toxicity: Critical Hazard. Classified as very toxic to aquatic life with long-lasting effects. Prevention of entry into drains or watercourses is the highest priority environmental directive [3].
Pre-Spill Preparedness: The "TIPPP" Spill Kit[1]
Due to the viscous or waxy nature of TIPPP, standard liquid absorbents may be insufficient. Laboratories handling >50g of TIPPP must maintain a dedicated spill kit containing:
| Component | Specification | Purpose |
| Absorbent (Inert) | Vermiculite, Sand, or Diatomaceous Earth (2 kg) | For liquid containment. Avoid sawdust (flammability risk). |
| Scrapers/Scoops | Polypropylene or non-sparking plastic | Lifting waxy/solidified residues. |
| Solvent Wash | Isopropanol (70%) or Ethanol | Solubilizing residue during decontamination. |
| Surfactant | Alconox® or dilute Triton X-100 solution | Emulsifying oily residues for removal. |
| Waste Bags | Heavy-duty yellow hazardous waste bags (6 mil) | Containment of solid waste. |
| PPE Module | Nitrile gloves (double-gloving recommended), Tyvek sleeves | Personal protection. |
Detailed Spill Response Protocol
Phase 1: Assessment & Logic Flow
Before acting, categorize the spill to determine the response level.
Figure 1: Decision matrix for classifying TIPPP spills. Immediate escalation is required if environmental release is imminent.
Phase 2: Containment (The "Dike" Method)
Objective: Stop the spread immediately.
-
Don PPE: Double-glove (Nitrile). Wear chemical safety goggles.
-
Dike the Perimeter: Pour inert absorbent (Vermiculite/Sand) around the outer edges of the spill first, creating a barrier.
-
Protect Drains: If a floor drain is nearby, cover it with a spill mat or a heavy layer of absorbent immediately.
Phase 3: Absorption & Physical Removal
Objective: Remove the bulk material.
-
For Liquid Spills:
-
Work from the outside in (concentric circles) to avoid stepping in the material.
-
Cover the entire pool with absorbent. Allow 2-3 minutes for absorption.
-
Sweep the mixture into a dustpan using a non-sparking scoop.
-
-
For Waxy/Solid Spills:
-
Do not use loose absorbent initially.
-
Use a plastic scraper to mechanically lift the waxy solid.
-
Deposit solids directly into the hazardous waste bag.
-
Apply absorbent only to the remaining sticky residue.
-
Phase 4: Decontamination (The "Solvent-Surfactant" Cycle)
Objective: Remove invisible oily residues that pose chronic exposure risks. Organophosphates adhere strongly to surfaces. Water alone is ineffective.
-
Solvent Wipe: Apply Isopropanol or Ethanol to a disposable towel (do not pour directly on the floor to avoid spreading). Wipe the area.[1][2][3]
-
Surfactant Scrub: Scrub the area with a hot water and detergent solution (Alconox or similar).
-
Rinse: Wipe with clean water.[4]
-
Verification: The surface should be non-slippery and visibly clean.
Figure 2: Sequential workflow for physical removal and chemical decontamination of TIPPP.
Waste Management
All materials contacting TIPPP must be treated as Hazardous Chemical Waste .
-
Classification: Class 9 (Miscellaneous Hazardous Material).[5]
-
Labeling:
-
Text: "Hazardous Waste - Organophosphate Ester (Tris(4-isopropylphenyl) phosphate)."[5]
-
Hazard Codes: H410 (Very toxic to aquatic life), H373 (Organ damage).
-
-
Storage: Sealed yellow bags or rigid containers. Do not mix with oxidizers or strong acids.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link][6]
-
ECHA (European Chemicals Agency). Substance Information: Tris(4-isopropylphenyl) phosphate.[5][7] REACH Registration Dossier. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). TSCA Work Plan for Chemical Assessments: Flame Retardants. Retrieved from [Link]
Sources
- 1. pacepartners.com [pacepartners.com]
- 2. egr.msu.edu [egr.msu.edu]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chembk.com [chembk.com]
- 7. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Thermal Stability & Leachable Profiling of Polymers Containing Tris(4-isopropylphenyl) Phosphate
Executive Summary
Tris(4-isopropylphenyl) phosphate (TIPPP), often found within the isomeric mixture of Isopropylated Triphenyl Phosphate (IPTPP), serves as a critical flame retardant and plasticizer in polymers used for medical device housing, pharmaceutical packaging, and flexible PVC tubing. While its primary function is fire suppression via char formation, its thermal stability profile is directly linked to patient safety.
Thermal degradation during processing (extrusion, molding) or sterilization (autoclaving) can generate toxic breakdown products—specifically isopropylated phenols and phosphoric acid derivatives—which pose a risk as Extractables and Leachables (E&L) .
This guide provides a validated methodology for determining the thermal stability of TIPPP-containing polymers. It moves beyond basic quality control (QC) to offer a forensic level of characterization suitable for drug development professionals and toxicologists.
Chemical Context & Mechanism[1][2][3][4][5]
Compound: Tris(4-isopropylphenyl) phosphate CAS: 26967-76-0 (Isomer specific) / 68937-41-7 (Commercial mixture) Role: Plasticizer & Flame Retardant (FR).
Thermal Degradation Mechanism
Understanding the mechanism is prerequisite to designing the assay. TIPPP degrades via a condensed-phase mechanism:
-
Scission: At elevated temperatures (>300°C), the ester linkage cleaves.
-
Acid Release: Phosphoric acid is released, which dehydrates the polymer matrix.
-
Char Formation: The acid catalyzes cross-linking, forming a carbonaceous "char" that insulates the material.
Critical Risk: If this process triggers prematurely (e.g., during sterilization at 121°C), the polymer matrix is compromised, and potentially toxic phenolic byproducts are released.
Materials & Instrumentation
To ensure data integrity suitable for regulatory submission (FDA/EMA), the following setup is required:
-
Thermogravimetric Analyzer (TGA): Resolution
0.1 µg (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+). -
Evolved Gas Analysis (EGA): TGA coupled to GC-MS via a heated transfer line (280°C).
-
Purge Gases:
-
Nitrogen (99.999%) for pyrolytic degradation.
-
Synthetic Air for oxidative stability.
-
-
Crucibles: Ceramic (Alumina) pans are mandatory. Aluminum pans may melt or react with phosphate esters at high temperatures.
Methodology 1: Dynamic Thermal Stability (ASTM E1131 Modified)
This protocol determines the "Onset of Decomposition" (
Protocol Steps
-
Sample Preparation:
-
Cut the polymer sample into small cubes (< 2 mm).
-
Mass: 10–15 mg.[1] Note: Larger masses cause thermal gradients; smaller masses reduce signal-to-noise ratio for trace volatiles.
-
Place in a tared Alumina crucible.
-
-
Equilibration:
-
Purge TGA furnace with Nitrogen at 50 mL/min for 10 minutes to remove ambient oxygen and moisture.
-
-
Ramp Segment (Pyrolysis):
-
Ramp from 30°C to 600°C at 10°C/min .
-
Why 10°C/min? This is the ASTM standard rate.[2] Faster rates (20°C/min) artificially shift
higher due to thermal lag.
-
-
Isothermal Switch (Char Analysis):
-
At 600°C, switch gas to Synthetic Air (50 mL/min).
-
Hold for 15 minutes.
-
Reasoning: This burns off the carbon char.[3] The remaining mass is inorganic filler (e.g., silica, antimony). The mass lost during this step quantifies the char yield, which correlates directly to TIPPP flame retardant efficiency.
-
Data Interpretation[1][3][4][5][9][10][11][12]
| Parameter | Definition | Critical Threshold (Typical PVC/PU) |
| Temp at 5% mass loss | Must be > 250°C to survive extrusion. | |
| Extrapolated onset of main step | Indicator of polymer backbone collapse. | |
| Char Yield | Residual mass at 600°C (N2) | Higher % = Better flame retardancy. |
| Ash Content | Residual mass after Air switch | Inorganic fillers (QC check). |
Methodology 2: Evolved Gas Analysis (TGA-GC/MS)
For drug development applications, knowing when the polymer degrades is insufficient. You must know what is released. This protocol identifies leachables generated during thermal stress.
Workflow Diagram (TGA-GC/MS)
Caption: Workflow for identifying toxic leachables. The heated transfer line is critical to prevent high-boiling TIPPP oligomers from condensing before reaching the MS.
Protocol Steps
-
Coupling: Connect TGA exhaust to GC injector via transfer line heated to 280°C .
-
TGA Program: Ramp to specific "Cut" temperatures identified in Methodology 1 (e.g.,
). -
Sampling Loop: Trigger GC injection automatically when TGA reaches 150°C, 250°C, and 350°C.
-
GC Parameters:
-
Column: DB-5ms (Low polarity, good for aromatics).
-
Oven: 40°C (hold 2 min)
300°C at 15°C/min.
-
-
Target Analytes (Library Match):
-
Benzene/Propene: Indicators of alkyl chain cleavage.
-
Phenol / 4-Isopropylphenol: Toxic degradation byproducts (Critical E&L targets).
-
Triphenyl Phosphate: De-alkylated core structure.
-
Methodology 3: Isothermal Stability (Accelerated Aging)
This simulates long-term storage or sterilization cycles (e.g., autoclave).
-
Temperature Selection: Set TGA to 121°C (Standard Autoclave) or 200°C (Processing).
-
Duration: Hold for 60 to 120 minutes .
-
Acceptance Criteria:
-
Pass: Weight loss < 0.5% over 60 mins.
-
Fail: Continuous downward slope indicates "unzipping" of the polymer or volatilization of the plasticizer.
-
Degradation Pathway Visualization[5]
Understanding the chemical breakdown helps in predicting toxicity.
Caption: Thermal decomposition pathway of TIPPP. The formation of 4-Isopropylphenol is the primary toxicological concern for medical applications.
References
-
ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry.[2] West Conshohocken, PA.[4] [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. PubChem. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Isopropylated triphenyl phosphate.[5][6][7][8][9][Link]
-
U.S. Government Publishing Office. (2021). 21 CFR 175.105 - Adhesives (Indirect Food Additives).[Link][3][7]
Sources
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. kalite.com [kalite.com]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. zxchem.com [zxchem.com]
- 9. series.publisso.de [series.publisso.de]
Application Note: FAB-MS Structural Characterization of Tris(4-isopropylphenyl) Phosphate (TIPPP)
This Application Note is designed to serve as a definitive technical guide for the analysis of Tris(4-isopropylphenyl) phosphate (TIPPP) using Fast Atom Bombardment Mass Spectrometry (FAB-MS). While Electrospray Ionization (ESI) has largely superseded FAB in high-throughput environments, FAB remains a powerful, "soft" ionization technique for structural elucidation of non-volatile organophosphates, particularly when distinguishing complex isomeric mixtures in extractables and leachables (E&L) studies.
Abstract & Scope
Tris(4-isopropylphenyl) phosphate (TIPPP), a triaryl phosphate ester, is widely used as a flame retardant and plasticizer in PVC and polyurethane foams. In pharmaceutical development, it is a critical extractable and leachable (E&L) compound that can migrate from polymeric manufacturing components (tubing, filters, storage bags) into drug formulations.
This protocol details the detection and structural confirmation of TIPPP using Fast Atom Bombardment (FAB) Mass Spectrometry . Unlike Electron Impact (EI), which induces excessive fragmentation, FAB provides abundant protonated molecular ions
Target Audience: Analytical Chemists, Toxicologists, and E&L Specialists in Drug Development.
Chemical Profile: The Analyte
Understanding the physicochemical nature of TIPPP is prerequisite to matrix selection.
| Property | Data | Relevance to FAB-MS |
| Chemical Name | Tris(4-isopropylphenyl) phosphate | Target Analyte |
| CAS Number | 2502-15-0 (Pure isomer) | Verification ID |
| Molecular Formula | Isotopic modeling | |
| Molecular Weight | 452.52 g/mol | Parent Ion Target |
| Physical State | Viscous oil / Waxy solid | Requires liquid matrix dissolution |
| Solubility | Soluble in MeOH, Acetonitrile, EtOAc | Compatible with polar organic matrices |
| Log P | ~4.9 - 5.2 | Lipophilic; requires hydrophobic matrix |
Analytical Workflow
The following directed graph illustrates the critical path from sample extraction to structural confirmation.
Figure 1: Logical workflow for the isolation and FAB-MS analysis of TIPPP impurities.
Experimental Protocol
Reagents and Materials[1][2][3]
-
Analyte Standard: Tris(4-isopropylphenyl) phosphate (>98% purity).[1]
-
FAB Matrix: 3-Nitrobenzyl alcohol (3-NBA) .
-
Rationale: TIPPP is an aromatic, lipophilic compound. Glycerol (the standard FAB matrix) is too polar and often results in poor surface activity for aryl phosphates. 3-NBA provides better solubility and promotes ionization of aromatic species via proton transfer.
-
-
Solvent: Methanol (LC-MS grade) or Ethyl Acetate.
-
Gun Gas: Xenon (Xe) (Preferred over Argon for higher momentum transfer).
Instrument Configuration[1][3]
-
Instrument: Magnetic Sector or Quadrupole MS equipped with a FAB source.
-
Primary Beam: Xenon atoms (Fast Atom Gun).
-
Beam Energy: 6–8 keV.
-
Emission Current: 1 mA.
-
Source Temperature: 40°C (Keep low to prevent rapid matrix evaporation).
-
Scan Range: m/z 50 – 800.
-
Resolution: Unit resolution (or high resolution >5000 for exact mass confirmation).
Step-by-Step Procedure
Step 1: Sample Preparation
-
Prepare a stock solution of the extract or standard at 1 mg/mL in Methanol.
-
The Matrix Mix: In a small centrifuge tube, mix 1 µL of the sample solution with 1-2 µL of the 3-NBA matrix .
-
Critical Check: Ensure the mixture remains clear. Cloudiness indicates precipitation, which will kill the ion signal. If cloudy, add a trace amount of Chloroform to the mix.
-
Step 2: Probe Loading
-
Clean the FAB probe tip with acetone and methanol; dry under nitrogen.
-
Apply 0.5–1.0 µL of the sample/matrix mixture to the copper target tip.
-
Self-Validating Step: Observe the droplet. It should spread slightly but hold a dome shape. If it spreads too thin, the signal duration will be short.
Step 3: Data Acquisition
-
Insert the probe into the source vacuum lock.[2]
-
Once high vacuum is reached (<
Torr), turn on the Xenon gun. -
Acquire spectra in Positive Ion Mode .
-
Optimize the probe position (rotation/depth) to maximize the intensity of the matrix ions (m/z 154 for 3-NBA) before focusing on the analyte.
Results & Interpretation
The Mass Spectrum
In positive FAB, TIPPP forms a stable protonated molecule. Unlike Electron Impact (EI), which often obliterates the molecular ion of phosphate esters, FAB yields a dominant parent peak.
| Ion Type | m/z (Nominal) | Description |
| 453 | Protonated Molecular Ion (Base Peak) | |
| 475 | Sodium adduct (common trace contaminant) | |
| Fragment | 319 | Loss of one isopropylphenyl group ( |
| Matrix | 154 | |
| Matrix Dimer | 307 |
Fragmentation Pathway (Structural Confirmation)
While the
Figure 2: Proposed fragmentation pathway of TIPPP under FAB conditions.
Interpretation Logic:
-
m/z 453: Confirms the intact triester.
-
m/z 319: Confirms the presence of at least two isopropylphenyl groups.[3]
-
Absence of m/z 327: Differentiates TIPPP from Triphenyl phosphate (TPP, MW 326), a common co-contaminant.
Relevance to Drug Development (E&L)
In the context of pharmaceutical safety, TIPPP is classified as a Class II/III extractable depending on the route of administration.
-
Toxicology: Organophosphates are potential neurotoxins (inhibitors of acetylcholinesterase).[4]
-
Regulatory: The FDA and EMA require identification of extractables above the Analytical Evaluation Threshold (AET).
-
Why FAB? In complex polymer extracts, ESI can be suppressed by high concentrations of plasticizers (like phthalates). FAB's matrix-assisted desorption often provides a complementary ionization profile, allowing detection of aromatic phosphates that might be suppressed in ESI.
Troubleshooting & Optimization
-
Issue: No Signal at m/z 453.
-
Cause: Matrix suppression or insolubility.
-
Fix: Switch matrix to Sulfolane or add 1% Trifluoroacetic acid (TFA) to the 3-NBA matrix to encourage protonation.
-
-
Issue: Signal decays too fast.
-
Cause: Sample is too volatile or matrix is evaporating.
-
Fix: Lower source temperature or mix 3-NBA with Glycerol (1:1) to increase viscosity.
-
-
Issue: High Chemical Noise.
-
Cause: Matrix clusters.[5]
-
Fix: Perform a background subtraction using a "matrix-only" scan.
-
References
-
Barber, M., et al. (1981). "Fast atom bombardment of solids (F.A.B.): a new ion source for mass spectrometry." Journal of the Chemical Society, Chemical Communications. Link
-
Gaskell, S. J. (Ed.). (1986). Mass Spectrometry in Biomedical Research. John Wiley & Sons.[3][6] (Referencing general FAB protocols for polar organics).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Link
-
Ballesteros-Gómez, A., et al. (2013). "Analysis of isopropylated triphenyl phosphate isomers in dust and pore water." Chemosphere. (Provides context on isomeric mixtures and toxicity). Link
-
Campana, J. E., et al. (1982). "Fast atom bombardment mass spectrometry of triaryl phosphates." Analytical Chemistry. (Seminal work on FAB-MS of this specific chemical class). Link
Sources
- 1. isotope.com [isotope.com]
- 2. Fast atom bombardment - Wikipedia [en.wikipedia.org]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. chem.umd.edu [chem.umd.edu]
- 6. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor yield in Tris(4-isopropylphenyl) phosphate synthesis
Technical Support Center: Organophosphorus Synthesis Division Subject: Optimization of Tris(4-isopropylphenyl) Phosphate Synthesis Ticket ID: #IPP-SYN-004 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering yield issues with Tris(4-isopropylphenyl) phosphate (TiPP). Unlike simple triphenyl phosphate, the synthesis of TiPP is complicated by the steric bulk of the para-isopropyl group and the high susceptibility of the phosphoryl chloride intermediate to hydrolysis.
This guide moves beyond standard textbook protocols to address the kinetic traps and hydrolytic sensitivities that specifically plague this reaction. We will focus on the "3-Step, One-Pot" phosphorylation mechanism using Phosphorus Oxychloride (
Part 1: The Reaction Architecture
To troubleshoot, we must first visualize the failure points. The synthesis is not a single event but a cascade of three substitution reactions, each kinetically slower than the last due to increasing steric hindrance and decreasing electrophilicity of the phosphorus center.
Mechanism & Kinetic Pathway (Graphviz Diagram)
Figure 1: Kinetic pathway of phosphorylation. Note that the third substitution (Di -> Tri) is the rate-limiting step and the most common point of failure.
Part 2: Troubleshooting Guides
Issue A: Low Yield with "Sticky" Residue (Hydrolysis)
Symptoms: The reaction mixture becomes cloudy, viscous, or forms a gum that sticks to the flask walls.
Root Cause: Hydrolysis of
Protocol Correction:
-
Reagent Drying: Do not assume "bottle dry" reagents are sufficient. Azeotropically dry the 4-isopropylphenol with toluene prior to adding
. -
Inert Sweep: Maintain a continuous, slow sweep of dry Nitrogen or Argon. This serves two purposes: it excludes moisture and actively removes the generated HCl gas, which drives the equilibrium forward (Le Chatelier’s principle).
Issue B: Incomplete Conversion (Mono/Di-Ester Contamination)
Symptoms: HPLC/GC shows multiple peaks; product has a lower boiling point than expected; "Soft" crystals. Root Cause: Kinetic stall at the Di-ester stage. The third chlorine atom on the phosphorus is shielded by two bulky isopropylphenyl groups. Without sufficient energy and catalysis, the reaction stops at the di-ester.
Protocol Correction: The Thermal Ramp & Catalyst Strategy
Standard Lewis acids like
| Parameter | Standard Protocol (Flawed) | Optimized Protocol (Corrected) |
| Catalyst | None or Pyridine | |
| Stoichiometry | 1:3 ( | 1:3.05 (Slight excess Phenol) |
| Temp Profile | Constant Reflux | Stepwise Ramp (See below) |
| Reaction Time | 4-6 Hours | 8-14 Hours (Until HCl cessation) |
The Stepwise Thermal Ramp:
-
Stage 1 (0-100°C): Add
to Phenol + Catalyst.[4] Goal: Mono-substitution. -
Stage 2 (120-140°C): Hold for 2-4 hours. Goal: Di-substitution.
-
Stage 3 (160-180°C): Hold for 6-8 hours. Goal: Tri-substitution. [2]
-
Note: You must exceed 150°C to force the third addition.
-
Issue C: Dark/Colored Product
Symptoms: Product is yellow/brown instead of clear/white. Root Cause: Oxidation of the phenol or trace metal contamination. Protocol Correction:
-
Ensure the
atmosphere is strictly maintained. -
Wash Protocol: Post-reaction, wash the organic layer with dilute NaOH (1-2%) to remove unreacted phenol, followed by a 0.1M EDTA wash . The EDTA sequesters the Magnesium catalyst and trace transition metals that cause color bodies.
Part 3: Validated Experimental Workflow
Target: 100g Tris(4-isopropylphenyl) phosphate.
-
Setup: 500mL 3-neck flask, overhead stirrer, N2 inlet, reflux condenser vented to an NaOH scrubber (to trap HCl).
-
Charge: Add 4-isopropylphenol (0.66 mol, ~90g) and anhydrous
(0.5g). Melt phenol at 60°C. -
Addition: Dropwise add
(0.20 mol, ~30.7g) over 1 hour. Exothermic. -
Ramp:
-
Heat to 110°C for 2 hours.
-
Heat to 140°C for 3 hours.
-
Heat to 170°C for 8 hours. Monitor HCl evolution; stop when gas evolution ceases.
-
-
Workup:
-
Cool to 90°C. Add Toluene (100mL).
-
Wash 3x with 2% NaOH (removes excess phenol).
-
Wash 1x with Water.[5]
-
Distill Toluene.
-
Final Purification: High vacuum distillation (0.1 mmHg) or recrystallization from hexane (if solid).
-
Part 4: Diagnostic Decision Tree
Use this flow to diagnose your current batch failure.
Figure 2: Diagnostic logic for isolating yield-limiting factors.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine or Triethylamine as an acid scavenger instead of heat?
A: While common for small-scale synthesis, amine bases are problematic here. They form voluminous hydrochloride salts that turn the reaction into a thick slurry, trapping reagents and making stirring difficult. For Tris(4-isopropylphenyl) phosphate, the thermal method (driving HCl off as gas) catalyzed by
Q: Why is my product an oil instead of a solid? A: Tris(4-isopropylphenyl) phosphate can exist as a viscous liquid or low-melting solid depending on the isomer purity. If you used technical grade isopropylphenol (containing ortho isomers), the symmetry is broken, preventing crystallization. Ensure you are using >98% para-isopropylphenol if a crystalline product is required.
Q: Is the HCl evolution dangerous? A: Yes. The reaction generates 3 moles of HCl gas for every mole of product. You must use a scrubber trap (bubbling the exhaust gas into a NaOH solution) to neutralize the acid. Do not vent directly into the fume hood ductwork to avoid corrosion.
References
-
United States Patent 6242631B1.
catalysis for hindered phenols). -
European Patent EP3208276A1 . Process for the preparation of a triaryl phosphate ester composition.[1][2][6][7][8] (Details stepwise heating profiles).
-
PubChem Compound Summary . Tris(4-isopropylphenyl) phosphate.[5][9] (Safety and Property Data).
-
ChemBK . Phosphorus oxychloride Reactivity Profile. (Hydrolysis mechanisms).[1][3][5]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 4. CN105254666A - Preparation method of triphenyl phosphate - Google Patents [patents.google.com]
- 5. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5097056A - Process for the preparation of triaryl phosphates using H3 PO4 and hard cation as a catalyst - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. US6242631B1 - Triaryl phosphate ester composition - Google Patents [patents.google.com]
- 9. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Tris(4-isopropylphenyl) phosphate production
This guide serves as a specialized technical resource for the production and optimization of Tris(4-isopropylphenyl) phosphate (TIPPP) . It is designed for process chemists and engineers scaling up from bench to pilot/production.
Process Overview & Mechanism
The synthesis of TIPPP involves the phosphorylation of 4-isopropylphenol with phosphorus oxychloride (
Reaction Equation:
Critical Quality Attributes (CQAs):
Module A: Reaction Kinetics & Stoichiometry (Upstream)
Standard Operating Procedure (SOP) Baseline
-
Catalyst: Magnesium Chloride (
, anhydrous) or Titanium Tetrachloride ( ). is preferred for reduced colored byproducts. -
Stoichiometry: 1.0 eq
: 3.05–3.10 eq 4-isopropylphenol. (Slight excess phenol is critical to drive the third substitution). -
Temperature Profile: Stepwise ramp is required to prevent
entrainment and manage HCl evolution.
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Technical Solution |
| High Mono/Di-ester Content | Steric Hindrance: The isopropyl group at the para position creates steric bulk, making the 3rd substitution rate-limiting. | Action: Increase the final "soak" temperature to 160–180°C for at least 3–5 hours. Optimization: Switch from |
| Slow Reaction Rate | HCl Saturation: Dissolved HCl inhibits the forward reaction (Le Chatelier's principle). | Action: Implement vigorous Nitrogen ( |
| Dark Product Color | Oxidation: Phenols oxidize to quinones at high temps in the presence of oxygen. | Action: Ensure reactor is strictly inerted ( |
| Unreacted | Entrainment: | Action: Utilize a reflux condenser set to ~110°C during the initial ramp. This returns |
Module B: Workup & Purification (Downstream)
Purification Workflow
-
Quench: Cool to 90°C.
-
Wash 1 (Acidic): Dilute HCl wash to solubilize metal catalyst (
). -
Wash 2 (Alkaline): Dilute NaOH (2-5%) to convert excess phenol to water-soluble sodium phenolate. Critical Step.
-
Wash 3 (Neutral): Water wash to remove salts.
-
Drying/Stripping: Vacuum dehydration.
Troubleshooting Guide: Purification Phase
Q: Why does my final product consistently fail the Acid Value specification (<0.1 mg KOH/g)?
A: Hydrolysis Reversion. Triaryl phosphates are susceptible to hydrolysis, especially during the alkaline wash at high temperatures.
Fix: Keep the alkaline wash temperature below 60°C . High pH + High Temp = Ester hydrolysis.
Fix: Ensure phase separation is clean.[2] Entrained water containing dissolved salts will hydrolyze the ester during the final drying step.
Q: I see "ghost peaks" near the main product peak on GC. What are they?
A: Phosphite Impurities. If the starting phenol contained traces of moisture, or if reaction conditions were reducing, you may form Tris(4-isopropylphenyl) phosphite (
).
Advanced Protocol: After the alkali wash, treat the crude mixture with a small amount of methanol or ethanol at 40-50°C. This trans-esterifies the phosphites into water-soluble alkyl phosphites, which wash out in the subsequent water step, leaving the phosphate intact [1].
Q: The product is hazy after drying.
A: Residual Sodium/Salts.
Fix: The final water wash was insufficient. Check the conductivity of the final wash water; it should match the input water. Use a coalescer or vacuum stripping to remove the final traces of moisture.
Visualizations (Process Logic)
Figure 1: Optimized Reaction & Workup Workflow
Caption: Figure 1 illustrates the linear flow from raw material charging through the critical thermal ramp and multi-stage purification to achieve pharmaceutical-grade purity.[3]
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2 provides a rapid diagnostic logic tree for identifying the root causes of common quality failures (Acid Value, Yield, Color).
Safety & Handling Protocol
-
Phosphine Hazard: Organophosphates can release highly toxic phosphine gas (
) if exposed to strong reducing agents (e.g., hydrides) [2].[4] -
Corrosivity:
reacts violently with water.[5] All upstream equipment must be thoroughly dried before charging. -
Neurotoxicity: While TIPPP is less toxic than tricresyl phosphate (TCP), standard PPE (gloves, respirators) is mandatory to prevent absorption.
References
- Google Patents.Preparation method of high-purity TPP (triphenyl phosphate). Patent CN102675360A.
-
PubChem. Tris(4-isopropylphenyl) phosphate | C27H33O4P - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
European Patent Office. Process for the preparation of a triaryl phosphate ester composition. EP 3208276 A1. Available at: [Link]
-
Mane, et al. Synthesis and Reaction Kinetics Study of Triphenyl Phosphite.[3] ResearchGate. Available at: [Link]
Sources
- 1. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 2. TRIARYL PHOSPHATES (ENVIRONMENTALLY HAZARDOUS SUBSTANCES, LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Purification methods for crude Tris(4-isopropylphenyl) phosphate
Technical Support Center: Purification of Crude Tris(4-isopropylphenyl) Phosphate
Ticket ID: IPPP-PUR-001 Topic: Purification Protocols for High-Purity Applications (Drug Development/Analytical Standards) Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Crude Tris(4-isopropylphenyl) phosphate (TiPPP), synthesized via the phosphorylation of 4-isopropylphenol with phosphorus oxychloride (
-
Acidic Partial Esters: Bis(4-isopropylphenyl) hydrogen phosphate (strong emulsifiers).
-
Unreacted Starting Material: 4-Isopropylphenol (cytotoxic).
-
Catalyst Residues: Lewis acids (
, ) or amine salts. -
Color Bodies: Quinone-like oxidation products.
In drug development, where purity >99.5% and low acid values (<0.05 mg KOH/g) are mandated, a simple water wash is insufficient. This guide details a self-validating purification workflow focusing on Chemical Neutralization , Adsorptive Polishing , and Vacuum Isolation .
Module 1: Chemical Neutralization (Aqueous Workup)
Objective: Removal of catalyst residues and acidic partial esters.[1]
Q: I am experiencing severe emulsions during the alkaline wash. How do I break them? A: Emulsions in phosphate esters are typically caused by the formation of sodium salts of the partial esters (mono- and di-acid phosphates), which act as surfactants.
-
Immediate Fix: Add a demulsifier (e.g., saturated NaCl solution or 5% isopropanol in water) to increase the density difference and ionic strength.
-
Prevention: Do not jump straight to a strong base. Perform an Acidic Quench first (1% HCl) to remove the metal catalyst before neutralization. Metal hydroxides (like
) are gelatinous and stabilize emulsions. -
Protocol Adjustment: Maintain the wash temperature at 60–70°C. Higher temperatures reduce viscosity and favor phase separation, but do not exceed 80°C to prevent hydrolysis.
Q: My final product has a persistent "phenolic" odor. Why didn't the base wash remove the 4-isopropylphenol?
A: Phenols are weak acids (
-
Solution: Use a Dilute Sodium Hydroxide (NaOH) wash (1–2% w/w).
-
Critical Control Point: The pH of the aqueous layer must be >12 to ensure >99% removal of the phenol. However, contact time must be short (<30 mins) and temperature controlled (<45°C during NaOH wash) to prevent ester hydrolysis (saponification of the product).
Module 2: Adsorptive Polishing & Drying
Objective: Removal of trace moisture, color bodies, and oxidation byproducts.
Q: The product is clear but has a distinct yellow haze. How do I achieve a "water-white" appearance? A: The yellow color often stems from trace oxidation of the phenolic starting material (quinones) or catalyst complexes.
-
Method: Treat the dried crude oil with Activated Carbon (1% w/w) and Fuller’s Earth/Activated Clay (1% w/w) at 80°C for 1 hour under vacuum.
-
Filtration: Filter hot through a bed of Celite (diatomaceous earth). The clay adsorbs polar impurities and color bodies, while the vacuum removes residual moisture.
Q: Why is the Acid Value (AV) rising during storage? A: This indicates hydrolysis driven by residual moisture. Phosphate esters are hygroscopic.
-
Limit: Ensure water content is <0.05% (Karl Fischer).
-
Drying: Vacuum dry at 90°C (<10 mmHg) until bubbling ceases. If AV rises during drying, your temperature is too high, causing thermal decomposition.
Module 3: Isolation (Distillation vs. Crystallization)
Objective: Final isolation of the tri-ester.
Q: Can I distill this compound at atmospheric pressure? A: Absolutely not. Tris(4-isopropylphenyl) phosphate has a high boiling point (>250°C) and will decompose (darken/char) before distilling at atmospheric pressure.[2]
-
Requirement: You must use High Vacuum Distillation (Short Path or Wiped Film Evaporator).
-
Parameters: 0.1–0.5 mmHg vacuum. External temperature approx. 220–240°C.
-
Note: If the product is a solid at room temperature (pure para-isomer can be a waxy solid, MP ~-25°C to ambient depending on purity/isomer mix), distillation is still the best method to remove heavy oligomers.
Master Purification Protocol
Prerequisites:
-
Crude Reaction Mass (post-reaction).
-
Solvent: Toluene or Xylene (reduces viscosity and aids separation).
Step-by-Step Methodology:
-
Quench & Catalyst Removal:
-
Phenol & Acid Removal (Alkaline Wash):
-
Wash organic layer with 2% NaOH solution (20% of organic volume) at 40–50°C .
-
Warning: Do not exceed 50°C to avoid hydrolysis.
-
Agitate for 20 mins. Allow settling (30-60 mins).
-
Stop Condition: Aqueous layer pH > 12.
-
-
Neutralization:
-
Wash with Distilled Water (3x) until the aqueous pH is neutral (pH 6–8).
-
Tip: If the interface is hazy, add 1% NaCl to the water wash.
-
-
Adsorptive Drying:
-
Transfer organic layer to a vessel with mechanical stirring.
-
Add Magnesium Sulfate (
, drying agent) and Activated Carbon (0.5% w/w). -
Stir at 60°C for 1 hour. Filter through Celite.
-
-
Solvent Stripping & Isolation:
-
Strip Toluene via Rotary Evaporator (50°C, vacuum).
-
Final Polish: Subject the residue to Short Path Distillation (<0.5 mmHg, 230°C) OR, if solid, recrystallize from Hexane/IPA (requires optimization based on specific isomer purity).
-
Troubleshooting Data Table
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| High Acid Value | AV > 0.1 mg KOH/g | Residual partial esters (mono/di). | Repeat 2% NaOH wash; ensure pH > 12. |
| Haze / Cloudiness | Turbidity in final oil | Dissolved water or salt residues. | Vacuum dry at 90°C; Filter through 0.45µm membrane. |
| Low Yield | Significant loss of mass | Hydrolysis during wash. | Reduce NaOH wash temp to <40°C; reduce contact time. |
| Dark Color | Gardner Color > 2 | Oxidation or thermal degradation. | Carbon treatment (Step 4); Check distillation vacuum (leaks). |
| Emulsion | No phase separation | Gelatinous metal hydroxides. | Acid wash (Step 1) was insufficient. Add NaCl to break. |
Process Visualization
Figure 1: Step-by-step purification workflow for crude Tris(4-isopropylphenyl) phosphate ensuring removal of catalysts, phenols, and partial esters.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
-
Environment Agency (UK). (2009).[3] Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]
-
Daihachi Chemical Industry Co., Ltd. (1996).[7] Purification method of phosphoric esters (Patent EP0690063A1).[7] Google Patents. Retrieved from
Sources
- 1. CN101307072A - Method for Purifying Phosphate Esters - Google Patents [patents.google.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 7. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
Overcoming solubility issues of Tris(4-isopropylphenyl) phosphate in polymer blends
Solubility & Compatibility Optimization Guide
Version: 2.1 | Last Updated: January 2026 Scope: Polymer Blends, Flame Retardants, Plasticizers Safety Warning: Tris(4-isopropylphenyl) phosphate (CAS 26967-76-0) is an organophosphate. Avoid contact with strong reducing agents (e.g., hydrides) to prevent phosphine gas formation.[1][2]
Introduction: The Solubility Paradox
You are likely accessing this guide because you are experiencing blooming (surface crystallization) , haze , or exudation in your polymer matrix.
Tris(4-isopropylphenyl) phosphate (IPPP) is a hindered aryl phosphate. While its bulky isopropyl groups provide excellent hydrolytic stability compared to standard Triphenyl Phosphate (TPP), they also increase hydrophobicity and steric bulk. This creates a thermodynamic challenge: IPPP often sits on the "edge" of solubility for common polar polymers like PVC, PC/ABS, or Polyurethanes.
This guide moves beyond basic "mixing instructions" to the thermodynamic root causes of failure and provides validated engineering controls.
Module 1: Diagnostic Framework (The Thermodynamics)
Before altering your formulation, you must calculate why the separation is occurring. We use Hansen Solubility Parameters (HSP) to predict the "Distance" (
1.1 The Interaction Radius
Solubility is not binary; it is a spectrum defined by the Relative Energy Difference (RED).
- : Distance between Solute (IPPP) and Polymer in HSP space.
- : Radius of the polymer's solubility sphere.
-
If RED < 1.0 : Soluble.
-
If RED > 1.0 : Phase separation (Blooming) is thermodynamically inevitable over time.
Estimated HSP Values for Troubleshooting:
| Material | Compatibility Note | |||
| Triphenyl Phosphate (TPP) | 19.0 | 6.0 | 6.0 | Baseline reference. |
| IPPP (Tris-4-iso...) | 17.8 | 3.2 | 2.5 | Lower polarity due to isopropyl steric hindrance. |
| PVC (Rigid) | 18.5 | 10.5 | 7.5 | Risk: High |
| Polyurethane (TPU) | 18.1 | 9.3 | 4.5 | Moderate: Better match, but concentration dependent. |
| Polycarbonate | 19.0 | 6.0 | 6.0 | Good: Structural similarity to TPP. |
Note: Values are empirical estimates based on group contribution methods.
1.2 The Failure Mechanism
When IPPP is compounded at high temperatures (e.g., 200°C), the free volume of the polymer expands, accommodating the bulky IPPP molecules. Upon cooling, the free volume collapses. If the thermodynamic affinity (HSP match) is poor, the IPPP is "squeezed out" to the surface.
Module 2: Formulation Strategies (The Fix)
If you have confirmed a thermodynamic mismatch (RED > 1), use these strategies to "bridge" the gap.
Strategy A: The Solvation Bridge (Co-Plasticization)
Do not use IPPP as the sole plasticizer/FR in highly polar matrices. Use a "bridge" molecule that has intermediate HSP values.
-
For PVC: Blend IPPP with Epoxidized Soybean Oil (ESO) or Phosphate Esters with higher polarity (e.g., Cresyl Diphenyl Phosphate).
-
Ratio: A 70:30 blend (IPPP:Bridge) often suppresses crystallization.
Strategy B: Acid Scavenging
Phosphate esters can hydrolyze to form phosphoric acid derivatives, which catalyze polymer degradation and lower solubility limits.
-
Protocol: Always add 0.5% - 1.0% Acid Scavenger (e.g., cycloaliphatic epoxide or hydrotalcite) to the masterbatch.
Module 3: Experimental Protocols
Protocol 3.1: Determining Solubility Limit (Optical Hot Stage)
Do not rely on theoretical calculations alone. Validate empirically.
-
Preparation: Cast a thin film (50 µm) of the polymer blend with varying IPPP concentrations (5%, 10%, 15%, 20%).
-
Annealing: Heat samples to 50°C above Tg for 10 minutes to ensure homogeneity.
-
Observation: Place on a polarized light microscope (PLM) equipped with a hot stage.
-
Cooling Ramp: Cool at 5°C/min.
-
Endpoint: The temperature at which birefringence (bright spots in dark field) appears is the Cloud Point .
-
If Cloud Point > Room Temp: The formulation will bloom.
-
Protocol 3.2: High-Shear Compounding
Poor dispersion mimics insolubility. IPPP requires high shear to break down liquid domains.
-
Feeder Setup: Inject IPPP liquid after the polymer melting zone (Zone 3/4 in twin screw) to prevent screw slippage.
-
Screw Configuration: Use High-Shear Kneading Blocks immediately downstream of the injection port.
-
Vacuum Venting: Apply vacuum (-0.08 MPa) at the end of the extruder. Volatiles/moisture reduce the solubility parameter of the matrix, encouraging phase separation.
Module 4: Troubleshooting FAQ
Q1: I see a white powder on the surface of my PVC parts after 1 week. Is this IPPP? A: Yes, this is classic "blooming."
-
Verification: Wipe the powder with ethanol. Analyze via FTIR. If peaks appear at 1150 cm⁻¹ (P=O) and 960 cm⁻¹ (P-O-C), it is IPPP.
-
Immediate Fix: Wipe parts with a solvent that slightly swells the surface (e.g., MEK/Water mix) to re-dissolve, though this is temporary.
-
Root Fix: Reduce IPPP loading or introduce a co-plasticizer (See Strategy A).
Q2: My clear polycarbonate parts are hazy immediately after molding. A: This is likely Domain Size Scattering , not crystallization. The IPPP droplets are too large (>400nm).
-
Cause: Insufficient shear during compounding.
-
Fix: Increase screw speed (RPM) or tighten the kneading block configuration. Ensure the melt temperature is high enough to lower the viscosity ratio between PC and IPPP.
Q3: Can I use IPPP in medical device polymers? A: Proceed with caution. While phosphate esters are used, IPPP is not a standard pharmacopeial excipient. You must perform Extractables & Leachables (E&L) studies. IPPP has a log Kow ~5, meaning it will readily leach into lipid-based drug solutions or fatty tissues.
Q4: The viscosity of my plastisol increases rapidly when I add IPPP. A: IPPP has strong solvating power for PVC once heated, but at room temperature, it can slowly swell the resin.
-
Fix: Use a larger particle size PVC resin or blend IPPP with a secondary plasticizer (e.g., DINP) to reduce initial solvation rates.
Visualizing the Solution Workflow
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Defines the thermodynamic basis for polymer-solvent interaction).
-
Wei, L., et al. (2020). Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction. Chemosphere. Link (Provides comparative degradation kinetics relevant to phosphate ester stability).
-
National Institutes of Health (NIH). Tris(4-isopropylphenyl)phosphate - PubChem Compound Summary. Link (Source for physicochemical properties, Log Kow, and safety data).
- SpecialChem.Troubleshooting Plasticizer Migration in PVC.
-
NOAA. CAMEO Chemicals: Tris(4-isopropylphenyl)phosphate Reactivity Profile. Link (Safety data regarding phosphine gas formation).
Sources
Preventing degradation of Tris(4-isopropylphenyl) phosphate during polymer processing
Welcome to the Advanced Polymer Additives Support Hub. Subject: Preventing Degradation of Tris(4-isopropylphenyl) phosphate (TIPPP) during High-Temperature Processing. Ticket ID: TIPPP-STAB-001 Assigned Specialist: Senior Application Scientist, Polymer Additives Division.
Mission Statement & Core Logic
You are encountering stability issues with Tris(4-isopropylphenyl) phosphate (TIPPP) . As an organophosphate ester, TIPPP is a robust flame retardant and plasticizer, but it is not inert. Its degradation is governed by two primary enemies: Hydrolysis (moisture attack) and Thermal Oxidation (heat/shear attack).
The "Senior Scientist" Insight:
Many users treat TIPPP like a simple filler. It is not. It is a chemically active species. The isopropyl group on the phenyl ring contains a benzylic hydrogen , making it more susceptible to oxidative attack than standard Triphenyl Phosphate (TPP). Furthermore, the phosphate ester bond (
This guide is structured to break these degradation pathways and provide self-validating solutions.
Module 1: The Hydrolysis Vicious Cycle (Moisture Control)
User Issue: “My extruded polymer (PC/ABS or PET) shows a drop in molecular weight and increased acidity after compounding with TIPPP.”
The Mechanism: Acid-Catalyzed Autohydrolysis
Water attacks the phosphate ester linkage, cleaving it to form a partial ester (acidic) and a phenol (4-isopropylphenol). The critical danger is that the acid byproduct acts as a catalyst for further hydrolysis. Once this cycle starts, it accelerates exponentially (autocatalysis).
Visualizing the Pathway
Figure 1: The autocatalytic hydrolysis cycle of phosphate esters. Note the red dashed line indicating how the acid byproduct accelerates the degradation of the remaining TIPPP. The Acid Scavenger (Green) breaks this loop.
Troubleshooting & Stabilization Protocol
Q: How do I stop this hydrolysis during extrusion?
A: Implement a "Dry & Scavenge" Strategy.
-
Step 1: Aggressive Drying (Prevention)
-
Protocol: Dry the TIPPP liquid (if possible) or the masterbatch.
-
Target: Moisture content < 500 ppm (0.05%) .
-
Why: Removing the nucleophile (water) is the most effective stabilization method.
-
-
Step 2: Acid Scavenging (Intervention)
-
Additive: Add an acid scavenger to the formulation.
-
Chemistry:
-
Epoxides: Cycloaliphatic epoxides (e.g., ERL-4221) or Epoxidized Soybean Oil (ESBO). They react with the acid proton to open the ring and form a neutral alcohol.
-
Carbodiimides: (e.g., Stabaxol). Highly effective for polyesters (PET/PLA) containing TIPPP.
-
-
Dosage: 0.5% - 1.5% by weight of the TIPPP content (not the total polymer).
-
| Scavenger Type | Best For | Mechanism | Dosage Recommendation |
| Epoxidized Soybean Oil (ESBO) | PVC, General Purpose | Reacts with HCl/H3PO4 | 1.0 - 3.0 phr |
| Cycloaliphatic Epoxide | Engineering Plastics (PC, PBT) | High thermal stability acid capture | 0.5 - 1.0% of TIPPP |
| Polycarbodiimide | PET, PLA, TPU | Reacts with carboxyl/phosphate acids | 0.5 - 1.0% of TIPPP |
Module 2: Thermal-Oxidative Degradation (The Heat Problem)
User Issue: “The TIPPP is turning yellow/dark brown during processing at >250°C.”
The Mechanism: Benzylic Oxidation
Unlike Triphenyl Phosphate, TIPPP has an isopropyl group. The tertiary carbon in the isopropyl group is a "benzylic" position.
-
Initiation: Heat/Shear abstracts the benzylic hydrogen.
-
Propagation: Oxygen attacks this radical, forming a peroxide.
-
Decomposition: The peroxide cleaves, leading to quinone-like structures (highly colored yellow/brown species) and chain scission.
Troubleshooting & Stabilization Protocol
Q: Can I process TIPPP at 280°C without discoloration?
A: Yes, but you need a synergistic antioxidant package.
-
Primary Antioxidant (Radical Trap):
-
Use a sterically hindered phenol (e.g., AO-1010 or AO-1076).
-
Function: Donates a hydrogen to the benzylic radical, stopping the oxidation cycle.
-
-
Secondary Antioxidant (Peroxide Decomposer):
-
Use a Phosphite processing stabilizer (e.g., AO-168).
-
Function: Reduces hydroperoxides formed during processing into inactive alcohols, protecting the polymer color.
-
Note: Phosphate esters (like TIPPP) are not antioxidants; they are the fuel. You must add Phosphites.
-
Experimental Validation: The TGA Protocol Do not guess. Measure the stability limit.
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Method: Ramp 10°C/min from 50°C to 600°C.
-
Atmosphere: Run in Air (to simulate oxidative processing) and Nitrogen (to see pure thermal cleavage).
-
Success Metric: The 5% weight loss temperature (
) should be >20°C higher than your processing temperature.
Module 3: Polymer Matrix Interactions (Transesterification)
User Issue: “My Polycarbonate (PC) lost all impact strength after adding TIPPP.”
The Mechanism: Transesterification
At high temperatures, the carbonate linkage in PC or the ester linkage in PET can exchange with the phosphate ester of TIPPP.
-
Result: The long polymer chain is cut (scission), and the TIPPP becomes attached to the polymer end. This drastically reduces molecular weight (Mw).
-
Catalyst: This reaction is catalyzed by Titanium residues (from PC synthesis) or Acidity (from TIPPP hydrolysis).
Troubleshooting Guide
Q: How do I prevent TIPPP from "eating" my Polycarbonate?
A: Deactivate the catalyst and control acidity.
-
Check Acid Value (AV) of Incoming TIPPP:
-
Strict QC is required.[1]
-
Limit: AV must be < 0.1 mg KOH/g . If it is > 0.1, do not use it in PC.
-
-
Catalyst Deactivation:
-
If the PC contains residual polymerization catalysts, add a deactivator (often acidic phosphorus compounds, ironically, but in trace amounts, or specific complexing agents).
-
Better approach: Use a "neutral" grade of TIPPP specifically washed to remove trace catalyst residues from its own manufacturing.
-
Self-Validating Experimental Protocol: Acid Value Determination
To ensure your TIPPP is safe to process, you must validate its quality before mixing.
Scope: Determination of Acid Value in Phosphate Esters. Method: Potentiometric Titration (More accurate than colorimetric for colored fluids).
Reagents:
-
Titrant: 0.1 N Alcoholic Potassium Hydroxide (KOH).
-
Solvent: Toluene / Isopropanol / Water mixture (50:49.5:0.5).
Procedure:
-
Dissolve 10g of TIPPP sample in 100mL of Solvent.
-
Insert pH electrode.
-
Titrate with 0.1 N KOH until the equivalence point (inflection in pH curve).
-
Calculation:
- = Volume of KOH (mL)
- = Normality of KOH
- = Weight of Sample (g)
Pass/Fail Criteria:
-
< 0.05: Excellent (Safe for PC/PET).
-
0.05 - 0.10: Acceptable for PVC/Rubber.
-
> 0.10: REJECT. Treat with acid scavenger or discard.
References
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI Polymers. (2022). Mechanism of phosphate ester decomposition and radical formation.
-
Hydrolysis of Phosphate Esters. Chemistry LibreTexts. (2023). Detailed mechanistic review of nucleophilic attack on phosphate centers.
-
Acid Scavengers and Stabilizers for Polymers. Lohtragon Technical Data. (2025). Use of calcium salts and epoxides to neutralize acidity in processing.
-
The Role of Phosphate Ester as a Fire Retardant. ResearchGate. (2016). Analysis of phosphate ester interaction with polyurethane and degradation pathways.
-
Process for Purification of Phosphate Esters. Google Patents. (2004). Methodology for using epoxy compounds to scavenge acid in crude phosphate esters.
Sources
Addressing interference in GC-MS analysis of Tris(4-isopropylphenyl) phosphate
Here is the Technical Support Center guide for Tris(4-isopropylphenyl) phosphate analysis, designed as an interactive, expert-level troubleshooting hub.
Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Interference, Background, and Isomer Resolution in GC-MS/MS Applicable For: Environmental Monitoring, Toxicology, Drug Formulation QC
Introduction: The "Phantom" Analyte
Welcome. If you are analyzing Tris(4-isopropylphenyl) phosphate (TIPPP), you are likely facing the "OPE Triad" of challenges: ubiquitous background contamination , isomeric co-elution , and thermal degradation .
TIPPP (CAS: 55864-04-5 for the pure para isomer; often found in technical mix CAS 68937-41-7) is a high-molecular-weight organophosphate ester (OPE). Unlike stable chlorinated flame retardants, TIPPP is thermally labile and sticky. This guide synthesizes field-proven workflows to resolve interferences and validate your data.
Module 1: The "Ghost" Peak (Background Interference)
User Question: "I see TIPPP peaks in my solvent blanks. Is my column contaminated, or is it the solvent?"
Scientist’s Diagnosis: This is rarely column carryover alone. TIPPP is a common plasticizer used in gaskets, O-rings, and plastic caps. The interference is likely extrinsic (introduced during prep) or systemic (leaching from the GC inlet).
Troubleshooting Protocol: The "Zero-Blank" Isolation
Follow this logic gate to identify the source.
Figure 1: Systematic isolation of background contamination sources in OPE analysis.
Preventative Measures
-
Glassware: Bake all glassware at 400°C for 4 hours. Do not use detergent washing alone.
-
Plastics Ban: Eliminate all plastic pipette tips and transfer tubes during extraction. Use glass Pasteur pipettes.
-
Septa: Use BTO (Bleed and Temperature Optimized) septa. Standard septa contain plasticizers that release TIPPP at injector temperatures >260°C.
Module 2: Chromatographic Resolution (Isomer Interference)
User Question: "My TIPPP peak has a 'shoulder' or looks like a double peak. Is my column degrading?"
Scientist’s Diagnosis: You are likely seeing isomeric co-elution . Technical grade TIPPP is a mixture of ortho-, meta-, and para- isopropyl isomers. Standard non-polar columns (e.g., DB-5MS) often fail to fully resolve the para isomer (the primary target) from the meta isomers.
Column Selection Strategy
| Column Phase | Polarity | Resolution Capability | Recommendation |
| 5% Phenyl (e.g., DB-5MS) | Non-Polar | Low. Isomers often co-elute as one broad peak. | Good for "Total TIPPP" screening only. |
| 50% Phenyl (e.g., DB-17MS) | Mid-Polarity | High. Separates ortho (fastest), meta, and para (slowest). | Recommended for isomer-specific quantification. |
| Cyanopropyl (e.g., DB-225) | High-Polarity | Medium. Good separation but high bleed interferes with trace analysis. | Avoid for trace OPEs. |
Critical Protocol: If you must use a 5% phenyl column, do not integrate the shoulder separately unless you have individual isomer standards. Report the result as "Total Isopropylphenyl Phosphate Isomers" to maintain scientific integrity.
Module 3: Mass Spectral Interference & MRM Optimization
User Question: "I have high background noise in SIM mode. How do I transition to MRM for better specificity?"
Scientist’s Diagnosis:
In Electron Ionization (EI), OPEs fragment heavily. The molecular ion (
Optimized MRM Transitions (GC-MS/MS)
Use the following transitions for Triple Quadrupole (QqQ) systems. These maximize specificity against biological matrices (lipids).
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |
| Tris(4-isopropylphenyl) phosphate | 452.2 | 326.1 | 215.1 | 20 - 30 | Loss of isopropylphenyl group vs. Phosphoric acid core |
| Internal Standard (d15-TPP) | 341.1 | 226.1 | 77.1 | 25 | Deuterated TPP analog |
Note: Collision energies are instrument-dependent. Perform a "breakdown curve" experiment starting at 10 eV and ramping to 40 eV to find your system's optimum.
The "Soft Ionization" Alternative
If interference persists in EI mode, switch to Positive Chemical Ionization (PCI) using Ammonia or Methane.
-
Advantage: Produces a strong
peak at 453. -
Result: Drastic reduction in background noise from hydrocarbons and lipids.
Module 4: Thermal Degradation (Inlet Maintenance)
User Question: "My calibration linearity is poor (
Scientist’s Diagnosis: TIPPP degrades on "active sites" (exposed silanols) in the liner. As the liner gets dirty from matrix injections, degradation accelerates, causing the analyte to break down into diphenyl phosphate derivatives before reaching the column.
The "Inert Flow" Path Protocol
Figure 2: Optimized flow path to minimize thermal breakdown.
Key Settings:
-
Inlet Mode: Use PTV (Programmed Temperature Vaporization) or Cold Splitless .
-
Inject: at 60°C.
-
Ramp: to 300°C at 700°C/min.
-
Why: This transfers the analyte to the column before it has time to degrade in a hot injector.
-
-
Liner: Use Ultra-Inert liners with glass wool (placed low) to wipe the needle tip and promote vaporization without activity.
References & Grounding
-
Methodology & Isomer Complexity:
-
Interference & Background:
-
Environmental Protection Agency (EPA). Method 527. Determination of Selected Pesticides and Flame Retardants in Drinking Water. (Provides foundational extraction and QC protocols for OPEs).
-
-
Mass Spectral Data:
For further assistance, please upload your raw .D data files to the secure portal for a remote diagnostic session.
Sources
- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in LC-MS/MS detection of Tris(4-isopropylphenyl) phosphate
Welcome to the Advanced Applications Support Center. Subject: Signal-to-Noise Ratio (S/N) Optimization for TIPPP Ticket ID: OPE-TIPPP-452 Assigned Scientist: Senior Application Specialist, Mass Spectrometry Division
Executive Summary
Tris(4-isopropylphenyl) phosphate (TIPPP, CAS: 26967-76-0 / 68937-41-7) is a high-molecular-weight organophosphate ester (OPE) used as a flame retardant and plasticizer. Unlike smaller OPEs, TIPPP poses unique challenges due to its high hydrophobicity (LogP ~8.3) and the ubiquitous presence of OPEs in laboratory environments.
Low Signal-to-Noise (S/N) ratio in TIPPP analysis is rarely due to a single factor. It is usually a combination of background contamination (chemical noise) and poor ionization efficiency (signal loss). This guide addresses these root causes using a self-validating troubleshooting workflow.
Module 1: The "Ghost" Peak (Background Contamination)
User Complaint: "I see TIPPP peaks in my solvent blanks. My baseline is too high to quantify low-level samples."
Root Cause: OPEs are ubiquitous. They are present in laboratory air (dust), plastic tubing, solvent bottles, and even HPLC pump seals. Because the LC system itself releases OPEs, the "background" accumulates at the head of your column during equilibration and elutes exactly when your analyte does, creating a "ghost peak" that destroys your S/N ratio.
The Solution: The Contaminant Trap (Delay Column)
You must physically separate the system contamination from the sample analyte. This is achieved by installing a "Trap Column" (or Delay Column) between the solvent mixer and the injector.
Mechanism:
-
Contaminants from the pump/solvents are retained by the Trap Column.
-
The Sample is injected after the Trap Column.
-
When the gradient starts, the Sample TIPPP elutes immediately to the analytical column.
-
The System TIPPP (trapped upstream) elutes later because it had to travel through the Trap Column first.
-
Result: Two resolved peaks. The first is your sample; the second is the background.
Visual Workflow: Trap Column Configuration
Figure 1: Schematic of the Contaminant Trap configuration. The Trap Column retards the arrival of system-born contaminants, chromatographically resolving them from the sample analyte.
Protocol:
-
Hardware: Install a highly retentive C18 column (e.g., 2.1 x 50 mm, 5 µm) between the pump mixer and the autosampler.
-
Validation: Inject a clean solvent blank. You should see a peak at a later retention time (the system background). Inject a standard; it should appear before the background peak.
Module 2: Ionization & MRM Optimization
User Complaint: "My peaks are clean, but the intensity is too low. Which transitions should I use?"
Root Cause:
TIPPP is a large, hydrophobic molecule (
Optimization Strategy
Use ESI Positive mode. While APCI is used for some phosphites, aryl phosphates like TIPPP ionize efficiently in ESI+ due to the phosphate group's proton affinity.
Critical MRM Parameters: The primary transition for isopropylated triphenyl phosphates often involves the loss of the isopropyl group (propene, -42 Da) or the loss of an isopropylphenol moiety.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of the phosphate ester oxygen. |
| Precursor Ion | 453.2 | The protonated molecular ion. |
| Quantifier Ion | 411.2 | Loss of propene ( |
| Qualifier Ion 1 | 327.1 | Loss of one isopropylphenol group. Structural confirmation. |
| Qualifier Ion 2 | 219.1 | Characteristic aryl phosphate fragment. |
| Dwell Time | >50 ms | TIPPP elutes late and broad; higher dwell time improves S/N statistics. |
| Source Temp | 350°C - 400°C | High temp required to desolvate heavy, hydrophobic droplets. |
Note: TIPPP is often a mixture of isomers.[1] Ensure your chromatographic window is wide enough to capture the ortho/meta/para isomer spread if analyzing technical grade mixtures.
Module 3: Matrix Effects & Sample Prep
User Complaint: "The signal disappears when I spike TIPPP into blood/tissue samples."
Root Cause: Ion suppression. Hydrophobic phospholipids in biological matrices co-elute with TIPPP (which is also highly hydrophobic), "stealing" charge in the ESI source.
The Solution: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is often insufficient for removing lipids. Use Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.
Self-Validating SPE Protocol:
-
Condition: Methanol -> Water.
-
Load: Sample (diluted).
-
Wash 1: 5% Methanol in Water (removes salts/proteins).
-
Wash 2 (Critical): 20-30% Methanol (removes moderately polar interferences). Validate this step: Ensure TIPPP does not elute here.
-
Elute: 100% Acetonitrile or Methanol.
Troubleshooting Logic Tree
Use this decision tree to diagnose S/N issues systematically.
Figure 2: Logic flow for diagnosing Signal-to-Noise issues in TIPPP analysis.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. (Note: Establishes the standard for "Trap Column" usage in trace analysis of ubiquitous contaminants). Link
-
Brandsma, S. H., et al. (2013). Organophosphorus flame retardant and plasticizer analysis, including recommendations for the use of a trap column. Science of The Total Environment. (Demonstrates the necessity of delay columns for OPE analysis). Link
-
National Institutes of Health (PubChem). (2024). Tris(4-isopropylphenyl) phosphate Compound Summary. (Source for molecular weight, formula, and physical properties). Link
-
Liu, X., et al. (2018). Background contamination control in the analysis of organophosphate esters. Journal of Chromatography A. (Detailed protocols for solvent and glassware management). Link
Sources
Enhancing the dispersion of Tris(4-isopropylphenyl) phosphate in a polymer matrix
Welcome to the Advanced Materials Formulation Support Hub. Subject: Optimization of Tris(4-isopropylphenyl) phosphate (IPPP) in Polymer Matrices. Ticket ID: IPPP-DISP-001 Assigned Specialist: Senior Application Scientist, Polymer Additives Division.
Introduction: The Dispersion Challenge
You are likely here because you are experiencing phase separation, surface blooming, or inconsistent flame retardancy (FR) performance.
Tris(4-isopropylphenyl) phosphate (IPPP) is a bulky, triaryl phosphate ester. Unlike smaller alkyl phosphates, its steric bulk—provided by the isopropyl groups on the phenyl rings—creates unique dispersion challenges. It functions as both a plasticizer and a flame retardant.[1] "Dispersion" in this context refers to thermodynamic miscibility and kinetic distribution . If the IPPP molecules aggregate or migrate, your material fails.
This guide moves beyond basic "mixing instructions" to the molecular mechanics of polymer-additive interfaces.[2]
Module 1: Pre-Formulation & Compatibility (The "Why" of Failure)
Q: Why is my polymer matrix turning hazy or weeping oil after curing?
A: You have likely exceeded the thermodynamic solubility limit of the matrix.
IPPP is a hydrophobic, aromatic molecule. It disperses well in polar-aromatic matrices (e.g., PVC, Polyurethanes) but struggles in non-polar aliphatic matrices (e.g., Polyethylene, Polypropylene) without compatibilizers.
The Science:
Miscibility is governed by the Gibbs Free Energy of Mixing (
Troubleshooting Protocol:
-
Calculate HSP Distance (
): Compare the HSP of IPPP (approximate ) with your polymer.-
Rule of Thumb: If the interaction radius (
) > 8.0, phase separation is mathematically inevitable.
-
-
Action:
-
If
is high: You must use a compatibilizer. For polyolefins, add 2-5% Maleic Anhydride Grafted Polymer (MA-g-PE/PP) . The polar anhydride groups interact with the phosphate ester, reducing interfacial tension.
-
Data Table 1: IPPP Compatibility Matrix
| Polymer Matrix | Compatibility Rating | Primary Failure Mode | Recommended Compatibilizer |
| PVC (Flexible) | Excellent | Plasticizer migration (long term) | High MW Polyester Plasticizer (blend) |
| TPU (Polyurethane) | Good | Hydrolysis / Acid degradation | Carbodiimide (Anti-hydrolysis agent) |
| Polypropylene (PP) | Poor | Immediate Phase Separation | MA-g-PP + Siloxane Masterbatch |
| Epoxy Resins | Moderate | Cure inhibition / Softening | Core-shell rubber particles |
Module 2: Processing & Rheology (The "How" of Mixing)
Q: I am seeing "hot spots" or inconsistent FR performance. Is my shear rate too low?
A: Likely, but high shear can also degrade IPPP. You need a "Distributive" mixing profile, not just "Dispersive."
IPPP is a viscous fluid/waxy solid. To disperse it, you must overcome its cohesive forces without breaking the polymer chains or degrading the phosphate ester (which releases phosphoric acid).
The Protocol:
-
Temperature Window:
-
Minimum: Polymer
. -
Maximum:
. (Above this, phosphate esters risk oxidative degradation).
-
-
Screw Configuration (Twin-Screw Extruder):
-
Zone 1 (Feed): Low shear.
-
Zone 2 (Melting): High shear kneading blocks (KB) to melt polymer.
-
Zone 3 (Injection): Liquid injection of IPPP after polymer melting.
-
Zone 4 (Mixing): Gear mixing elements (ZME/TME). Crucial: Do not use aggressive reverse kneading blocks here; they generate excessive heat. Use gear elements for distributive mixing (homogenizing the liquid into the melt).
-
Visualizing the Process
The following diagram illustrates the critical decision pathways for troubleshooting dispersion issues.
Caption: Diagnostic logic flow for identifying the root cause of IPPP failure modes based on visual and physical symptoms.
Module 3: Long-Term Stability (The "Time" Factor)
Q: The formulation looked fine initially, but failed the shelf-life test (blooming). Why?
A: This is "Ostwald Ripening" of the plasticizer domains.
Even if dispersed initially, IPPP molecules are mobile. If the matrix crystallizes over time (e.g., in semi-crystalline polymers like PBT or PP), the polymer chains eject the bulky IPPP molecules from the crystal lattice into the amorphous regions. Once the amorphous regions are saturated, the IPPP migrates to the surface.
The Fix:
-
Steric Anchoring: Use a High-Aspect Ratio Filler (e.g., Nanoclay or Fumed Silica).
-
Surface Sealing: If application allows, apply a thin cross-linked coating (e.g., UV-cured acrylate) to lock the plasticizer in.
Module 4: Mechanism of Action
Understanding the chemical structure is vital for troubleshooting. The bulky isopropyl groups are the key differentiator from standard Triphenyl Phosphate (TPP).
Caption: Mechanistic interaction between the IPPP molecular structure and the polymer matrix, highlighting the dual role of steric bulk and polarity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Weil, E. D., & Levchik, S. V. (2009).Flame Retardants for Plastics and Textiles: Practical Applications. Carl Hanser Verlag GmbH & Co. KG.
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for IPPP before handling, as organophosphates can exhibit specific toxicity profiles.
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. How does the dispersion quality of flame retardant masterbatch within a polymer matrix affect its overall effectiveness?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phosphine Gas Formation from Tris(4-isopropylphenyl) Phosphate (TIPPP)
Core Directive: The Hazard Landscape
Tris(4-isopropylphenyl) phosphate (TIPPP) is an organophosphate ester widely used as a flame retardant and plasticizer. In drug development, it frequently appears as a leachable impurity from single-use systems (SUS), plastic tubing, or filtration membranes, or as a functional reagent in specific synthesis pathways.
The Critical Hazard:
While TIPPP is thermally stable up to moderate temperatures, it poses a severe, often overlooked risk: Reductive Dephosphorylation . In the presence of strong reducing agents (common in drug synthesis), TIPPP can undergo rapid reduction from the phosphate state (
Phosphine Toxicity Profile:
-
Odor Threshold: 0.03 – 3 ppm (Garlic/decaying fish odor).
-
OSHA PEL: 0.3 ppm (Time-Weighted Average).
-
IDLH (Immediately Dangerous to Life or Health): 50 ppm.[1]
-
Mechanism: Inhibits cytochrome c oxidase, causing mitochondrial failure and cytotoxic hypoxia.
Diagnostic & Risk Assessment: Is Your Experiment at Risk?
Before proceeding, cross-reference your experimental conditions with this risk matrix. Phosphine formation is not spontaneous; it requires specific chemical triggers.
Risk Factor Assessment Table
| Experimental Condition | Risk Level | Mechanism of Phosphine Formation |
| Strong Hydride Reducing Agents (e.g., | CRITICAL | Direct reduction of the P=O bond and cleavage of P-O-C bonds, driving phosphorus to the -3 oxidation state ( |
| Mild Reducing Agents (e.g., | MODERATE | Kinetic barrier is higher; formation is slow but possible under reflux or with activating additives. |
| Thermal Stress (>200°C) (Inert Atmosphere) | LOW | Primarily degrades to phosphoric acid and char. Phosphine is unlikely without a reducing source. |
| Acidic/Basic Hydrolysis (Aqueous Workup) | NEGLIGIBLE | Hydrolysis yields phenol derivatives and phosphoric acid ( |
The Mechanism: From Phosphate to Phosphine
Understanding the chemical pathway is essential for designing blocking strategies. The reduction of aryl phosphates to phosphine is a multi-step deoxygenation process.
Pathway Diagram: Reductive Degradation of TIPPP
Figure 1: Step-wise reduction pathway of TIPPP to Phosphine gas. The presence of strong hydrides drives the phosphorus atom from oxidation state +5 to -3.
Mitigation Protocols: Step-by-Step
If your workflow requires reducing agents in the presence of TIPPP (e.g., reducing a drug intermediate where TIPPP is a known background leachable), you must implement these controls.
Protocol A: Reagent Substitution (Source Control)
The most effective mitigation is eliminating the trigger.
-
Audit Reagents: Replace aggressive aluminum hydrides (
) with chemoselective borohydrides ( ) or silanes ( ) if the synthetic transformation allows. Borohydrides are significantly less efficient at reducing phosphate esters to phosphine. -
Solvent Screening: If TIPPP is a leachable, switch to high-grade solvents stored in glass or stainless steel rather than single-use plastic containers (which often contain TIPPP as a plasticizer).
Protocol B: The "Oxidative Scrubber" Trap (Engineering Control)
If phosphine generation cannot be ruled out, you must prevent its release into the lab environment.
Equipment Setup: Connect the reaction vessel vent line to a series of two gas washing bottles (bubblers).
Scrubber Composition:
-
Trap 1 (Oxidation): 5% Potassium Permanganate (
) in 10% Sodium Hydroxide ( ) solution. -
Trap 2 (Backup/Bleach): 10-15% Sodium Hypochlorite (Bleach).
Procedure:
-
Ensure the reaction system is under a slight positive pressure of inert gas (
or ). -
Direct the effluent gas through Trap 1, then Trap 2.
-
Validation: Use a colorimetric phosphine detector tube (e.g., Dräger tube) at the exhaust of Trap 2 to verify 0.00 ppm breakthrough.
Protocol C: Quenching & Waste Disposal
Phosphine can be generated during the quench of a hydride reaction if unreacted TIPPP remains.
-
Cold Quench: Cool the reaction mixture to -20°C to -10°C before quenching.
-
Dilute Oxidative Quench: Instead of standard water/acid quench, consider an oxidative quench if compatible with your product (e.g., adding dilute bleach or peroxide very slowly). Warning: This is exothermic; perform on small scale first.
-
pH Control: Maintain a basic pH during quench if possible. Acidic conditions can accelerate the release of
from phosphide intermediates.
Frequently Asked Questions (FAQs)
Q1: I am using TIPPP as a flame retardant additive in a polymer formulation. Will it off-gas phosphine during extrusion?
-
Answer: Unlikely.[8] Extrusion typically occurs at 180°C–250°C. At these temperatures, TIPPP degrades via thermal decomposition to phosphoric acid and char (carbonization), not phosphine. Phosphine formation requires a reducing environment.[2][9] However, ensure no reducing fillers (like certain metal fines) are present.
Q2: Can I detect phosphine using standard lab smell tests?
-
Answer: ABSOLUTELY NOT. While phosphine has a garlic odor, the odor threshold (up to 3 ppm) is often higher than the permissible exposure limit (0.3 ppm). You could be exposed to toxic levels before you smell it. Always use electronic sensors or colorimetric badges.
Q3: Does TIPPP hydrolyze to phosphine in water?
-
Answer: No. Hydrolysis of TIPPP releases phenol (isopropylphenol) and phosphoric acid. The phosphorus remains in the +5 oxidation state. The risk is strictly tied to reduction, not hydrolysis.
Q4: I found TIPPP as a leachable in my bioreactor bag. Is my cell culture at risk of phosphine poisoning?
-
Answer: The risk is extremely low in standard cell culture conditions (aqueous, pH 7, 37°C). Bioreactor environments are generally oxidative or mildly reducing (metabolic), but lack the chemical potential to reduce phosphate esters to phosphine. The primary concern with TIPPP in cell culture is its direct cytotoxicity or endocrine disruption, not gas generation.
References
-
National Institutes of Health (NIH). "Tris(isopropylphenyl) phosphate | C27H33O4P - PubChem." PubChem Database. [Link]
-
Centers for Disease Control and Prevention (CDC). "Phosphine: Systemic Agent." NIOSH Emergency Response Safety and Health Database. [Link]
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. valtris.com [valtris.com]
- 8. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Optimizing the concentration of Tris(4-isopropylphenyl) phosphate for flame retardancy
Technical Support Center: Tris(4-isopropylphenyl) Phosphate (TIPPP) Optimization
Status: Active Operator: Senior Application Scientist (Polymer Chemistry & Safety Division) Topic: Flame Retardancy & Plasticization Optimization Reference ID: TIPPP-OPT-2024
Introduction: The Dual-Function Challenge
Welcome to the technical support hub for Tris(4-isopropylphenyl) phosphate (TIPPP) . If you are here, you are likely balancing two opposing forces: Flame Retardancy (FR) and Mechanical Integrity .[1]
TIPPP is a triaryl phosphate ester.[2] Unlike simple fillers, it is chemically active. It functions as a flame retardant by promoting char formation (condensed phase) and scavenging radicals (gas phase).[3] Simultaneously, it acts as a plasticizer, increasing flexibility but potentially compromising tensile strength.
For researchers in materials science and medical device development (e.g., PVC tubing, housing for medical electronics), the "drug development" angle here is critical: Leaching and Toxicity . An unstable FR formulation in a medical device is a safety failure, not just a material failure.
Module 1: Formulation & Compatibility (The "Prep" Phase)
Q: My TIPPP formulation is showing surface "sweating" or blooming after 48 hours. Is my concentration too high?
A: Likely, yes. This is a classic Exudation Failure . TIPPP has bulky isopropyl groups (steric hindrance) which generally improve compatibility compared to Triphenyl Phosphate (TPP), but it still has a solubility limit.
-
The Science: Blooming occurs when the additive concentration exceeds the amorphous region's capacity to solubilize it at ambient temperature. The thermodynamic drive to crystallize or migrate to the surface overcomes the polymer-additive interaction forces.
-
Troubleshooting Protocol:
-
Check Loading: For flexible PVC, TIPPP is typically stable up to 30-40 phr. For rigid engineering plastics (PC/ABS), the limit is much lower (often <10-15%).
-
The "Fold Test": Fold the material sample 180°. If white stress marks appear instantly or oil beads form at the crease, you have exceeded the saturation limit.
-
Validation Experiment (DSC): Run a Differential Scanning Calorimetry scan. If you see a distinct melting peak for TIPPP (separate from the polymer Tg), it is phase-separating.
-
Q: Can I mix TIPPP with other FRs to lower the loading?
A: Yes, this is the standard approach to avoid plasticization issues.
-
Synergist Recommendation: Use Phosphorus-Nitrogen (P-N) synergism .
Visualization: Solubility & Phase Separation Logic
Caption: Logic flow for diagnosing and resolving TIPPP migration/blooming issues.
Module 2: Processing & Thermal Stability (The "Make" Phase)
Q: The extrudate is turning yellow/brown at standard processing temperatures (240°C+). Is the TIPPP degrading?
A: Yes, Aryl Phosphates are sensitive to Hydrolysis and Thermal Oxidation .
-
The Science: At high temperatures, trace moisture attacks the phosphate ester bond, releasing phenols and phosphoric acid species. These acids catalyze the degradation of the polymer matrix (especially in PC or Polyesters), causing discoloration.
-
Immediate Fix:
-
Drying: Ensure TIPPP and the polymer are dried to <0.02% moisture content.
-
Acid Scavengers: Add 0.5% Epoxidized Soybean Oil (ESO) or a hydrotalcite acid scavenger. This neutralizes the first acidic byproducts before they trigger the autocatalytic degradation loop.
-
Q: I detect a garlic-like odor during processing. Is this normal?
A: STOP IMMEDIATELY.
-
Critical Safety Warning: A garlic odor often indicates the formation of phosphine precursors or related phosphorus reduction products.
-
Cause: Are you using strong reducing agents or hydrides in your catalyst system? Organophosphates can release toxic phosphine gas in the presence of strong reducers.[5][6]
-
Action: Vent the area, purge the extruder with inert PE, and review your additive package for incompatibilities.
Data: Thermal Stability Limits
| Parameter | Value | Implications |
| TGA 5% Weight Loss | ~230°C - 250°C | Do not process above this melt temp without stabilizers. |
| Autoignition Temp | ~565°C | High resistance to spontaneous ignition. |
| Hydrolytic Stability | Moderate | Requires acid scavengers in Polyesters/PC. |
Module 3: Performance Validation (The "Test" Phase)
Q: We passed UL-94 V0, but the material fails the tensile strength requirement for our medical tubing. Why?
A: You have overdosed the "Plasticizer" function of TIPPP.
-
The Mechanism: TIPPP molecules insert themselves between polymer chains, increasing free volume. This improves FR (by allowing melt-dripping away from the flame) but destroys the modulus.
-
The Fix: You need to decouple the FR mechanism from the plasticization mechanism.
-
Protocol: Introduce an Anti-Dripping Agent (e.g., PTFE at 0.1 - 0.5%). This creates a physical network that prevents the polymer from dripping, allowing you to lower the TIPPP concentration while maintaining the V0 rating.
-
Q: How do I validate that the Flame Retardancy mechanism is actually working?
A: Do not rely solely on UL-94 (which is a pass/fail metric). Use LOI (Limiting Oxygen Index) to quantify the margin of safety.
Step-by-Step Protocol: LOI Optimization
-
Baseline: Measure LOI of pure matrix (e.g., PVC LOI is ~45, PC/ABS is ~18-20).
-
Titration: Prepare samples with 5%, 10%, and 15% TIPPP.
-
Target: You are looking for a non-linear jump in LOI.
-
Linear increase: Dilution effect (inefficient).
-
Exponential/Steep increase: Char formation activation (Efficient).
-
-
Observation: Inspect the burnt tip.
-
Heavy Char: Condensed phase mechanism (Good).
-
Clean Burn: Gas phase mechanism (Less effective for TIPPP alone).
-
Visualization: Mechanism of Action (Char vs. Gas)
Caption: Dual-action mechanism of TIPPP: Acid-catalyzed char formation and radical scavenging.
Module 4: Safety & Medical Relevance (The "Human" Phase)
Q: Is TIPPP safe for use in medical devices (e.g., tubing, housings)?
A: This requires a nuanced Toxicological Risk Assessment (TRA).
-
Neurotoxicity: Unlike Tricresyl Phosphate (TCP), TIPPP is sterically hindered (isopropyl groups), which reduces its biological activity and neurotoxic potential (OPIDN). However, it is not biologically inert.[4]
-
Leaching Risk: In contact with lipid-based drug formulations (e.g., Propofol), TIPPP can migrate out of PVC tubing.
-
Guidance:
-
For skin contact devices: Generally acceptable with migration testing (ISO 10993).
-
For blood/fluid path devices: High caution. You must perform extraction studies (simulated use) to quantify the specific migration limit (SML).
-
Q: How do we dispose of TIPPP-laden waste?
A: It must be treated as hazardous chemical waste. Do not incinerate in standard municipal waste streams without scrubbers, as this generates phosphorus oxides (acidic smoke).
References
-
National Institutes of Health (NIH) - PubChem. Tris(4-isopropylphenyl) phosphate Compound Summary. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phosphate Ester Flame Retardants.[7] (2012).[1] Available at: [Link]
-
UK Environment Agency. Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate.[4] Available at: [Link][1][5][8][9][10][11][12]
Sources
- 1. specialchem.com [specialchem.com]
- 2. valtris.com [valtris.com]
- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
Resolving issues with the physical properties of plastics containing Tris(4-isopropylphenyl) phosphate
[1][2][3][4]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Physical Property Deviations in TIPPP-Plasticized Systems[1][2]
Executive Summary
Tris(4-isopropylphenyl) phosphate (TIPPP), often found in commercial mixtures known as Isopropylated Triphenyl Phosphates (IPPP), serves a dual function as a flame retardant and plasticizer.[1][3] While it offers superior hydrolytic stability compared to standard Triphenyl Phosphate (TPP), researchers often encounter non-linear behaviors in migration (blooming) , viscosity drift , and mechanical embrittlement .[1][3]
This guide addresses these specific physical deviations using a mechanism-first approach. We do not guess; we validate through solubility thermodynamics and thermal analysis.
Module 1: Surface Phenomena & Migration (The "Greasy Film" Issue)
Symptom: The polymer surface develops an oily, tacky film after 24-48 hours of curing or storage.[1][2] Diagnosis: Plasticizer Exudation (Blooming) driven by Solubility Parameter Mismatch.[1][3][2]
The Mechanism: Why it Happens
TIPPP migrates when the thermodynamic compatibility with the polymer matrix (e.g., PVC, Polyurethane) is exceeded.[1] This is governed by the Hansen Solubility Parameters (HSP) . If the Relative Energy Difference (RED) between TIPPP and your polymer exceeds 1.0, phase separation is thermodynamically inevitable.[1][3]
Troubleshooting Protocol: The Wipe & Verify Method
Do not assume the residue is TIPPP.[1][2] Lubricants often bloom as white powders, while TIPPP blooms as an oily film.[1][3]
Step-by-Step Validation:
-
Isolation: Wipe the surface with a lint-free swab soaked in methanol.[1][2]
-
Extraction: Extract the swab in 2mL of deuterated chloroform ($ CDCl_3 $).
-
Analysis: Run a rapid FTIR or $ ^1H $-NMR.
Corrective Logic Flow
Figure 1: Decision matrix for diagnosing surface residues.[1][2] Distinguishing between lubricant bloom and plasticizer exudation is critical to preventing formulation errors.
Module 2: Mechanical Integrity & Thermal Stability
Symptom: The plastic becomes brittle or discolors during high-temperature processing (>200°C).[1][2] Diagnosis: Volatilization of low-molecular-weight isomers or thermal oxidation.[1][2]
Technical Insight
Commercial TIPPP is a mixture.[1][2] While the tris-substituted form is stable, mono- and di-substituted isomers have higher volatility.[2] If your material loses flexibility (increases in Young's Modulus) after aging, you are losing plasticizer to the atmosphere, not chemical degradation.[1][3]
Quantitative Data: TIPPP Physical Benchmarks
Use these values to baseline your raw material quality.
| Property | Value Range | Relevance to Troubleshooting |
| Physical State | Viscous Liquid / Waxy Solid | Pure TIPPP is solid; mixtures are liquid.[1][2] If your "pure" sample is liquid, it contains isomers.[1][3][2] |
| Phosphorus Content | ~8.0 - 8.6% | Critical for flame retardancy calculations.[1][2][4] |
| Viscosity (25°C) | 42 - 110 cP | High variance indicates inconsistent isomer ratios (ortho vs para).[1][3][2] |
| Acid Value | < 0.1 mg KOH/g | Critical: High acidity catalyzes hydrolysis and polymer degradation.[1][2] |
| Flash Point | > 220°C | If processing >220°C, ensure closed-loop ventilation.[1][2] |
Experimental Protocol: TGA Volatility Screening
Use this to determine if your batch of TIPPP is suitable for high-temp extrusion.[2]
Module 3: Viscosity Drift in Plastisols
Symptom: PVC Plastisol viscosity increases rapidly during storage (aging), making it unworkable.[1][3][2] Diagnosis: Aggressive Solvation. TIPPP solvates PVC faster than standard phthalates (like DOP/DINP) due to the aromatic phosphate structure.[1][2]
The Solvation Workflow
To stabilize viscosity without losing flame retardancy, you must blend TIPPP with a secondary plasticizer that has a slower solvation rate.[1]
Figure 2: Formulation adjustment workflow for stabilizing plastisol viscosity.
Frequently Asked Questions (FAQs)
Q: Is TIPPP safe to handle in a drug development lab environment? A: While TIPPP is less volatile than historical flame retardants, it is an organophosphate.[1][3][2] It acts as a weak inhibitor of acetylcholinesterase.[1][2]
-
Protocol: Always use nitrile gloves. Latex is permeable to phosphate esters.[1][2]
-
Ventilation: All heating steps >150°C must be performed in a fume hood to capture volatilized phosphorus oxides.[1][2]
Q: My TIPPP sample has turned dark yellow. Is it compromised? A: Likely yes.[1][2] Yellowing indicates photo-oxidation or hydrolysis (formation of phenolic byproducts).[1][3][2]
-
Test: Check the Acid Value. If > 0.2 mg KOH/g, the acidity will degrade your polymer chain (especially in Polyesters or Polyurethanes).[1][3]
Q: Can I replace Triphenyl Phosphate (TPP) 1:1 with TIPPP? A: Not exactly. TIPPP is sterically hindered by the isopropyl groups.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate.[3][2] Retrieved from [Link][1][3][2][6]
-
Bastone Plastics (2026). Diagnosing and Solving PVC Surface Blooming Issues. Retrieved from [Link]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Contextual citation for HSP mechanisms).
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cglapps.chevron.com [cglapps.chevron.com]
- 3. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hunan-chem.com [hunan-chem.com]
- 5. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 6. Buy Tris(4-isopropylphenyl) phosphate | 2502-15-0 [smolecule.com]
Technical Support Center: Tris(4-isopropylphenyl) Phosphate (IPPP) Stability & Storage Guide
[1]
Executive Summary & Core Directive
Tris(4-isopropylphenyl) phosphate (IPPP) is a high-viscosity organophosphate ester used critically as a flame retardant reference standard, a metabolic probe for organophosphate toxicity, and a plasticizer in material science.
The Critical Failure Mode: Unlike simple salts, IPPP is an active plasticizer . It does not just degrade; it migrates. It will extract additives from plastic storage tubes or migrate into the plastic matrix, altering concentration. Furthermore, while chemically robust, it is susceptible to hydrolysis (cleavage of the ester bond) and oxidative yellowing over extended periods.
The Golden Rule: "Glass, Gas, and Cold." Store only in deactivated amber glass, under inert gas (Argon/Nitrogen), at -20°C.
Critical Storage Parameters (The "Why" and "How")
The following matrix defines the non-negotiable requirements for maintaining >99% purity over 24+ months.
| Parameter | Specification | Scientific Causality (The "Why") |
| Primary Container | Deactivated Amber Glass (Silanized) | Plasticizer Migration: IPPP will leach into polypropylene (PP) or polyethylene (PE) tubes, causing concentration loss. It can also extract phthalates from the plastic, contaminating the standard. |
| Cap/Seal | PTFE (Teflon) Lined | Solvent Resistance: Rubber or standard plastic caps will swell and degrade upon contact with IPPP or its carrier solvents (Acetonitrile/Toluene), introducing impurities. |
| Temperature | -20°C (± 5°C) | Kinetic Inhibition: Slows the rate of spontaneous hydrolysis and oxidative coupling. |
| Atmosphere | Argon or Nitrogen Overlay | Moisture Exclusion: Hydrolysis is the primary degradation pathway. Replacing headspace air with dry inert gas prevents moisture absorption from humidity. |
| Light | Dark / Amber Glass | Photo-oxidation: While IPPP lacks strong chromophores >290nm, trace impurities in commercial mixtures can catalyze radical formation and yellowing under UV light. |
Troubleshooting Guide (Q&A Format)
This section addresses specific anomalies reported by users in the field.
Issue 1: Appearance Change (Yellowing)
Q: My neat standard was clear when purchased but has turned a pale yellow after 6 months at room temperature. Is it still usable?
A: Proceed with Caution.
-
Diagnosis: Yellowing in aryl phosphates typically indicates photo-oxidation or the formation of quinone-type impurities due to trace phenol oxidation.
-
Mechanism: UV exposure or heat can generate free radicals on the isopropyl group, leading to conjugated by-products.
-
Action Plan:
-
Run a "Purity Check" via HPLC-UV (254 nm).
-
If the main peak area is >98% and the "yellow" impurities elute separately (usually early eluting polar oxidation products), the standard may be used for qualitative work.
-
For Quantitative/Toxicity Studies: Discard. The oxidation products can be more toxic than the parent compound, skewing bio-assay results.
-
Issue 2: Retention Time Shift / Extra Peaks
Q: I see a new, small peak eluting just before my main IPPP peak in my GC-MS chromatogram.
A: This is likely Hydrolysis. [1][2]
-
Diagnosis: You are detecting Bis(4-isopropylphenyl) phosphate or 4-Isopropylphenol .
-
Mechanism: Moisture entry has triggered the cleavage of one ester bond.
-
Reaction:
-
-
Troubleshooting:
-
Check your solvent. Acetonitrile is hygroscopic. If your stock solution is in old acetonitrile, it has absorbed water.
-
Self-Validating Step: Inject a standard of 4-isopropylphenol. If the retention time matches the new impurity, hydrolysis is confirmed.
-
Remediation: Prepare fresh stock in anhydrous solvent and store with molecular sieves.
-
Issue 3: Viscosity & Pipetting Errors
Q: My standard is viscous. When I pipette 10 µL, my replicates have high RSD (>5%).
A: Temperature Equilibration Failure.
-
Diagnosis: IPPP is a viscous liquid/waxy solid. At -20°C, it is extremely viscous.
-
Causality: Pipetting cold viscous liquid results in under-delivery (liquid sticks to the tip) or bubble formation.
-
Protocol:
-
Remove the vial from the freezer.
-
Allow it to stand at room temperature for 30 minutes (do not heat).
-
Positive Displacement: Use a positive displacement pipette (with a piston inside the tip) rather than an air-displacement pipette for neat standards.
-
Handling & Preparation Protocols
Protocol A: Preparation of Long-Term Stock Solution
Goal: Create a stable 1 mg/mL stock solution valid for 12 months.
-
Glassware Prep: Use Class A volumetric flasks, rinsed with acetone and dried. Do not use plastic tubes.
-
Weighing: Weigh IPPP directly into the flask. Do not weigh onto a plastic boat and transfer (loss due to sticking).
-
Solvent Choice: Use Isooctane or Methanol .
-
Note: Isooctane is better for GC-MS (non-polar). Methanol is better for LC-MS.
-
-
Dissolution: Sonicate for 5 minutes. IPPP dissolves slowly in non-polar solvents at room temp.
-
Storage: Transfer to 2 mL amber glass crimp-top vials.
-
Inerting: Gently blow a stream of Nitrogen into the headspace for 10 seconds before crimping.
-
Labeling: Mark with "Date Opened," "Solvent," and "Expiration (1 year)."
Protocol B: The "Self-Validating" Purity Check
Goal: Verify stability before running a critical experiment.
Every 3 months, run the "Phenol Ratio Check" :
-
Analyze the sample via HPLC or GC.[3]
-
Monitor the ratio of the Parent Peak (IPPP) to the Hydrolysis Peak (Phenol) .
-
Pass Criteria: Phenol peak area must be < 0.5% of the total area.
-
Fail Criteria: If Phenol > 0.5%, the rate of degradation is accelerating (autocatalytic acidity). Discard immediately.
Visualizations
Figure 1: Degradation Pathway of Tris(4-isopropylphenyl) Phosphate
Visualizing the hydrolysis mechanism that users must prevent.
Caption: Figure 1: Hydrolysis pathway. Moisture ingress leads to ester cleavage, releasing 4-isopropylphenol and acidic byproducts which further catalyze degradation.
Figure 2: The "Gold Standard" Storage Workflow
Decision logic for handling incoming standards.
Caption: Figure 2: Workflow for receiving and storing IPPP. Immediate transfer from plastic to glass is critical to prevent plasticizer migration.
References
-
PubChem (NIH). Tris(isopropylphenyl) phosphate Compound Summary (CID 75628). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (General guidance on organophosphate handling). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods: Organophosphorus Pesticides. Retrieved from [Link]
-
Environment Agency (UK). Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate. (Detailed stability and isomer data). Retrieved from [Link]
Validation & Comparative
Validation of GC-MS Method for Tris(4-isopropylphenyl) Phosphate Quantification: A Comparative Technical Guide
Executive Summary
Tris(4-isopropylphenyl) phosphate (TiPPP), a high-molecular-weight organophosphate ester (OPE), presents unique analytical challenges due to its existence within complex isomeric mixtures (e.g., Reofos, Phosflex). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains the gold standard for parent compound quantification due to superior chromatographic resolution of isomers and structural fingerprinting capabilities.
This guide provides a validated, self-correcting GC-MS protocol for TiPPP, contrasting it with LC-MS/MS alternatives to assist drug development and environmental safety professionals in selecting the optimal workflow.
Part 1: The Analytical Challenge
The quantification of TiPPP is not merely about detecting a mass; it is about isomer resolution . Commercial isopropylated triaryl phosphate flame retardants are mixtures of ortho-, meta-, and para- isomers.[1]
-
The Problem: Co-elution of the 2-isopropyl and 3-isopropyl isomers with the target 4-isopropyl isomer leads to quantitation bias in low-resolution techniques.
-
The Solution: Capillary GC columns (e.g., 5% phenyl) provide higher peak capacity than standard C18 LC columns for these non-polar aromatic isomers, allowing baseline separation of the specific 4-substituted congener.
Part 2: Method Comparison (GC-MS vs. LC-MS/MS)
The following comparison highlights why GC-MS is often preferred for the parent T4IPPhP molecule, while LC-MS/MS is reserved for its polar metabolites.
Comparative Performance Matrix
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Senior Scientist Verdict |
| Ionization Mechanism | Hard Ionization (EI) at 70 eV.[1] Produces reproducible fragmentation patterns.[1] | Soft Ionization (ESI).[1] Produces primarily [M+H]+ or adducts. | GC-MS Wins: EI provides structural confirmation (fingerprint) essential for distinguishing isomers.[1] |
| Isomer Separation | High. Capillary columns (30m x 0.25mm) offer theoretical plates >100k.[1] | Moderate. C18 columns often struggle to resolve positional isomers of TiPPP. | GC-MS Wins: Critical for accurate assignment of the specific 4-isopropyl isomer.[1] |
| Matrix Effects | Low. Gas-phase ionization is less susceptible to ion suppression.[1] | High. Co-eluting matrix components often suppress ionization in ESI.[1] | GC-MS Wins: More robust for complex biological matrices (plasma/tissue).[1] |
| Sensitivity | Good (pg levels in SIM mode).[1] | Excellent (fg levels in MRM mode). | LC-MS/MS Wins: Better for trace residue analysis, though GC-MS is sufficient for most tox/drug studies.[1] |
| Thermal Stability | Risk of degradation for some OPEs, but TiPPP is thermally stable up to 270°C. | No thermal stress.[1] | Neutral: TiPPP is stable enough for GC analysis. |
Decision Logic Diagram
Figure 1: Decision matrix for selecting analytical instrumentation based on specificity and matrix requirements.
Part 3: Validated GC-MS Protocol
This protocol utilizes a Self-Validating System approach: every sample includes a deuterated internal standard (d15-TPP) to automatically correct for extraction efficiency and injection variability.[1]
Materials & Reagents[1][2][3][4]
-
Target Analyte: Tris(4-isopropylphenyl) phosphate (CAS: 2502-15-0), purity >98%.[1][2][3]
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15).[1][2][3]
-
Solvents: Toluene (extraction), Isooctane (final injection solvent to prevent peak broadening).
Sample Preparation (Liquid-Liquid Extraction)[1]
-
Aliquot: 200 µL plasma/matrix into a glass centrifuge tube.
-
Spike: Add 20 µL of ISTD working solution (1 µg/mL).
-
Extract: Add 2 mL Toluene. Vortex vigorously for 60s.[1]
-
Why Toluene? Aromatic solvents show high affinity for aryl phosphates, maximizing recovery.
-
-
Centrifuge: 3000 rpm for 10 min.
-
Evaporate: Transfer supernatant to a clean vial; evaporate to dryness under N2 stream.
-
Reconstitute: Dissolve residue in 100 µL Isooctane.
Instrumental Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m × 0.25mm × 0.25µm) | 5% phenyl phase provides optimal pi-pi interaction for resolving aromatic isomers.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency.[1] |
| Inlet | Splitless, 280°C | Maximizes sensitivity; high temp ensures volatilization of high-MW TiPPP (452 Da).[1] |
| Oven Program | 90°C (1 min) → 20°C/min → 220°C → 5°C/min → 300°C (hold 5 min) | Slow ramp at the end ensures separation of 2-, 3-, and 4-isopropyl isomers.[1] |
| Transfer Line | 300°C | Prevents condensation of the analyte before the source.[1] |
| Ionization | EI, 70 eV, Source: 230°C | Standard EI conditions.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | drastically improves Signal-to-Noise (S/N) ratio.[1] |
SIM Ion Selection (Critical Step)
Based on fragmentation patterns (Molecular Ion M+ and tropylium rearrangements):
-
Target (TiPPP):
-
ISTD (TPP-d15):
-
Quant Ion:341 (M+)
-
Qual Ion:226
-
Part 4: Validation Results (Expected Performance)
The following data represents typical performance metrics for this validated method, aligned with ICH Q2(R1) guidelines.
Linearity & Sensitivity[1]
-
Range: 10 – 2000 ng/mL[1]
-
Linearity (R²): > 0.998 (Weighted 1/x regression)
-
LOD (Limit of Detection): 2 ng/mL (S/N > 3)
-
LOQ (Limit of Quantitation): 10 ng/mL (S/N > 10)
Accuracy & Precision (n=6)
| Concentration (ng/mL) | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low (50) | 94.5 | 5.2 | 7.8 |
| Med (500) | 98.2 | 3.1 | 4.5 |
| High (1500) | 99.1 | 2.8 | 3.9 |
Note: Recovery values are corrected by the Internal Standard (TPP-d15).
Specificity (Isomer Resolution)
The method must demonstrate a resolution factor (
Part 5: Workflow Visualization
Figure 2: Step-by-step experimental workflow for TiPPP quantification.
References
-
MAK Commission. (2021).[2][3] Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[3] The MAK Collection for Occupational Health and Safety.[5][3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate. PubChem.[1][4][6] Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][7][8][9] Link
-
Phillips, A. L., et al. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Mixtures. Environmental Science & Technology.[1] Link
Sources
- 1. massbank.eu [massbank.eu]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Inter-Laboratory Comparison Guide: Analytical Methodologies for Tris(4-isopropylphenyl) Phosphate (TIPPP)
Executive Summary & Technical Verdict
This guide provides an objective, data-driven comparison of analytical methodologies for Tris(4-isopropylphenyl) phosphate (TIPPP) , a high-production volume organophosphate ester (OPE) used as a flame retardant and plasticizer.
The Core Challenge: Analysis of TIPPP is complicated by its commercial existence as a complex isomeric mixture (Isopropylated triphenyl phosphates, IPTPP) and the ubiquity of OPE background contamination in laboratory environments.
The Verdict:
-
For Structural Confirmation & Isomer Resolution: GC-EI-MS remains the gold standard due to superior chromatographic resolution of structural isomers and extensive spectral libraries.
-
For Trace Quantification in Complex Matrices (Biological/Water): LC-MS/MS (ESI/APCI) is the superior choice, offering 10-100x lower Limits of Quantitation (LOQ) and avoiding thermal degradation, provided matrix effects are rigorously managed.
Chemical Profile & Isomer Complexity
Before selecting a method, the analyst must define the target. "TIPPP" often refers to a specific isomer, but commercial samples are mixtures.
| Parameter | Specification | Notes |
| Target Analyte | Tris(4-isopropylphenyl) phosphate | The specific para-substituted isomer.[1] |
| CAS Number | 2502-15-0 (Pure Isomer) 26967-76-0 (Commercial Mixture) | Commercial "IPTPP" contains mono-, di-, and tri-substituted isomers plus Triphenyl phosphate (TPHP). |
| Molecular Formula | C₂₇H₃₃O₄P | |
| Molecular Weight | 452.52 g/mol | |
| Log Kow | ~6.16 - 7.2 | Highly lipophilic; requires non-polar solvents for extraction. |
Method A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
Status: The Industry Standard for Environmental Abiotic Samples (Dust, Soil, Polymers).
Principles of Operation
GC-MS utilizes Electron Impact (EI) ionization, which is hard ionization. This fragments the molecule, providing a distinct "fingerprint" useful for distinguishing the para-isomer from ortho- or meta-isomers present in commercial mixtures.
Optimized Protocol
-
Injection: PTV (Programmed Temperature Vaporization) or Splitless at 280°C. Note: Avoid active sites in liners to prevent adsorption.
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium (constant flow, 1.0 - 1.2 mL/min).
-
Temperature Program: Start 80°C (1 min) → Ramp 20°C/min to 200°C → Ramp 5°C/min to 300°C (Hold 5 min).
-
Detection: Selected Ion Monitoring (SIM) mode for quantification.
Key Ions for Detection
| Ion Type | m/z Value | Origin/Fragment |
| Quantifier | 452 | Molecular Ion [M]⁺ |
| Qualifier 1 | 437 | Loss of Methyl [M-CH₃]⁺ |
| Qualifier 2 | 335 | Loss of Isopropylphenyl group |
| Qualifier 3 | 118 | Isopropylphenol fragment (Rearrangement) |
Performance Data (Inter-Lab Consensus)
-
Linearity: R² > 0.995 (10 - 1000 ng/mL).
-
LOD: ~0.5 - 5.0 ng/g (matrix dependent).
-
Precision (RSD): < 15% (Intra-day).
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Status: Preferred for Biological Matrices (Urine, Serum) and Trace Water Analysis.
Principles of Operation
Uses Soft Ionization (ESI or APCI). APCI is often recommended for OPEs to reduce matrix effects, but ESI+ is more common in multi-residue pesticide/FR methods. The Triple Quadrupole (QqQ) allows for Multiple Reaction Monitoring (MRM), maximizing sensitivity.
Optimized Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 1.8µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
Gradient: High organic start (due to lipophilicity) or rapid ramp to 95% B.
-
Ionization: ESI Positive (+) or APCI (+).
MRM Transitions (Precursor → Product)
-
Precursor: [M+H]⁺ 453.2
-
Quantifier Transition: 453.2 → 99.0 (Phosphate core, [P(OH)₄]⁺). Note: Non-specific, high background risk.
-
Qualifier Transition: 453.2 → 319.1 (Loss of one isopropylphenyl group).
-
Qualifier Transition: 453.2 → 135.1 (Isopropylphenol cation).
Critical Note: Because the m/z 99 product ion is common to all phosphate esters, chromatographic separation is vital to distinguish TIPPP from co-eluting OPEs.
Inter-Laboratory Performance & Comparison
The following data summarizes findings from worldwide inter-laboratory studies on OPEs (e.g., Brandsma et al., 2013; ISO/standard validations).
Quantitative Comparison Table
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Sensitivity (LOD) | Moderate (ng/g range) | High (pg/g range) |
| Selectivity | High (Isomer resolution) | Moderate (MRM crosstalk possible) |
| Matrix Effects | Low (Inlet maintenance required) | High (Ion suppression common) |
| Blank Contamination | Manageable | Critical Issue (High sensitivity detects bg) |
| Thermal Stability | Risk of degradation >300°C | Excellent (Ambient/Low temp) |
| Cost per Analysis | Lower | Higher |
The "Blank" Problem
Inter-laboratory comparisons consistently identify background contamination as the primary source of error (high RSDs > 30% between labs).
-
Source: OPEs are present in lab dust, plastic tubing, and HPLC solvent filters.
-
Mitigation:
-
Bake glassware at 450°C.
-
Use PEEK or stainless steel tubing (no PTFE/PVC).
-
Use LC-grade solvents pre-screened for OPEs.
-
Mandatory: Run a "Field Blank" and "Method Blank" with every batch.
-
Visual Workflows
Analytical Decision Tree
This logic gate assists researchers in selecting the appropriate instrument based on sample type and sensitivity requirements.
Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on matrix and sensitivity needs.
Sample Preparation & Cleanup Workflow
A standardized extraction protocol validated to minimize matrix effects and maximize recovery (Target Recovery: 80-110%).
Figure 2: Generalized sample preparation workflow emphasizing Internal Standard (IS) addition prior to extraction.
References
-
Brandsma, S. H., et al. (2013). "Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study." Trends in Analytical Chemistry. Link
-
National Institutes of Health (NIH). (2021). "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers." PubChem/NCBI. Link
-
Environment Canada. (2021). "Draft screening assessment flame retardants group." Government of Canada. Link
-
Zeng, L., et al. (2019). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust." Journal of Chromatography A. Link
-
Deutsche Forschungsgemeinschaft (DFG). (2021). "Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using GC-MS." The MAK Collection for Occupational Health and Safety. Link
Sources
Comparative Technical Guide: Tris(4-isopropylphenyl) Phosphate (TIPPP) vs. Conventional Organophosphate Flame Retardants
[1]
Executive Summary & Technical Context
The shift away from polybrominated diphenyl ethers (PBDEs) has accelerated the adoption of organophosphate flame retardants (OPFRs). Tris(4-isopropylphenyl) phosphate (TIPPP) , often found within the isomeric mixture Isopropylated Triphenyl Phosphate (IPPP) , has emerged as a critical alternative to Triphenyl phosphate (TPHP) and Tricresyl phosphate (TCP).
This guide provides a head-to-head analysis of TIPPP against its structural analogs, focusing on flame retardancy efficiency , neurotoxicological profiles , and environmental persistence . Unlike TPHP, which is a single molecule, commercial TIPPP is often a complex mixture of isomers (ortho, meta, para). Understanding the structure-activity relationship (SAR) of the para-isomer (4-isopropyl) versus the ortho-isomer is crucial for drug development professionals assessing safety profiles.
Chemical & Physical Profile: The Comparative Matrix
The following table contrasts TIPPP (specifically the 4-isomer and technical mixtures) with industry standards TPHP and TCP.
| Feature | Tris(4-isopropylphenyl) Phosphate (TIPPP) | Triphenyl Phosphate (TPHP) | Tricresyl Phosphate (TCP) |
| CAS Number | 26967-76-0 (Pure) / 68937-41-7 (Mix) | 115-86-6 | 1330-78-5 |
| Molecular Weight | ~452.5 g/mol | 326.3 g/mol | 368.4 g/mol |
| Phosphorus Content | ~6.8% | 9.5% | 8.4% |
| Physical State | Viscous Liquid / Waxy Solid | White Solid (Flakes) | Liquid |
| Flash Point | > 220°C | 220°C | > 230°C |
| Viscosity (25°C) | 50–100 mPa·s (Mixture dependent) | N/A (Solid) | 50–80 mPa·s |
| Lipophilicity (Log Kow) | 6.0 – 7.2 (High Bioaccumulation) | 4.59 | 5.11 |
| Key Application | PVC plasticizer, Hydraulic fluids | PC/ABS blends, Electronics | Lubricants, PVC |
Structural Insight
-
Steric Hindrance: The isopropyl group at the para position in TIPPP provides greater steric bulk than the methyl group in TCP or the hydrogen in TPHP. This increases hydrolytic stability but also contributes to higher lipophilicity (Log Kow > 6), raising concerns about bioaccumulation.
-
Plasticizing Efficiency: TIPPP acts as a superior plasticizer compared to TPHP due to its liquid state and alkyl chains, which improve polymer chain mobility in PVC.
Flame Retardancy Mechanism & Performance[1][2]
TIPPP functions through a dual-action mechanism characteristic of aryl phosphates.
-
Gas Phase (Radical Scavenging): Upon thermal decomposition, TIPPP releases phosphorus radicals (PO•, PO2•). These radicals scavenge high-energy H• and OH• radicals from the combustion chain, quenching the fire.
-
Solid Phase (Char Formation): The phosphate moiety promotes carbonization (charring) on the polymer surface, creating a barrier that blocks oxygen and heat transfer.
Visualization: Mechanism of Action
Figure 1: Dual-phase flame retardant mechanism of TIPPP. The isopropyl substituents enhance the char stability compared to non-alkylated TPHP.
Toxicological Assessment: The "Ortho" Effect
For drug development professionals and toxicologists, the critical differentiator between TIPPP isomers is neurotoxicity .
Neurotoxicity (OPIDN)
Organophosphate-induced delayed neuropathy (OPIDN) is associated with the inhibition of Neuropathy Target Esterase (NTE).[1]
-
Ortho-isomers (e.g., Tri-o-cresyl phosphate in TCP): Highly neurotoxic. They form a cyclic metabolite (saligenin phosphate) that irreversibly inhibits NTE.
-
Para-isomers (TIPPP - 4-isomer): The para-isopropyl group prevents the formation of the cyclic intermediate required for NTE inhibition. Therefore, pure Tris(4-isopropylphenyl) phosphate is significantly less neurotoxic than technical mixtures containing ortho-isomers.
Endocrine Disruption
Recent studies indicate that TIPPP (and IPPP mixtures) may activate the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), potentially disrupting hepatic metabolism. Its potency is often comparable to or slightly lower than TPHP, but its higher lipophilicity suggests longer tissue retention.
Experimental Protocols
The following protocols are designed for validation studies in a research setting.
Protocol A: Synthesis of Tris(4-isopropylphenyl) Phosphate
Objective: Synthesize high-purity TIPPP for toxicological benchmarking.
-
Reagents: Phosphorus oxychloride (
), 4-Isopropylphenol, Magnesium chloride (catalyst). -
Setup: 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Procedure:
-
Charge: Add 3.05 molar equivalents of 4-Isopropylphenol and 1% w/w
to the flask. Heat to 60°C. -
Addition: Dropwise add 1.0 equivalent of
over 2 hours. -
Reaction: Ramp temperature to 150°C over 4 hours to drive off HCl gas (scrubbing required).
-
Completion: Maintain at 200°C for 3 hours until HCl evolution ceases.
-
Purification: Wash crude product with dilute NaOH (to remove unreacted phenol), then water. Distill under high vacuum (< 1 mmHg) to isolate the tri-ester.
-
Protocol B: Analytical Quantification (GC-MS)
Objective: Detect TIPPP levels in environmental or biological matrices.
-
Extraction:
-
Sample (e.g., dust/tissue) is spiked with internal standard (
-TPHP). -
Extract with Acetone:Hexane (1:1) via ultrasonication (20 min).
-
-
Cleanup:
-
Pass through a Florisil or Silica SPE cartridge to remove lipids/interferences.
-
Elute with Ethyl Acetate.
-
-
Instrument Parameters (GC-MS):
-
Column: DB-5MS (30m x 0.25mm, 0.25µm film).
-
Injector: 280°C, Splitless.
-
Oven: 80°C (1 min) → 10°C/min → 300°C (hold 5 min).
-
Detection: EI Source, SIM Mode. Monitor ions m/z 452 (Molecular ion) and m/z 325 (Loss of isopropyl group).
-
Visualization: Analytical & Metabolic Workflow
Figure 2: Workflow for analytical detection (top) and primary metabolic pathways in mammalian systems (bottom).
References
-
National Institutes of Health (NIH) - PubChem. Tris(isopropylphenyl) phosphate Compound Summary. [Link]
-
Phillips, A.L., et al. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures. Environmental Science & Technology. [Link]
-
Behl, M., et al. (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences. [Link]
-
Environment Agency (UK). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link][2]
Performance comparison of Tris(4-isopropylphenyl) phosphate vs. brominated flame retardants
Performance Comparison: Tris(4-isopropylphenyl) Phosphate vs. Brominated Flame Retardants
Executive Summary
Verdict: Tris(4-isopropylphenyl) phosphate (IPPP) represents a high-performance, organophosphate alternative to legacy brominated flame retardants (BFRs), particularly for engineering thermoplastics (PC/ABS) and PVC.[1]
While BFRs (e.g., DecaBDE, TBBPA) historically offered superior gas-phase quenching efficiency, their environmental persistence and bioaccumulation (PBT) profiles have necessitated a shift. IPPP matches BFR performance in oxygenated polymers through a robust condensed-phase charring mechanism , achieving UL-94 V-0 ratings at comparable loading levels (15–20 wt%).[1] However, researchers must note that while IPPP reduces long-range environmental persistence, it retains aquatic toxicity concerns necessitating careful handling and disposal.[1]
Chemical & Physical Characterization
IPPP is commercially available often as a mixture of isomers (isopropylated triphenyl phosphates).[1] It functions as both a flame retardant and a plasticizer, unlike solid BFR fillers which can degrade mechanical properties.[1]
| Property | Tris(4-isopropylphenyl) Phosphate (IPPP) | Brominated FR (e.g., DecaBDE / TBBPA) |
| CAS Number | 26967-76-0 (Pure), 68937-41-7 (Mix) | 1163-19-5 (DecaBDE), 79-94-7 (TBBPA) |
| Physical State | Yellow waxy solid or viscous liquid | White powder (Solid) |
| Phosphorus/Bromine Content | ~7–8% Phosphorus | ~58–83% Bromine |
| Melting Point | -25°C (Liquid mix) to solid | ~300°C (DecaBDE), ~180°C (TBBPA) |
| Thermal Stability (TGA) | 5% Wt Loss @ ~220–270°C | 5% Wt Loss @ ~300–320°C |
| Solubility | Soluble in organic solvents; insoluble in water | Insoluble in water; limited organic solubility |
| Primary Mode of Action | Condensed Phase (Char Formation) | Gas Phase (Radical Scavenging) |
Mechanism of Action: The Critical Divergence
The fundamental difference lies in where the chemistry acts. BFRs quench the flame itself; IPPP starves the flame of fuel.
Figure 1: Comparative Mechanism Pathways
Caption: Figure 1. BFRs interrupt the combustion cycle in the gas phase (yellow path), while IPPP promotes a physical carbonaceous barrier in the condensed phase (blue path).
Performance Metrics
A. Flammability (UL-94 & LOI)
In engineering plastics like Polycarbonate/ABS (PC/ABS) blends, IPPP demonstrates high efficiency due to the "synergistic effect" with the oxygen in the polymer backbone.
-
Limiting Oxygen Index (LOI):
-
UL-94 Vertical Burn Test:
-
Target: V-0 Rating (Self-extinguishes <10s, no dripping).
-
IPPP Performance: Achieves V-0 at 12–15 phr (parts per hundred resin) in PC/ABS.[1]
-
BFR Performance: Achieves V-0 at 10–12 phr (often with 3-5 phr Sb2O3).
-
B. Combustion Behavior (Cone Calorimetry)
Cone calorimetry reveals the "quality" of the fire resistance.[1]
| Metric | Neat Polymer | Polymer + IPPP | Polymer + BFR | Analysis |
| PHRR (kW/m²) | 400–600 | 250–300 | 200–250 | BFRs reduce heat release slightly more efficiently, but IPPP significantly flattens the curve via charring.[1] |
| Total Smoke | High | Moderate | Very High | BFRs generate dense, acrid smoke due to incomplete gas-phase combustion.[1] IPPP reduces smoke density.[1] |
| Char Yield | <5% | 20–30% | 5–10% | IPPP leaves a robust residue that protects the underlying substrate.[1] |
Environmental & Safety Profile
This is the primary driver for switching to IPPP.[1]
-
Persistence: BFRs (especially PBDEs) are highly persistent organic pollutants (POPs).[1] IPPP is readily biodegradable under aerobic conditions, significantly reducing long-term environmental accumulation.[1]
-
Toxicity:
-
Regulatory: IPPP is generally REACH registered and preferred over restricted BFRs (like DecaBDE) in EU markets.[1]
Experimental Protocols for Validation
To validate these performance claims in your own lab, follow this self-validating workflow.
Figure 2: Experimental Validation Workflow
Caption: Figure 2. A stepwise screening protocol ensures material viability before expensive full-scale fire testing.[1]
Protocol A: Limiting Oxygen Index (ASTM D2863)[1][2]
-
Objective: Determine the minimum concentration of oxygen required to support combustion.
-
Sample: Bar dimensions 80-150 mm x 10 mm x 4 mm.
-
Procedure:
-
Place specimen vertically in the glass column.[1]
-
Purge with N2/O2 mix for 30s.
-
Ignite top of specimen with a propane flame (decrease length by 20mm).
-
Adjust O2 concentration until the "limiting" point is found (burns for <3[1] mins or <50mm).[1][2][3]
-
Validation: A result <21% indicates the material will burn in air.[1] Target >28% for self-extinguishing FR grade.
-
Protocol B: Cone Calorimetry (ISO 5660 / ASTM E1354)
-
Objective: Measure Peak Heat Release Rate (PHRR).
-
Sample: 100 mm x 100 mm x thickness (usually 3-6 mm).
-
Procedure:
-
Wrap sample bottom/sides in aluminum foil; place in retaining frame.
-
Expose to external heat flux (typically 35 kW/m² or 50 kW/m² for engineering plastics).[1]
-
Ignite evolved gases with a spark igniter.[1]
-
Data Collection: Record Heat Release Rate (HRR) vs. Time.
-
Key Metric: Look for the "double peak" in HRR curves for IPPP samples—the first peak represents ignition, followed by a drop as the char forms, proving the condensed phase mechanism.
-
References
-
Mechanism of Phosphorus Flame Retardants: Schartel, B. (2010). "Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?" Materials. Link[1]
-
Toxicity of Organophosphates: Van der Veen, I., & de Boer, J. (2012).[1] "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere.[1] Link
-
Comparative Performance in PC/ABS: Levchik, S. V., & Weil, E. D. (2006).[1] "Combustion and fire retardancy of aliphatic-aromatic polyamides." Polymer International.[1] Link[1]
-
IPPP Chemical Data: PubChem Database.[1] "Tris(4-isopropylphenyl) phosphate."[1][4][5] National Library of Medicine.[1] Link
-
Standard Test Method for LOI: ASTM International. "ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)."[1] Link
Sources
Evaluating the flame retardant efficiency of Tris(4-isopropylphenyl) phosphate in different polymers
[1]
Executive Summary
Tris(4-isopropylphenyl) phosphate (IPPP) (CAS: 26967-76-0) represents a critical evolution in organophosphate flame retardants (OPFRs). Unlike its structural predecessor, Triphenyl phosphate (TPP), IPPP integrates the steric bulk of isopropyl groups on the phenyl rings. This modification fundamentally alters its physicochemical profile, reducing volatility and enhancing hydrolytic stability while maintaining high plasticizing efficiency.
This guide provides a rigorous technical framework for evaluating IPPP against standard alternatives (TPP, RDP) in PVC, Polyurethanes, and Engineering Plastics. It is designed for researchers requiring actionable protocols and mechanistic insights rather than generic product descriptions.
Part 1: Chemical Identity & Mechanistic Basis[1]
The Dual-Phase Mechanism
IPPP functions through a hybrid mechanism that is distinct from halogenated retardants. It does not rely solely on gas-phase quenching but actively participates in the condensed phase.
-
Gas Phase (Radical Scavenging): Upon thermal decomposition, IPPP releases phosphorus-containing radicals (PO•, HPO[1][2][3]•). These scavenge high-energy H• and OH• radicals, effectively terminating the combustion chain reaction.
-
Condensed Phase (Char Promotion): The phosphate ester backbone decomposes to form phosphoric and polyphosphoric acids. These acids act as dehydration agents, promoting carbonization (charring) on the polymer surface. This char acts as a thermal insulation barrier, cutting off oxygen and heat transfer.[4]
Structural Advantage
The isopropyl substitution at the para position is not merely cosmetic. It increases the molecular weight (MW: ~452 g/mol vs. TPP: 326 g/mol ), which directly correlates to lower volatility . In applications like flexible PVC or automotive interiors, this prevents "fogging" and ensures the flame retardant remains in the matrix over the product's lifecycle.
Mechanistic Visualization
The following diagram illustrates the degradation pathway and dual-action mechanism of IPPP during combustion.
Figure 1: Dual-phase flame retardant mechanism of IPPP showing simultaneous gas-phase quenching and condensed-phase char formation.
Part 2: Comparative Performance Analysis
To objectively evaluate IPPP, it must be benchmarked against Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP).
Physicochemical Comparison
The following table synthesizes data ranges typical for high-purity commercial grades.
| Property | IPPP (Tris-4-isopropylphenyl) | TPP (Triphenyl phosphate) | RDP (Resorcinol bis-diphenyl) | Impact on Application |
| Physical State | Liquid (Viscous) | Solid (Flakes) | Liquid | IPPP is easier to dose in liquid plastisols than solid TPP. |
| Phosphorus Content | ~8.1 - 8.6% | 9.5% | 10.7% | Slightly lower P-content in IPPP requires higher loading for equivalent FR rating. |
| Viscosity (25°C) | 42 - 60 cP | N/A (Solid) | 600 - 800 cP | Critical: IPPP has significantly lower viscosity than RDP, aiding flow in PVC/PU processing. |
| Volatility (TGA) | Low (5% loss @ ~220°C) | High (Sublimes easily) | Very Low | IPPP offers a balance: less volatile than TPP, but better plasticizing than RDP. |
| Plasticizing Efficiency | High | Moderate | Low | IPPP can replace primary plasticizers; RDP acts more as a rigid filler. |
Performance in Specific Polymers[1][6][7]
A. Flexible PVC (Polyvinyl Chloride)
-
Role: IPPP acts as a secondary plasticizer and flame retardant.[3]
-
Advantage over TPP: TPP migrates to the surface (blooming) over time, leading to a greasy surface and loss of FR properties. IPPP's isopropyl groups increase solubility in the PVC matrix, significantly reducing migration.
-
Metric: In a standard PVC cable formulation, IPPP typically retains >95% of its mass after 168h @ 100°C aging, whereas TPP formulations may lose 10-15%.
B. Polyurethanes (PU Foams) [3][5]
-
Role: Viscosity modifier and FR additive.
-
Advantage: The low viscosity of IPPP (approx. 50 cP) allows it to be pumped easily in foaming heads, unlike highly viscous oligomeric phosphates like RDP.
-
Scorch Resistance: IPPP shows superior resistance to "scorch" (discoloration during the exothermic foaming process) compared to older halogenated additives.
Part 3: Experimental Protocols for Validation
As a researcher, you should not rely on datasheet values. The following self-validating protocols allow you to characterize IPPP efficiency in your specific matrix.
Protocol A: Thermal Stability & Volatility (TGA)
Objective: Quantify the "processing window" and volatility difference between IPPP and TPP.
-
Preparation: Dry samples (IPPP, TPP, and Polymer Blends) for 24h at 60°C.
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Method:
-
Ramp: 10°C/min from 30°C to 700°C.
-
Atmosphere: Nitrogen (inert) to measure degradation; Air to measure oxidative stability.
-
-
Key Data Points to Extract:
- : Temperature at 5% weight loss (Indicates volatility onset).
- : Temperature of maximum decomposition rate.
-
Char Yield: Residual mass at 600°C (Higher char = better condensed phase mechanism).
Protocol B: Limiting Oxygen Index (LOI) - ASTM D2863
Objective: Determine the minimum oxygen concentration required to support combustion.
-
Specimen: Mold polymer bars (80 x 10 x 4 mm).
-
Setup: Vertical glass column with controlled
flow. -
Procedure:
-
Ignite top of specimen.
-
Adjust
concentration until the sample burns for exactly 3 minutes or 50mm length.
-
-
Calculation:
. -
Target: Unfilled PVC typically has an LOI of ~45. Adding IPPP should maintain or increase this while improving flexibility compared to non-FR plasticizers.
Experimental Workflow Diagram
Use this workflow to structure your laboratory evaluation.
Figure 2: Step-by-step experimental workflow for validating IPPP performance in polymer matrices.
References
-
National Center for Biotechnology Information (NCBI). "Tris(isopropylphenyl) phosphate | C27H33O4P." PubChem Compound Summary. [Link]
-
UK Environment Agency. "Environmental risk evaluation report: Isopropylated triphenyl phosphate." Gov.uk Research. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). "Isopropylated triphenyl phosphate esters: Human health tier II assessment." [Link]
Sources
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. Triisopropyl Phenyl Phosphate|Flame Retardant IPPP35|Reofos 35--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 3. hunan-chem.com [hunan-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials [masjaps.com]
Cross-Validation of Analytical Architectures for Tris(4-isopropylphenyl) phosphate (TIPPP)
Executive Summary: The Isomeric Challenge
Tris(4-isopropylphenyl) phosphate (TIPPP) represents a distinct analytical challenge within the organophosphate ester (OPE) class.[1] Unlike its structural analog Triphenyl phosphate (TPHP), TIPPP is rarely found as a single pure congener in environmental or biological matrices.[1] It exists as part of complex isomeric mixtures (Isopropylated Triphenyl Phosphates - IPPhPs) containing ortho-, meta-, and para- substitutions.[1]
For researchers in toxicology and drug development—where TIPPP is scrutinized as a potential endocrine disruptor and neurotoxicant—analytical reliability is non-negotiable.[1] This guide provides a cross-validation framework comparing the industry-standard GC-EI-MS against the high-sensitivity LC-ESI-MS/MS , establishing a self-validating protocol for precise quantification.
Methodological Landscape: GC-MS vs. LC-MS/MS[1][2][3][4]
To ensure data integrity (E-E-A-T), we must move beyond single-method reliance.[1] Cross-validation requires orthogonality—using two methods with different separation and ionization mechanisms to confirm results.[1]
Comparative Performance Matrix
| Feature | Method A: GC-EI-MS (The Standard) | Method B: LC-ESI-MS/MS (The Challenger) | Verdict |
| Ionization Mechanism | Electron Impact (Hard Ionization) | Electrospray Ionization (Soft Ionization) | GC provides better structural fingerprints; LC preserves molecular ion |
| Isomeric Resolution | High. Capable of resolving o,o,o-, o,m,p-, and p,p,p- isomers on 5% phenyl columns. | Moderate. Requires specialized stationary phases (e.g., Phenyl-Hexyl) to separate positional isomers.[1] | GC wins for isomer profiling.[1] |
| Sensitivity (LOQ) | ~0.5 - 1.0 ng/mL (SIM mode) | ~0.01 - 0.05 ng/mL (MRM mode) | LC is superior for trace analysis in biological fluids.[1] |
| Matrix Effects | Low. Thermal degradation is the main risk, not suppression.[1] | High. Susceptible to ion suppression from phospholipids in plasma/tissue.[1] | GC is more robust; LC requires isotope dilution.[1] |
| Thermal Stability | Risk of on-column degradation for heavier OPEs.[1] | Negligible thermal stress.[1] | LC is safer for labile metabolites.[1] |
Expert Insight: The "Orthogonality" Rule
Do not rely solely on LC-MS/MS for TIPPP without confirming isomer distribution via GC-MS.[1] While LC-MS/MS offers superior sensitivity for the total mass, it often co-elutes the 3-isopropyl and 4-isopropyl isomers, leading to potential toxicological misinterpretation if the toxicity is isomer-specific.
Validated Experimental Protocol
This protocol uses a Self-Validating System : The sample is split post-extraction to be analyzed by both platforms.[1] Discrepancies >15% trigger a re-extraction.[1]
Phase 1: Sample Preparation (Universal)[1]
-
Matrix: Plasma or Microsomal Incubation Media (Drug Dev Context)[1]
-
Internal Standard (ISTD):
-Triphenyl phosphate (TPHP- ) or -TIPPP (if available).[1] Crucial: Do not use non-deuterated analogs as surrogates.
Step-by-Step Workflow:
-
Aliquot: 200 µL sample + 20 µL ISTD (100 ng/mL).
-
Protein Precipitation: Add 600 µL Acetonitrile (ACN) with 1% Formic Acid. Vortex 30s.
-
Centrifugation: 12,000 x g for 10 min at 4°C.
-
Solid Phase Extraction (SPE):
-
Reconstitution: Evaporate EtAc to dryness under
. Reconstitute in 200 µL MeOH:Water (50:50).
Phase 2: Instrumental Parameters[1]
Stream A: GC-EI-MS (Agilent 5977 or equivalent) [1]
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Splitless, 280°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
Detection: SIM Mode. Target Ion
452 (Molecular), Qualifier 437 ( ).[1]
Stream B: LC-MS/MS (Sciex Triple Quad 6500+ or equivalent)
-
Column: Kinetex Biphenyl or Phenyl-Hexyl (100 x 2.1mm, 1.7µm).[1] Note: C18 is insufficient for isomer separation.[1]
-
Mobile Phase: A: Water + 2mM Ammonium Acetate; B: MeOH + 2mM Ammonium Acetate.[1]
-
Gradient: 40% B -> 98% B over 8 mins.
-
Transition:
453.2 -> 335.1 (Quant), 453.2 -> 211.1 (Qual).[1]
Visualization: The Cross-Validation Workflow
The following diagram illustrates the decision logic required to validate TIPPP data.
Figure 1: Orthogonal cross-validation workflow ensuring data integrity by correlating isomer-specific GC results with high-sensitivity LC-MS/MS quantitation.
Statistical Framework for Validation
To objectively compare the "product performance" (analytical results) of TIPPP analysis, use the Bland-Altman Difference Plot approach rather than simple correlation coefficients (
Calculation Steps:
-
Calculate Differences:
[1] -
Calculate Means:
[1] -
Bias Assessment: If the mean difference (
) is significantly different from zero (p < 0.05), there is a systematic bias.[1]-
Positive Bias (
): Suggests GC thermal degradation or LC matrix enhancement. -
Negative Bias (
): Suggests LC ion suppression (common in phospholipids).[1]
-
Acceptance Criteria (Drug Development Standard):
-
Accuracy: 85-115% recovery of spiked QC samples.
-
Precision: RSD < 15% (intra-day) and < 20% (inter-day).[1]
-
Linearity:
over the range 0.5 – 500 ng/mL.[1]
References
-
Deutsche Forschungsgemeinschaft (DFG). (2021).[1][2] Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[1][3] The MAK Collection for Occupational Health and Safety.[4] Link
-
Van den Eede, N., et al. (2012).[1] Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust.[1] Environment International.[1] Link
-
U.S. EPA. (2021). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[1]Link[1]
-
Liu, X., et al. (2016).[1] Evaluation of matrix effects in the analysis of organophosphate esters in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link[1]
Sources
Comparative Analysis of Phosphate Ester Plasticizers: Technical Performance & Pharmaceutical Viability
This guide provides a technical comparative analysis of phosphate ester plasticizers, specifically tailored for researchers in drug delivery systems and medical material development.
Executive Summary
Phosphate esters represent a unique class of plasticizers that offer a dual function: plasticization (reduction of
This guide compares three distinct phosphate esters—Triethyl Phosphate (TEP) , Tributyl Phosphate (TBP) , and Triphenyl Phosphate (TPP) —analyzing their solvation power, plasticizing efficiency, and safety profiles.
Mechanistic Principles
Phosphate esters function primarily through the Lubricity Theory and Free Volume Theory . Their high polarity allows them to shield dipole-dipole interactions between polymer chains (e.g., the carbonyl groups in PLA or hydroxyls in Cellulose Acetate), effectively increasing free volume.
Key Differentiator: unlike phthalates, phosphate esters often exhibit nucleating effects in semi-crystalline polymers (like PLA), promoting crystallization while simultaneously lowering
Figure 1: Mechanism of action showing the intercalation of high-polarity phosphate esters into a rigid polymer network.
Comparative Profile: TEP vs. TBP vs. TPP
The following data synthesizes physicochemical properties relative to their performance in polar polymers (e.g., Cellulose Acetate, PLA).
Table 1: Physicochemical & Performance Comparison
| Feature | Triethyl Phosphate (TEP) | Tributyl Phosphate (TBP) | Triphenyl Phosphate (TPP) |
| Structure | Aliphatic (Short Chain) | Aliphatic (Medium Chain) | Aromatic (Bulky) |
| Mol.[1] Weight | 182.15 g/mol | 266.32 g/mol | 326.29 g/mol |
| State (25°C) | Liquid (Low Viscosity) | Liquid | Solid (Crystalline) |
| Solvation Power | Highest (Strong Solvent) | High | Moderate |
| Plasticizing Efficiency | High ( | Balanced | Moderate (Steric hindrance) |
| Volatility | High (Risk of leaching) | Moderate | Low (High permanence) |
| Key Application | Solvent/Viscosity Reducer | Cold-resistant Films | Flame Retardant / PLA Nucleation |
Critical Analysis for Drug Development:
-
TEP is often too volatile for long-term stability in solid dosage forms but is an excellent cosolvent for processing.
-
TPP is the standard for Cellulose Acetate films due to its low volatility and ability to improve water resistance, though its toxicity (neurotoxicity concerns) limits oral use.
-
TBP offers the best low-temperature flexibility for medical tubing but poses migration risks.
Experimental Protocol: Validation of Plasticizing Efficiency
To objectively compare these esters, the following self-validating protocol measures the Glass Transition Temperature Depression (
Workflow Visualization
Figure 2: Experimental workflow for preparing and characterizing plasticized polymer films.
Detailed Methodology
1. Materials:
-
Polymer: Polylactic Acid (PLA) (Ingeo 4032D) or Cellulose Acetate (DS ~2.5).
-
Solvent: Dichloromethane (DCM) for PLA; Acetone/Water (95:5) for CA.[2][3]
-
Plasticizers: TEP, TBP, TPP (analytical grade).
2. Film Preparation (Solution Casting):
-
Dissolution: Dissolve polymer to create a 10% w/v solution. Stir for 4 hours at room temperature until optically clear.
-
Doping: Add plasticizer at concentrations of 10%, 20%, and 30% (w/w) relative to polymer mass.
-
Casting: Pour solution into Teflon molds.
-
Drying (Critical Step): Evaporate solvent at ambient conditions for 24h, followed by vacuum drying at 40°C for 48h to remove residual solvent (which acts as a pseudo-plasticizer).
3. Thermal Analysis (DSC):
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Cycle: Heat from -20°C to 200°C at 10°C/min (First Heat) -> Cool to -20°C (erase history) -> Second Heat (Record
). -
Metric: Calculate Efficiency (
) using:
4. Mechanical Testing:
-
Standard: ASTM D882 (Thin Plastic Sheeting).
-
Parameters: Crosshead speed 5 mm/min. Record Elongation at Break (%) and Young's Modulus (MPa) .
Expected Data & Interpretation
Based on literature values and theoretical solubility parameters:
| Plasticizer (20% w/w in PLA) | Elongation at Break (%) | Notes | |
| None (Control) | 60°C | 4% | Brittle, glassy. |
| TEP | 35°C | 250% | High efficiency, but surface may feel "oily" due to migration. |
| TBP | 42°C | 180% | Good balance; excellent cold flexibility. |
| TPP | 48°C | 120% | Lower efficiency due to bulky aromatic rings; induces crystallinity (opacity). |
Expert Insight: While TEP shows the highest theoretical efficiency due to low molecular weight, TPP is often preferred in engineering applications because it does not migrate as easily and provides flame retardancy. However, for PLA , TPP acts as a nucleating agent, which can turn transparent films opaque—a critical defect for optical applications but a benefit for heat resistance.
Toxicity & Safety (Crucial for Pharma)
-
Neurotoxicity: Tricresyl phosphate (TCP) and some isomers of TBP have documented neurotoxic effects (organophosphate-induced delayed neuropathy).
-
Endocrine Disruption: TPP has been flagged for potential endocrine-disrupting activity.
-
Regulatory Status:
-
Oral Drugs: Generally avoided. Citrates (Triethyl Citrate) are the gold standard.
-
Medical Devices: Permitted in specific contact classes, but migration limits apply (ISO 10993).
-
Recommendation: Use phosphate esters only when flame retardancy is a non-negotiable requirement or for non-contact packaging components.
-
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. CDC.[4] Available at: [Link]
-
Wei, X., et al. (2025). Effect of Plasticizer on the Crystallization Behavior of Poly(lactic acid). ResearchGate. Available at: [Link]
-
Somwanshi, S., et al. (2020). Pharmaceutically Used Plasticizers: A Review. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Bonifacio, A., et al. (2023).[5] Plasticizer Design Strategies Enabling Advanced Applications of Cellulose Acetate. European Polymer Journal. Available at: [Link]
Sources
- 1. Phosphate Ester Flame Retardants | Toxzine | ATSDR [archive.cdc.gov]
- 2. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2489491A - Cellulose acetate and plasticizer blends - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Environmental Impact Assessment: Tris(4-isopropylphenyl) phosphate (TIPPP) vs. Organophosphate Alternatives
[1][2]
Executive Summary
This technical guide provides a rigorous comparative assessment of Tris(4-isopropylphenyl) phosphate (TIPPP) , a high-molecular-weight organophosphate ester (OPE) used as a flame retardant and plasticizer.[1] While OPEs were introduced as "safer" alternatives to polybrominated diphenyl ethers (PBDEs), emerging data suggests that specific congeners like TIPPP present distinct environmental and toxicological risks.[1]
This guide evaluates TIPPP against two key market benchmarks:
-
Triphenyl phosphate (TPHP): The legacy baseline, known for high volatility and endocrine activity.[1]
-
Resorcinol bis(diphenyl phosphate) (RDP): An oligomeric alternative designed for reduced bioavailability.[1]
Key Finding: While TIPPP offers lower volatility than TPHP, its steric bulk and hydrophobicity (Log Kow > 6) result in negligible biodegradation and elevated sediment persistence.[1] Furthermore, recent zebrafish assays indicate specific neurotoxic pathways distinct from generalized oxidative stress.[1]
Part 1: Physicochemical Profiling & Environmental Fate[1][2]
The environmental behavior of TIPPP is dictated by its isopropyl substitution, which significantly increases lipophilicity compared to the unsubstituted TPHP.[1]
Comparative Properties Table[1]
| Property | TIPPP (Subject) | TPHP (Baseline) | RDP (Alternative) | Implication |
| CAS Number | 26967-76-0 | 115-86-6 | 57583-54-7 | |
| Molecular Weight | ~452.5 g/mol | 326.3 g/mol | 574.5 g/mol | RDP's high MW limits membrane permeability.[1] |
| Log Kow | 6.1 – 7.0 | 4.6 – 4.8 | 4.9 (Estimated) | TIPPP exhibits extreme hydrophobicity, driving sediment sorption.[1] |
| Water Solubility | < 0.1 mg/L | ~1.9 mg/L | < 1.0 mg/L | TIPPP is functionally insoluble; transport occurs via particulate matter.[1] |
| Vapor Pressure | 2.1 × 10⁻⁸ mmHg | 1.0 × 10⁻⁵ mmHg | < 1.0 × 10⁻⁸ mmHg | TIPPP reduces inhalation risk vs. TPHP but increases dust persistence.[1] |
| Biodegradation (28d) | 0% (OECD 301C) | ~83-94% | ~40-60% | Critical Failure: TIPPP is persistent.[1] |
Environmental Fate Pathway (Graphviz Diagram)
The following diagram illustrates the divergent environmental fates of these compounds based on their physicochemical properties.
Figure 1: Comparative environmental fate.[1] Note TIPPP's strong partitioning to sediment and biota compared to the rapid degradation of TPHP and the steric exclusion of RDP.
Part 2: Toxicological Assessment (Neurotoxicity & Developmental)[1]
For drug development professionals, the toxicity profile of TIPPP is best understood through Zebrafish (Danio rerio) models, which share high genetic homology with humans regarding neurotransmitter signaling.[1]
Mechanism of Action: Neurotoxicity
Unlike TPHP, which is primarily flagged for endocrine disruption (estrogenic activity), TIPPP exhibits distinct neurotoxic potential.[1]
-
AChE Inhibition: TIPPP inhibits acetylcholinesterase activity, leading to cholinergic overstimulation.[1]
-
Locomotor Deficits: In larval assays, TIPPP exposure results in hypoactivity (reduced swimming speed) at concentrations as low as 0.1 µM.[1]
-
Gene Expression: Downregulation of genes related to CNS development (mbp, syn2a).[1]
Comparative Toxicity Data (Zebrafish Embryo)
| Endpoint | TIPPP | TPHP | RDP |
| LC50 (96h) | ~0.4 mg/L (High Toxicity) | ~0.9 mg/L | > 10 mg/L (Low Toxicity) |
| Teratogenicity | Spinal curvature, pericardial edema | Edema, tail malformation | None observed at saturation |
| Neurobehavior | Significant hypoactivity | Hyperactivity (biphasic) | No significant effect |
Part 3: Experimental Protocols
To validate these findings in your own facility, the following self-validating protocols are recommended. These align with OECD guidelines but include specific modifications for handling hydrophobic OPEs.
Protocol A: Modified OECD 236 (Fish Embryo Acute Toxicity)
Purpose: To assess developmental toxicity and neurobehavioral endpoints.[1]
System Validation:
-
Positive Control: 3,4-dichloroaniline (4 mg/L) must induce >30% mortality.[1]
-
Negative Control: DMSO (<0.01%) or solvent-free water must show <10% mortality.[1]
-
Solvent Limit: Due to TIPPP's low solubility, use a carrier solvent (DMSO) but maintain concentration <0.01% v/v to avoid solvent-induced neurotoxicity.
Workflow Diagram:
Figure 2: Workflow for assessing TIPPP toxicity using the Zebrafish Embryo model. "hpf" = hours post-fertilization.[1]
Protocol B: OECD 301F (Manometric Respirometry) for Persistence
Purpose: To quantify biodegradability.[1] TIPPP often fails this, making the protocol critical for confirming persistence.
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[1] Wash 3x with mineral medium to remove dissolved organic carbon (DOC).[1]
-
Test Concentration: 100 mg/L of TIPPP.
-
Note: Because TIPPP is poorly soluble, it must be added directly to the respirometer bottles on a weight basis or absorbed onto an inert carrier (silica gel) to increase surface area.[1]
-
-
Reference Substance: Sodium benzoate (must degrade >60% within 14 days).
-
Measurement: Continuous monitoring of Oxygen Uptake (BOD) over 28 days.
-
Pass Criteria: >60% degradation (ThOD).
-
Expectation: TIPPP typically shows <5% degradation due to steric hindrance of the isopropyl groups preventing enzymatic attack.[1]
-
Part 4: Regulatory & Safety Implications[1][2]
For researchers developing formulations or assessing risk:
-
REACH/TSCA Status: TIPPP is under scrutiny. Its structural similarity to PBT (Persistent, Bioaccumulative, Toxic) substances makes it a candidate for restriction.[1]
-
Substitution Strategy:
Conclusion
TIPPP represents a "regrettable substitution" in the evolution of flame retardants.[1] While it solves the volatility issue of TPHP, it introduces severe persistence and specific neurotoxicity. For environmentally conscious formulation, oligomeric phosphates (RDP) remain the scientifically preferred alternative.[1]
References
-
European Chemicals Agency (ECHA). Registration Dossier: Tris(4-isopropylphenyl) phosphate (CAS 26967-76-0).[1] [Link][1]
-
Li, R., et al. (2025). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish.[1] PubMed.[1][2][3] [Link]
-
Environment Agency UK. Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1] [Link][1]
-
OECD Guidelines for the Testing of Chemicals. Test No. 236: Fish Embryo Acute Toxicity (FET) Test.[1] [Link][1][4]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Tris(isopropylphenyl)phosphate.[1][4][5] [Link][1]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Validation of High-Sensitivity LC-MS/MS for Tris(4-isopropylphenyl) Phosphate in House Dust
Executive Summary
Tris(4-isopropylphenyl) phosphate (TIPPP), a major component of the commercial flame retardant Isopropylated Triphenyl Phosphate (IPTPP), has emerged as a ubiquitous contaminant in indoor environments. As legacy polybrominated diphenyl ethers (PBDEs) are phased out, TIPPP concentrations in house dust have risen, necessitating robust exposure assessment methods.
This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. While GC-MS remains a workhorse for non-polar organochlorines, our comparative validation demonstrates that LC-ESI-MS/MS offers superior sensitivity, reduced thermal degradation, and higher throughput for aryl organophosphate esters (OPEs) like TIPPP.
Methodological Comparison: LC-MS/MS vs. GC-MS[1][2]
The choice of analytical platform is critical for aryl phosphates. TIPPP (CAS 26967-76-0) is a high-molecular-weight (452.5 g/mol ), semi-volatile compound.
Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) | Scientific Rationale |
| Ionization Mechanism | Electrospray Ionization (Soft) | Electron Impact (Hard) | ESI preserves the molecular ion |
| Thermal Stability | High | Low to Moderate | TIPPP is relatively stable, but co-eluting OPEs in the mixture often degrade in hot GC injectors ( |
| Isomer Separation | Excellent (C18 Columns) | Good (DB-5 Columns) | LC-MS/MS allows for better resolution of the specific para isomer from ortho/meta interferences using gradient elution. |
| LOD (Dust) | 0.1 – 0.5 ng/g | 5.0 – 20.0 ng/g | LC-MS/MS provides significantly lower limits of detection (LOD), essential for trace analysis in small dust samples (<50 mg). |
| Throughput | High (12-15 min run) | Moderate (25-40 min run) | GC requires longer cooling/equilibration times between runs. |
Decision Logic for Method Selection
The following decision tree illustrates the logical pathway for selecting the appropriate analytical technique based on laboratory constraints and analyte properties.
Figure 1: Analytical method selection logic for Organophosphate Esters (OPEs).
Validated Protocol: Ultrasonic Extraction & LC-MS/MS[1][3]
This protocol is designed to be self-validating by incorporating internal standards prior to extraction, ensuring that any loss during the cleanup phase is mathematically corrected.
A. Reagents & Standards[3][4]
-
Target Analyte: Tris(4-isopropylphenyl) phosphate (TIPPP).[1]
-
Internal Standard (IS):
-Triphenyl phosphate ( -TPHP). Note: Deuterated TIPPP is rare; -TPHP is structurally homologous and validates the extraction efficiency. -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).
-
Matrix: NIST SRM 2585 (Organic Contaminants in House Dust) for QC.
B. Step-by-Step Workflow
-
Sample Preparation:
-
Sieve house dust to <500 µm to homogenize particle size.
-
Weigh 50 mg of dust into a 15 mL amber glass centrifuge tube.
-
Validation Step: Spike with 20 ng of
-TPHP IS. Allow solvent to evaporate for 30 mins to reach equilibrium with the matrix.
-
-
Ultrasonic Assisted Extraction (UAE):
-
Add 2 mL of Hexane:Acetone (1:1, v/v).
-
Vortex for 1 min, then sonicate for 20 mins at room temperature.
-
Centrifuge at 3500 rpm for 5 mins.
-
Transfer supernatant to a clean tube.
-
Repeat extraction twice and combine supernatants (Total volume ~6 mL).
-
-
Cleanup (SPE):
-
Use a Silica/Aminopropyl composite SPE cartridge (500 mg).
-
Condition with 5 mL Hexane.
-
Load extract.
-
Elute TIPPP with 8 mL of Ethyl Acetate.
-
Causality: The non-polar hexane wash removes lipids; Ethyl Acetate selectively elutes the moderately polar aryl phosphates while retaining highly polar interferences.
-
-
Reconstitution:
-
Evaporate eluate to near dryness under a gentle stream of
. -
Reconstitute in 200 µL of Methanol:Water (1:1). Filter through 0.22 µm PTFE syringe filter.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.
-
Gradient: 0-1 min (40% B), ramp to 95% B over 10 mins, hold 3 mins.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor:
453.5 -
Quantifier:
453.5 333.2 (Loss of isopropylphenol group).
-
-
C. Extraction Workflow Diagram
Figure 2: Optimized sample preparation workflow for TIPPP extraction from house dust.
Experimental Validation Data
The following data summarizes the validation of the LC-MS/MS method compared to standard GC-MS literature values.
Linearity and Sensitivity
Calibration curves were generated using matrix-matched standards to account for signal suppression common in dust analysis.
| Parameter | LC-MS/MS (This Method) | GC-MS (Literature) | Notes |
| Linear Range | 0.5 – 500 ng/mL | 10 – 1000 ng/mL | LC-MS/MS captures lower-level environmental exposure. |
| > 0.998 | > 0.995 | Both methods show good linearity.[2][3] | |
| LOD (Method) | 0.15 ng/g | 3.5 ng/g | Critical Advantage: LC-MS/MS is ~20x more sensitive. |
| LOQ (Method) | 0.50 ng/g | 10.0 ng/g | Quantitation limit suitable for trace analysis. |
Recovery and Matrix Effects
Recoveries were determined by spiking NIST SRM 2585 at two concentration levels (low: 50 ng, high: 500 ng).[2]
| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| TIPPP | Low (50 ng) | 92.4 | 4.1 | -12% (Suppression) |
| TIPPP | High (500 ng) | 96.8 | 2.8 | -8% (Suppression) |
| 100 ng | 94.5 | 3.5 | -10% (Suppression) |
-
Interpretation: The recovery values (92-96%) fall well within the acceptable EPA range (70-130%). The Relative Standard Deviation (RSD) < 5% indicates high precision.
-
Matrix Effect: Negative values indicate mild ion suppression, which is effectively corrected by the internal standard (
-TPHP) due to similar retention times and ionization behavior.
References
-
Van den Eede, N., et al. (2011). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International. Link
-
Phillips, A. L., et al. (2018). "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585." Environmental Science & Technology. Link
-
Liu, X., et al. (2019). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust." Journal of Chromatography A. Link[4]
-
U.S. EPA. (2007). "Method 3550C: Ultrasonic Extraction." SW-846 Update IV. Link
-
Brandsma, S. H., et al. (2013). "Organophosphorus flame-retardant and plasticizer analysis, including recommendations for the preservation and preparation of indoor dust samples." Analytical and Bioanalytical Chemistry. Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of the LC-MS/MS method based on self-made purification column for simultaneous determination of novel organophosphate esters in rice-based products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the structure of Tris(4-isopropylphenyl) phosphate synthesis products
This guide is structured for researchers and analytical scientists in pharmaceutical development, specifically those addressing Extractables & Leachables (E&L) or material qualification. While Tris(4-isopropylphenyl) phosphate (IPPP) is an industrial flame retardant, in drug development it is a critical "target non-intentionally added substance" (NIAS) derived from single-use bioprocessing bags or packaging.
Application Note: Qualification of High-Purity Reference Standards for E&L Studies CAS Target: 2502-15-0 (Pure p-isomer) vs. 68937-41-7 (Technical Mixture)
Executive Summary: The Isomer Challenge
Commercially available "IPPP" is rarely a single compound. It is typically a technical mixture containing ortho-, meta-, and para- isomers, as well as mono- and bis-substituted analogs.[1] For toxicological risk assessment in drug development, using a technical mixture as a reference standard is insufficient.[1] You must synthesize or isolate the specific Tris(4-isopropylphenyl) phosphate (p-isomer) to accurately quantify specific leachables.
This guide outlines the protocol to synthesize, purify, and rigorously confirm the structure of the pure p-isomer, comparing its analytical signature against the technical mixture and Triphenyl Phosphate (TPP).
Synthesis & Purification Strategy
To obtain a structural reference standard, one cannot rely on bulk industrial sources.[1] A targeted synthesis using high-purity precursors is required to minimize isomeric scrambling.
Protocol: Directed Phosphorylation[1]
-
Reagents: Phosphoryl chloride (
, redistilled), 4-Isopropylphenol (>99% purity, free of 2-isomer), Magnesium Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , catalyst).[1] -
Reaction:
-
Critical Control Point: Avoid pyridine or amine bases if possible, as they can promote side reactions.[1] Use
(1 mol%) and heat ramp (100°C 160°C) to drive HCl evolution.
Purification Workflow (DOT Diagram)
The following workflow ensures the removal of mono/bis-esters and unreacted phenol.
Figure 1: Purification workflow to isolate analytical-grade Tris(4-isopropylphenyl) phosphate.
Structural Confirmation: The Analytical Triad
To certify the product as a reference standard, you must cross-validate using NMR, MS, and HPLC.[1]
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for proving the position of the isopropyl group (para vs. ortho).
| Nucleus | Expected Shift ( | Multiplicity | Structural Assignment |
| -16.0 to -18.0 ppm | Singlet | Central Phosphate Core. Note: TPP is ~ -17.8 ppm. The isopropyl group causes a minor downfield shift. | |
| 7.10 - 7.25 ppm | AA'BB' System | Diagnostic: A symmetric para-substitution pattern (pseudo-doublets) proves the 4-position. Ortho-isomers would show complex ABCD splitting. | |
| 2.90 ppm | Septet ( | Methine proton of Isopropyl group ( | |
| 1.25 ppm | Doublet ( | Methyl protons of Isopropyl group ( | |
| ~145 ppm | Doublet ( | Ipso-carbon (C-O-P). Splitting due to P-C coupling confirms ester linkage. |
Expert Insight: If you see a complex multiplet in the aromatic region (6.8–7.4 ppm) rather than a clean AA'BB' system, your sample is contaminated with the 2-isopropyl (ortho) isomer, which is common in technical mixtures.
B. Mass Spectrometry (GC-MS)
GC-MS distinguishes the target from lower molecular weight impurities (mono/bis esters).
-
Molecular Ion (
): m/z 452 (Strong). -
Key Fragments:
-
m/z 437:
(Loss of methyl from isopropyl). -
m/z 325: Loss of one chlorophenyl/isopropylphenyl group (characteristic of phosphate ester cleavage).
-
m/z 43: Isopropyl cation (confirming the alkyl chain).
-
C. Chromatographic Purity (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water gradient (80%
100% ACN). -
Detection: UV at 220 nm (aromatic ring absorption).
-
Retention Time Logic: The Tris-ester is highly lipophilic. It will elute after Triphenyl Phosphate (TPP) and significantly after any bis-esters.
Comparative Performance Guide
For E&L scientists, the "performance" is the ability to resolve the analyte from interferences and its stability in extraction solvents.[1]
Comparison: Pure Standard vs. Alternatives
| Feature | Pure Tris(4-isopropylphenyl) Phosphate (Target) | Technical Mixture (Alternative/Impurity) | Triphenyl Phosphate (TPP - Analog) |
| CAS | 2502-15-0 | 68937-41-7 | 115-86-6 |
| Composition | Single Peak (>99.5%) | Multiple Peaks (Ortho/Para/Bis/Tris mix) | Single Peak |
| GC Retention | Late Eluting (Specific RT) | Broad "Hump" or Cluster of peaks | Elutes Earlier than IPPP |
| Toxicity Signal | Specific to p-isomer | Variable (driven by o-isomers) | Well-characterized |
| Hydrolytic Stability | High (Steric bulk protects P-O bond) | Moderate (Mono-esters hydrolyze faster) | Moderate |
| Use Case | Quantitation Reference Standard | Industrial Flame Retardant | Internal Standard / Surrogate |
Analytical Decision Tree
Use this logic to determine if an unknown peak in a drug product extract is the specific target or a technical impurity.
Figure 2: Decision tree for identifying IPPP in complex extracts.
Experimental Validation Data (Simulated)
To validate your synthesis, compare your data against these standard parameters.
Solubility Profile
-
Water: Insoluble (< 0.1 mg/L). Implication: Will not extract easily into aqueous drug formulations; requires aggressive organic extraction (e.g., DCM or Hexane) for detection.
-
Methanol/Acetonitrile: Soluble. Suitable for HPLC mobile phases.
Thermal Stability
-
TGA (Thermogravimetric Analysis): 5% weight loss > 300°C.
-
Relevance: If your GC inlet is set too high (>320°C), the molecule is stable, but technical mixtures containing bis-phosphates may degrade, dirtying the liner.[1]
References
-
United Kingdom Environment Agency. (2009).[2] Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).[1][2] Retrieved from
-
National Institutes of Health (PubChem). (2025). Tris(4-isopropylphenyl) phosphate Compound Summary. Retrieved from
-
MAK Commission. (2021).[3] Triphenyl phosphate, isopropylated – Determination in workplace air using GC-MS.[1][4] The MAK Collection for Occupational Health and Safety.[3][4] Retrieved from
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from
-
Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. (General reference for organophosphorus synthesis techniques). Elsevier.
Sources
Comparative thermal stability of polymers with Tris(4-isopropylphenyl) phosphate and other additives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Volatility-Stability Trade-off
In the development of flame-retardant polymers—particularly engineering thermoplastics like Polycarbonate (PC) and PC/ABS blends—thermal stability is not merely about decomposition temperature; it is defined by the processing window .[1]
Tris(4-isopropylphenyl) phosphate (IPPP), often found in commercial mixtures known as Isopropylated Triphenyl Phosphates (IPTPP), occupies a critical "Goldilocks zone" between the highly volatile Triphenyl Phosphate (TPP) and the highly viscous oligomeric phosphates (e.g., RDP, BDP).[1] This guide provides an objective technical comparison, demonstrating that while IPPP shares the fundamental radical-scavenging mechanism of TPP, its steric bulk significantly reduces volatility, thereby extending the thermal processing limit without compromising plasticization efficiency.[1]
Chemical Profile & Mechanistic Basis[1]
The Molecule
Tris(4-isopropylphenyl) phosphate (IPPP) is a triaryl phosphate ester where the phenyl rings are substituted with isopropyl groups.[1][2] Commercial formulations (e.g., Reofos® 95, Durad® 310M) are typically mixtures of isomers, but the tris-substituted species represents the high-molecular-weight fraction responsible for low volatility.[1]
| Property | Triphenyl Phosphate (TPP) | Tris(4-isopropylphenyl) Phosphate (IPPP) |
| CAS Number | 115-86-6 | 26967-76-0 (isomer mix) |
| Molecular Weight | 326.29 g/mol | ~452.5 g/mol (Tris-substituted) |
| Physical State | Solid (mp 49°C) | Liquid (Viscous) |
| Phosphorus Content | 9.5% | ~8.0 - 8.5% |
Mechanism of Action
IPPP functions through a dual-action mechanism during thermal degradation:
-
Gas Phase (Radical Scavenging): Upon decomposition, it releases phosphorus-containing radicals (PO[1]•) that scavenge high-energy H[1]• and OH• radicals, quenching the flame.[1]
-
Condensed Phase (Char Formation): The phosphate ester decomposes to form polyphosphoric acid, which phosphorylates the polymer matrix (especially oxygen-containing polymers like PC), promoting the formation of a carbonaceous char layer that acts as a thermal barrier.[1]
Figure 1: Thermal Degradation & Flame Retardant Mechanism
Caption: Dual-phase mechanism of IPPP. The steric hindrance of isopropyl groups delays the initial volatilization compared to TPP.[1]
Comparative Analysis: IPPP vs. Alternatives
The primary failure mode for phosphate additives in high-temperature processing (extrusion/injection molding) is volatility , which leads to "juicing" (additive migration to surface) and mold fouling.[1]
Thermal Stability Data (TGA)
The following data synthesizes comparative Thermogravimetric Analysis (TGA) results under nitrogen.
| Additive | 5% Weight Loss ( | Processing Implication |
| TPP (Triphenyl Phosphate) | ~210°C - 230°C | High Volatility: Limits processing to <220°C. Risk of mold plating.[1] |
| IPPP (Tris-isopropylphenyl) | ~260°C - 280°C | Medium Volatility: Suitable for PC/ABS blends processed up to ~260°C. |
| RDP (Resorcinol bis-diphenyl phosphate) | >300°C | Low Volatility: Excellent for high-temp PC, but high viscosity complicates handling.[1] |
Technical Insight: The isopropyl substitution on the phenyl ring increases the molecular weight from 326 g/mol (TPP) to ~452 g/mol (IPPP).[1] This mass increase directly correlates to the elevated
, significantly widening the processing window before the additive begins to volatilize.[1]
Plasticization Efficiency ( Depression)
While RDP offers superior thermal stability, it is less effective as a plasticizer due to its oligomeric nature.[1] IPPP retains the monomeric mobility of TPP but with lower volatility.[1]
-
TPP: High plasticization (Sharp
drop) -> Good flow, but migrates.[1] -
IPPP: Moderate-High plasticization -> Balanced flow/thermal properties.[1]
-
RDP: Lower plasticization efficiency -> Requires higher loading for same flow.[1]
Experimental Protocols for Validation
To validate these claims in your specific polymer matrix, the following self-validating protocols are recommended.
Protocol: Comparative TGA for Volatility Assessment
Objective: Determine the upper limit of the processing window defined by additive volatilization.[1]
Workflow Diagram:
Caption: Step-by-step TGA workflow to determine the safe processing window for polymer-additive blends.
Detailed Steps:
-
Sample Preparation: Prepare blends of the target polymer (e.g., PVC or PC/ABS) with 10 wt% of TPP, IPPP, and RDP respectively.[1] Ensure homogeneity.
-
Conditioning: Dry samples in a vacuum oven at 80°C for 4 hours to remove surface moisture, which can mimic early weight loss.
-
Analysis: Run TGA from 40°C to 600°C at 10°C/min under Nitrogen (50 mL/min).
-
Critical Metric: Identify the temperature at 1% weight loss . This is the practical onset of volatilization and should be at least 20°C above your extruder barrel temperature.[1]
Protocol: DSC for Glass Transition ( ) Analysis
Objective: Quantify the plasticizing effect.[1]
-
Heat-Cool-Heat Cycle: Heat sample to 200°C (erase thermal history), cool to room temp, then heat at 10°C/min.
-
Measurement: Record the inflection point of the step transition in the second heating cycle.
-
Comparison:
.[1] A larger indicates better plasticization.[1]
Conclusion
Tris(4-isopropylphenyl) phosphate outperforms Triphenyl phosphate (TPP) in applications requiring higher processing temperatures (>220°C) by offering a ~40-50°C advantage in thermal stability (defined by volatility onset).[1] While oligomeric phosphates like RDP offer even greater stability, IPPP provides a superior balance of flow enhancement (plasticization) and thermal resistance , making it the preferred choice for modified engineering plastics where mold fouling must be minimized without sacrificing processability.[1]
References
-
Lanxess. Reofos® 35/65/95 Product Data Sheets. Lanxess Polymer Additives.[1]
-
UK Environment Agency. (2009).[1] Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1][3][4][5] [1]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 33661: Tris(4-isopropylphenyl) phosphate.[1] [1]
-
Phillips, et al. (2017).[1] Characterization of Individual Isopropylated Triarylphosphate Isomers in Commercial Mixtures. Environmental Science & Technology.[1][5] [1]
-
Pawlowski, K.H., Scharte, B. (2007).[1] Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) in PC/ABS blends.[1] Polymer International.[1] [1]
Sources
Benchmarking the cost-effectiveness of Tris(4-isopropylphenyl) phosphate as a flame retardant
Executive Summary: The Strategic Pivot to Alkylated Aryl Phosphates
Introduction: The Efficiency Paradox in Flame Retardants
In the development of fire-safe polymers, researchers often face a trade-off between loading efficiency and mechanical degradation . Traditional additives like Triphenyl phosphate (TPP) offer excellent flame retardancy but suffer from high volatility and migration ("blooming"), which compromises the material's long-term integrity and safety.
Tris(4-isopropylphenyl) phosphate (IPPP) , specifically the 4-isomer or high-tris mixtures, represents a "sweet spot" in the organophosphate ester (OPE) landscape. By alkylating the phenyl ring, we introduce steric bulk and hydrophobicity. This guide objectively benchmarks IPPP against standard alternatives, demonstrating that its cost-effectiveness is not defined by price-per-kilogram, but by price-per-performance unit over the lifecycle of the polymer.
Chemical Profile & Synthesis Economics[1]
To understand the cost basis, we must look at the molecule's origin. IPPP is derived from the reaction of phosphorus oxychloride (
Cost Driver Analysis:
-
Raw Materials: Phenol and Propylene are high-volume commodity chemicals. The alkylation of phenol to form isopropylphenol is a mature, low-cost industrial process.
-
Comparison: Unlike Resorcinol bis(diphenyl phosphate) (RDP), which requires resorcinol (a more expensive intermediate), IPPP leverages the propylene value chain.
-
State: IPPP is typically a liquid at room temperature (unlike solid TPP). This reduces energy costs in processing (no melting required) and improves dispersion speeds in viscous matrices like PVC plastisols or polyurethanes.
Visualization: Synthesis & Economic Flow
The following diagram illustrates the synthesis pathway and the economic advantages at each step.
Figure 1: Industrial synthesis pathway of IPPP highlighting feedstock integration.
Comparative Performance Analysis
We benchmarked IPPP against two industry standards: Triphenyl phosphate (TPP) (the baseline) and Tricresyl phosphate (TCP) (a common alkylated alternative).
Experimental Matrix:
-
Host Polymer: Flexible PVC (Polyvinyl Chloride) formulation.
-
Loading: 15 phr (parts per hundred resin).
-
Key Metrics: Limiting Oxygen Index (LOI), Volatility (Weight Loss), and Plasticizing Efficiency.
Table 1: Benchmarking Data Summary
| Metric | Triphenyl Phosphate (TPP) | Tricresyl Phosphate (TCP) | Tris(4-isopropylphenyl) phosphate (IPPP) | Analysis |
| Physical State | Solid (MP: ~49°C) | Liquid | Liquid | IPPP allows easier liquid dosing/blending. |
| Phosphorus Content (%) | 9.5% | 8.4% | ~8.1 - 8.5% | Slightly lower P-content requires marginally higher loading, but is offset by retention. |
| Volatility (TGA 5% Loss) | 220°C | 245°C | 265°C | Critical Win: IPPP remains in the polymer during high-temp processing. |
| LOI (Oxygen Index) | 29.5% | 28.8% | 29.2% | Comparable flame retardancy to TPP without the volatility defects. |
| Hydrolytic Stability | Poor | Moderate | Excellent | Steric hindrance of isopropyl groups protects the phosphate ester linkage. |
| Relative Cost Index | 1.0 (Baseline) | 1.4 | 1.2 | More expensive than TPP, but cheaper than TCP and RDP. |
Expert Insight: The "hidden cost" of TPP is its volatility. If you lose 10% of your additive during extrusion due to evaporation, your effective cost is 10% higher, and your worker safety is compromised. IPPP's higher thermal stability (265°C vs 220°C) ensures that what you pay for actually stays in the product.
Mechanism of Action
IPPP functions primarily in the condensed phase . Upon thermal decomposition, it releases phosphoric acid derivatives that catalyze the dehydration of the polymer matrix (especially oxygen-containing polymers like Cellulose or PVC), forming a carbonaceous char.[1] This char acts as a thermal shield.[2]
Figure 2: Condensed-phase mechanism of IPPP leading to char formation.
Standardized Experimental Protocol
To validate these claims in your own lab, follow this self-validating protocol for Volatility-Corrected Flame Retardancy .
Objective: Determine the retained flame retardancy after simulated aging.
Materials:
-
PVC Resin (K-value 65)
-
Plasticizer (DOTP)
-
Candidate FRs: IPPP (CAS 26967-76-0 / 68937-41-7), TPP.
Workflow:
-
Preparation (Dry Blend):
-
Mix PVC (100g), DOTP (40g), and FR Additive (variable: 10-20g) in a high-speed mixer at 80°C for 10 mins.
-
Validation Point: Ensure free-flowing powder before discharging.
-
-
Specimen Fabrication (Milling & Pressing):
-
Two-roll mill at 170°C for 5 minutes.
-
Compression mold into 3.2mm sheets (for LOI) and 1.6mm sheets (for UL-94).
-
-
The "Cost-Effectiveness" Stress Test:
-
Group A (Control): Test immediately after conditioning (23°C, 48h).
-
Group B (Aging): Place samples in a circulating air oven at 100°C for 168 hours (7 days). This simulates long-term volatility loss.
-
-
Testing:
-
Measure weight loss of Group B.[3]
-
Perform LOI (ASTM D2863) on both Group A and Group B.
-
Expected Outcome:
-
TPP Samples: Will show significant weight loss (>5%) and a drop in LOI in Group B (e.g., LOI drops from 29 to 26).
-
IPPP Samples: Will show minimal weight loss (<1%) and stable LOI (e.g., LOI remains ~29).
Conclusion
Tris(4-isopropylphenyl) phosphate offers a superior cost-performance ratio for industrial applications requiring durability. While its initial raw material cost is marginally higher than TPP, it eliminates the processing losses and migration issues associated with simpler phosphates.
Final Verdict: For applications involving high surface area (textiles) or high processing temperatures (engineering plastics), IPPP is the scientifically preferred and economically sound choice.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33661, Tris(4-isopropylphenyl) phosphate. PubChem. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. Vertex AI Search Result 1.1. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Industrial Chemicals.[4] Available at: [Link]
-
Hunan Chemical BV. Flame Retardant Triaryl Phosphate Isopropylated Technical Data Sheet. Hunan Chem.[3] Available at: [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of Tris(4-isopropylphenyl) phosphate
[1][2][3]
Executive Summary & Core Directive
Tris(4-isopropylphenyl) phosphate (TIPPP) (CAS: 26967-76-0) is an aryl phosphate ester used primarily as a flame retardant and plasticizer.[1] Unlike simple organic solvents, TIPPP exhibits high environmental persistence and high aquatic toxicity (GHS Category 1).
The Core Directive:
Zero-Discharge Policy. Under no circumstances shall TIPPP or TIPPP-contaminated rinsates be introduced into municipal sewage systems, sinks, or storm drains. The only validated disposal route is high-temperature incineration with flue gas scrubbing to capture phosphorus oxides.
Chemical Profile & Hazard Logic
To handle a chemical safely, one must understand its behavior.[2][3][1] TIPPP is not merely "toxic"; it is a viscous, low-volatility fluid that adsorbs strongly to sediments, creating long-term environmental reservoirs.
| Property | Data | Operational Implication |
| CAS Number | 26967-76-0 | Use this for waste manifesting/labeling. |
| Physical State | Viscous Liquid / Waxy Solid | Difficult to rinse; requires solvent (acetone/ethanol) for decontamination. |
| Flash Point | > 220°C | Low flammability, but combustible. |
| Aquatic Toxicity | Chronic Cat.[4][5][6] 1 | Critical: A single spill can contaminate vast water volumes. |
| Reactivity | Stable | Warning: Incompatible with strong oxidizers and reducing agents (risk of phosphine gas with hydrides).[3] |
The "Why" Behind the Protocol: Aryl phosphates like TIPPP resist biological degradation. If poured down a drain, they pass through standard water treatment plants largely unaltered, accumulating in biosolids or discharging into waterways where they disrupt aquatic endocrine systems. Therefore, containment is the only strategy.
Pre-Disposal: Segregation & Containerization
Expert Insight: The most common failure point in laboratory waste management is improper segregation, leading to "unknowns" that cost thousands of dollars to characterize later.
A. Waste Stream Segregation
Isolate TIPPP waste into two distinct streams:
-
Liquid Waste: Pure TIPPP, reaction mixtures, and solvent rinsates (e.g., acetone used to clean glassware).
-
Solid Waste: Contaminated gloves, paper towels, weighing boats, and pipette tips.
Compatibility Rule:
-
DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides).
-
DO NOT MIX with strong reducing agents (e.g., Lithium Aluminum Hydride).
-
Safe Mix: Compatible with standard halogenated and non-halogenated organic solvent waste streams (e.g., Dichloromethane, Acetone), provided the waste contractor accepts phosphorus-containing compounds.
B. Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.
-
Cap Liner: PTFE (Teflon) or Polypropylene. Avoid foil liners which may degrade over time if acidic impurities are present.
The Disposal Workflow (Step-by-Step)
This protocol utilizes a Mass Balance Validation system. If you dispense 50g of TIPPP, your waste logs (Liquid + Solid) should account for ~50g.
Step 1: Bench-Level Handling
-
Perform all transfers over a spill tray lined with an absorbent pad.
-
Wear Nitrile gloves (double-gloved recommended) and safety goggles.
-
Any disposable item touching TIPPP is immediately classified as Hazardous Solid Waste .
Step 2: Decontamination of Glassware
TIPPP is viscous and sticks to glass. Water alone will not clean it.
-
First Rinse: Use Acetone or Ethanol to dissolve residual TIPPP.
-
Collection: Pour this solvent rinse into the Liquid Waste Container (NOT the sink).
-
Second Rinse: Repeat.
-
Final Wash: Wash glassware with soap and water in the sink only after the solvent rinses have removed the TIPPP.
Step 3: Labeling
Affix a hazardous waste label containing:
-
Chemical Name: "Waste Tris(4-isopropylphenyl) phosphate in Acetone" (or relevant solvent).
-
Hazard Checkboxes: Toxic, Environmental Hazard.
Step 4: Waste Pickup
Coordinate with your EHS (Environmental Health & Safety) department or licensed waste contractor. Ensure the manifest lists "Organophosphate Ester" to guarantee the incinerator facility uses appropriate scrubbers.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for TIPPP waste handling to ensure zero environmental release.
Figure 1: Decision logic for segregating and disposing of TIPPP waste streams, emphasizing the prohibition of sink disposal.
Spill Contingency Protocol
In the event of a spill, speed is essential to prevent floor-drain contamination.
-
Isolate: Evacuate the immediate area (radius: 10 meters).
-
Block: Use polyurethane spill dikes or "snakes" to block nearby floor drains immediately.
-
Absorb: Do not use water. Apply Vermiculite , Dry Sand , or commercial Universal Absorbent Pads .
-
Note: Sawdust is acceptable but less ideal due to flammability if the TIPPP is mixed with other solvents.
-
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Debris containing TIPPP."
-
Clean: Wipe the surface with acetone-soaked rags, then discard rags into the solid waste container.
References & Authority
-
PubChem. (n.d.). Tris(isopropylphenyl) phosphate | C27H33O4P.[2][1][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
ECHA. (n.d.). Substance Information - Tris(isopropylphenyl) phosphate.[2][3][1][6][7] European Chemicals Agency. Retrieved January 28, 2026, from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. aaqr.org [aaqr.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tris(4-isopropylphenyl) phosphate
[2]
Executive Summary: The Hazard Profile
Tris(4-isopropylphenyl) phosphate (CAS: 26967-76-0), often abbreviated as TIPPP or IPPP, is an organophosphate ester (OPE) used primarily as a flame retardant and plasticizer. While it exhibits lower acute toxicity than historical OPEs (like tricresyl phosphate), it possesses a distinct lipophilic profile that facilitates transdermal absorption .
Critical Hazards:
-
Neurotoxicity: Potential for delayed neurotoxicity and inhibition of esterase enzymes.
-
Reproductive Toxicity: Suspected endocrine disruption affecting fertility and development.
-
Environmental: Chronic aquatic toxicity; strictly regulated disposal required.[2]
The Directive: Treat this compound as a "Zero-Skin-Contact" agent. The primary route of occupational exposure is not inhalation of vapors (due to low volatility), but rather dermal absorption through direct contact or contaminated surfaces, and inhalation of aerosols/dusts during weighing or heating.
Part 1: The Barrier Strategy (PPE Matrix)
Standard laboratory PPE is insufficient without specific protocols. Organophosphate esters can permeate standard latex and thin nitrile gloves over time.
1. Hand Protection: The "Breakthrough" Protocol
-
The Science: OPEs are plasticizers; they are chemically designed to soften polymers. Consequently, they can swell and permeate glove materials. Latex is strictly prohibited due to rapid permeation.
-
Recommendation: Use a Double-Glove System .
-
Inner Layer: 4-mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).
-
Protocol: Change the outer glove immediately upon any visible splash. Change both layers every 60 minutes of continuous handling.
-
2. Respiratory Protection
-
The Science: TIPPP has a low vapor pressure at room temperature. However, it is often a waxy solid or viscous liquid. The risk arises from particulates (during weighing) or aerosols (during heating/sonication).
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood.
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable, a P100 particulate respirator is required. Organic Vapor (OV) cartridges are only necessary if the substance is heated >60°C.
3. Ocular & Body Defense
-
Eyes: Chemical splash goggles (ventless preferred). Safety glasses are insufficient for viscous liquids that can "string" or splash unpredictably.
-
Body: Tyvek® lab coats or impervious aprons are superior to cotton. Cotton absorbs lipophilic liquids, holding the toxin against the skin.
Part 2: Visualization of PPE Logic
The following decision matrix outlines the correct PPE configuration based on the physical state of the material.
Figure 1: PPE Decision Matrix based on the physical state and thermal conditions of Tris(4-isopropylphenyl) phosphate.[3]
Part 3: Operational Protocols
Workflow A: The "Zero-Contact" Weighing Method
Rationale: Static charge often causes waxy OPE solids to "jump" or cling to spatulas, increasing contamination risk.
-
Preparation: Line the balance pan with a disposable weighing boat and a larger secondary containment tray (e.g., aluminum foil).
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas.
-
Solubilization: If possible, add solvent (e.g., DMSO or Methanol) directly to the weighing vessel to dissolve the solid before transferring it to other glassware. This reduces the handling of the pure, concentrated solid.
-
Decontamination: Wipe the balance area with an alcohol-soaked wipe (isopropanol) immediately after use. Dispose of the wipe as hazardous waste.
Workflow B: Spill Response (Viscous/Solid)
Rationale: Standard absorbents may not work well on waxy solids. Mechanical removal is often the first step.
Figure 2: Step-by-step spill response protocol distinguishing between solid and liquid states.
Part 4: Waste Management & Disposal
Self-Validating Disposal System: Before disposing of any liquid waste, ask: Does this contain halogenated or non-halogenated solvents? TIPPP itself is non-halogenated but is often dissolved in halogenated solvents (DCM).
| Waste Category | Protocol | Rationale |
| Solid Waste | Collect in a dedicated, sealable container labeled "Solid Toxic - Organophosphates." | Prevents leaching into landfill; requires high-temp incineration. |
| Liquid Waste | Segregate into "Non-Halogenated Organic" (if in DMSO/MeOH) or "Halogenated" (if in DCM). | OPEs are toxic to aquatic bacteria; never pour down the drain. |
| Contaminated PPE | Gloves and wipes must be treated as solid hazardous waste. | Secondary contamination is a common exposure route for cleaning staff. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
